4-Chloro-DL-phenylalanine methyl ester hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-DL-phenylalanine methyl ester hydrochloride is a synthetic derivative of the amino acid phenylalanine. It is a potent, reversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). By inhibiting TPH, this compound serves as a powerful research tool to induce acute and profound depletion of central and peripheral serotonin levels. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of this compound. Detailed experimental protocols and data are presented to assist researchers in utilizing this compound for studies in neurobiology, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 14173-40-1 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |
| Molecular Weight | 250.12 g/mol | [2] |
| Melting Point | 186-189 °C | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (typically assessed by HPLC) | [2] |
| Solubility | Soluble in water | [2] |
| Storage | Store at -20°C to 4°C, protected from moisture. | [2][3] |
Synthesis
The synthesis of this compound typically involves the esterification of 4-Chloro-DL-phenylalanine. A common laboratory-scale method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.
Example Synthetic Protocol: Fischer Esterification
This protocol is a likely method for the synthesis of this compound, based on general procedures for amino acid esterification.
Materials:
-
4-Chloro-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend 4-Chloro-DL-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and should be performed in a fume hood with appropriate safety precautions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Add diethyl ether to the methanolic solution until precipitation occurs, then cool to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
Mechanism of Action
The primary pharmacological action of this compound is the inhibition of tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).
Serotonin Biosynthesis Pathway and Inhibition
The inhibition of TPH by this compound leads to a significant reduction in the synthesis of serotonin in both the central nervous system (CNS) and peripheral tissues. The methyl ester form of p-chlorophenylalanine (PCPA) is reported to have better penetration of the blood-brain barrier compared to PCPA itself.[4]
Figure 1. Inhibition of the serotonin biosynthesis pathway.
Experimental Protocols
In Vivo Serotonin Depletion in Rodents
This compound is widely used to create animal models of serotonin deficiency.
4.1.1. Intraperitoneal Administration in Mice
-
Objective: To induce significant depletion of brain serotonin levels.
-
Materials: this compound, sterile phosphate-buffered saline (PBS) or saline, animal balance, syringes, and needles.
-
Protocol:
-
Prepare a fresh solution of this compound in sterile PBS or saline on the day of injection.
-
Administer the solution via intraperitoneal (i.p.) injection at a dose of 300 mg/kg daily for five consecutive days.[5]
-
Behavioral testing or tissue collection can be performed following the treatment period.
-
4.1.2. Oral Administration in Mice
-
Objective: To achieve serotonin depletion through a less stressful administration route.
-
Materials: this compound, jelly cubes or other palatable food matrix.
-
Protocol:
-
Incorporate the compound into jelly cubes at a concentration that provides an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[4]
-
Provide the medicated jellies to the mice as their sole source of that food type.
-
Monitor consumption to ensure proper dosing.
-
Assessment of Tryptophan Hydroxylase Inhibition
The inhibitory effect of this compound on TPH can be assessed using commercially available ELISA kits.
4.2.1. General ELISA Protocol for TPH1
This is a generalized protocol based on commercially available kits.[6][7][8] Researchers should always follow the specific instructions provided with their chosen kit.
-
Objective: To quantify the amount of TPH1 in a biological sample.
-
Principle: A sandwich enzyme-linked immunosorbent assay where the microplate is pre-coated with an antibody specific to TPH1.
-
Workflow:
Figure 2. General workflow for a TPH1 ELISA.
Analytical Methods
The primary application of this compound is to deplete serotonin. Therefore, analytical methods are typically focused on quantifying the resulting changes in neurotransmitter levels.
Quantification of Serotonin in Brain Tissue
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of serotonin and other monoamines in brain tissue.
5.1.1. Example HPLC-UV Method
-
Instrumentation: Quaternary pump HPLC with a C18 column and UV detector.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.05% formic acid) and an organic modifier (e.g., acetonitrile) in a ratio of 90:10 (v/v).[9]
-
Flow Rate: Approximately 1 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for serotonin (e.g., 280 nm).
-
Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer.
-
Deproteinize the samples, for example, by adding a deproteinization reagent and centrifuging.
-
The supernatant can then be directly injected or further purified by solid-phase extraction.
-
Downstream Signaling Effects
The depletion of serotonin by this compound has significant downstream effects on other neurotransmitter systems, including the dopaminergic and noradrenergic pathways.
Interaction with Dopamine and Norepinephrine Systems
Serotonin is known to modulate the release of both dopamine and norepinephrine.[10] Therefore, a reduction in serotonin levels can lead to dysregulation of these systems. The specific effects can be complex and region-dependent within the brain. For example, some studies suggest that serotonin can have an inhibitory effect on dopamine release in certain brain regions via 5-HT2C receptors.[10] Thus, serotonin depletion could potentially lead to an increase in dopaminergic activity in those areas.
Figure 3. Downstream effects of serotonin depletion.
Applications in Research and Drug Development
This compound is a valuable tool in several areas of research:
-
Neuroscience: To investigate the role of serotonin in various physiological and behavioral processes, including sleep, appetite, mood, and cognition.[11][12]
-
Pharmacology: To study the mechanism of action of drugs that target the serotonergic system, such as antidepressants.
-
Drug Development: As a tool to create animal models of serotonin-deficiency-related disorders for the preclinical evaluation of new therapeutic agents.[2]
Conclusion
This compound is a cornerstone pharmacological tool for researchers investigating the serotonergic system. Its ability to reliably and potently deplete serotonin levels provides a means to explore the multifaceted roles of this neurotransmitter in health and disease. This guide has provided a detailed overview of its properties, synthesis, and experimental applications, with the aim of facilitating its effective and safe use in a research setting. As with any potent pharmacological agent, researchers should exercise appropriate caution and adhere to established safety protocols when handling and administering this compound.
References
- 1. Impacts of Brain Serotonin Deficiency following Tph2 Inactivation on Development and Raphe Neuron Serotonergic Specification | PLOS One [journals.plos.org]
- 2. asianpubs.org [asianpubs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 6. cloud-clone.com [cloud-clone.com]
- 7. img.abclonal.com [img.abclonal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-DL-phenylalanine methyl ester hydrochloride is a potent pharmacological tool extensively utilized in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. This technical guide provides a comprehensive overview of its core mechanism of action, quantitative effects on neurotransmitter systems, and detailed experimental protocols for its application. The primary mechanism of action involves the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, leading to profound and sustained depletion of central and peripheral serotonin levels.
Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
This compound is a pro-drug that is rapidly metabolized in vivo to its active form, p-chlorophenylalanine (PCPA) or fenclonine. PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][2] TPH is the critical enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the biosynthesis of serotonin.
There are two isoforms of TPH:
-
TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland, and is responsible for the majority of peripheral serotonin synthesis.[3][4]
-
TPH2: Predominantly expressed in the neurons of the raphe nuclei in the brainstem and is the primary source of serotonin in the central nervous system (CNS).[3][4]
PCPA irreversibly inhibits both TPH1 and TPH2, leading to a widespread and long-lasting depletion of serotonin in both the periphery and the CNS.[4] The irreversible nature of this inhibition means that the restoration of TPH activity, and consequently serotonin levels, is dependent on de novo protein synthesis, a process that can take several days to weeks.
Signaling Pathway of Serotonin Synthesis and Inhibition
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by p-chlorophenylalanine (PCPA), the active metabolite of this compound.
Quantitative Data on Neurotransmitter Depletion
The administration of this compound or its active form, PCPA, leads to a significant and dose-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The effects on other neurotransmitter systems, such as dopamine and norepinephrine, are generally less pronounced.
| Brain Region | Dose (PCPA) | % Decrease in Serotonin (5-HT) | % Decrease in 5-HIAA | % Decrease in Dopamine | % Decrease in Norepinephrine | Species | Reference |
| Whole Brain | 1000 mg/kg | 90.6% | 91.8% | Not Reported | Not Reported | Rat | [5] |
| Frontal Cortex | Not Specified | >99% | >99% | 42% | 30% | Rat | [6] |
| Hippocampus (oral) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 85% | Not Reported | Not Reported | Not Reported | Mouse | [7] |
| Prefrontal Cortex (oral) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 65% | Not Reported | Not Reported | Not Reported | Mouse | [7] |
| Hippocampus (i.p.) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 55% | Not Reported | Not Reported | Not Reported | Mouse | [7] |
| Prefrontal Cortex (i.p.) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 50% | Not Reported | Not Reported | Not Reported | Mouse | [7] |
| Brain | 3 x 300 mg/kg (daily) | ~90% | Not Reported | Not Reported | Not Reported | Rat | [1] |
| Brain | 3 x 100 mg/kg (daily) | 85% | Not Reported | Not Reported | Not Reported | Rat | [1] |
| Prefrontal Cortex | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |
| Striatum | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |
| Hippocampus | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |
Experimental Protocols
In Vivo Serotonin Depletion in Rodents
This protocol describes a common method for inducing serotonin depletion in mice using intraperitoneal (i.p.) or oral administration of PCPA.
Materials:
-
This compound or p-Chlorophenylalanine (PCPA)
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Jelly cubes (for oral administration)
-
Syringes and needles for i.p. injection
Procedure (Adapted from Foltran et al., 2020): [7]
-
Animal Model: C57BL/6 male mice.
-
Acclimation: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
PCPA Preparation:
-
Intraperitoneal (i.p.) Injection: Prepare a suspension of PCPA in sterile saline. The concentration should be calculated to deliver the desired dosage (e.g., 250 mg/kg) in an appropriate injection volume (e.g., 10 ml/kg).
-
Oral Administration: Mix PCPA into jelly cubes. For a target dose of 500 mg/kg on days 1 and 2, and 250 mg/kg for the following 5 days, calculate the amount of PCPA to be incorporated into a known quantity of jelly that the mice will consume.
-
-
Administration:
-
i.p. Injection: Administer the PCPA suspension via i.p. injection daily for the duration of the treatment period.
-
Oral Administration: Provide the PCPA-containing jelly cubes to the mice daily.
-
-
Experimental Timeline: Behavioral testing or tissue collection is typically performed 24-72 hours after the final PCPA administration to allow for maximal serotonin depletion.
-
Verification of Depletion: Following the experimental procedures, brain tissue (e.g., hippocampus, prefrontal cortex) should be collected and analyzed for serotonin and 5-HIAA levels using HPLC to confirm the extent of depletion.
Quantification of Serotonin and Metabolites by HPLC
This protocol provides a general workflow for the analysis of serotonin and 5-HIAA in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical or fluorescence detector
-
Mobile phase (e.g., acetate or phosphate buffer with an organic modifier like methanol or acetonitrile)
-
Standards for serotonin and 5-HIAA
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a cold homogenization buffer (e.g., 0.1 M perchloric acid) using a sonicator or tissue grinder.
-
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant onto the HPLC column.
-
Separate the analytes using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect serotonin and 5-HIAA using an electrochemical detector set at an oxidizing potential or a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of serotonin and 5-HIAA standards.
-
Quantify the amount of serotonin and 5-HIAA in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample.
-
Experimental Workflow Diagrams
Workflow for In Vivo Serotonin Depletion and Analysis
Conclusion
This compound is an invaluable tool for researchers studying the serotonergic system. Its potent and irreversible inhibition of tryptophan hydroxylase allows for a robust and sustained depletion of serotonin, enabling the investigation of its diverse roles in health and disease. This guide provides the foundational knowledge of its mechanism of action, quantitative effects, and practical experimental protocols to aid in the design and execution of rigorous scientific studies. Careful consideration of dosage, administration route, and verification of neurotransmitter depletion is crucial for the successful application of this compound in research.
References
- 1. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-DL-phenylalanine methyl ester hydrochloride CAS 14173-40-1 properties
An In-depth Technical Guide to 4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS 14173-40-1)
This technical guide provides a comprehensive overview of this compound, a crucial compound for researchers, scientists, and professionals in drug development. It details the compound's chemical and physical properties, biological activity, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound is a derivative of the amino acid phenylalanine.[1] Its hydrochloride salt form enhances solubility and stability, which simplifies handling and application in laboratory settings.[1] The compound is primarily recognized for its role as a tryptophan hydroxylase inhibitor.[2][3][4][5][6]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 14173-40-1 | [1][2][4][6][7][8] |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl or C₁₀H₁₃Cl₂NO₂ | [1][4][6][7] |
| Molecular Weight | 250.12 g/mol | [1][4][6][7][9] |
| Appearance | White powder / Solid | [1][7][10] |
| Melting Point | 176 - 190 °C | [1][7] |
| Purity | ≥95% - ≥99% (HPLC) | [1][6][7][10] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). Mixes with water.[11] | [11] |
| Storage Temperature | -20°C | [2][4][5] |
| Synonyms | PCPA methyl ester hydrochloride, DL-Phe(4-Cl)-OMe·HCl, p-Chloro-DL-Phe-OMe·HCl | [1][2] |
Spectroscopic Information
Detailed spectroscopic data is available for structure confirmation and analysis.
-
¹H NMR and ¹³C NMR: Spectral data are available from various suppliers and databases, confirming the compound's structure.[9][10][12]
-
IR and Mass Spectrum: Spectra are available and should be in accordance with the expected structure.[10]
Biological Activity and Mechanism of Action
This compound is a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2][3][4] Its methyl ester form is reported to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA), allowing for efficient reduction of 5-HT levels in the central nervous system.[2][5] By inhibiting TPH, the compound blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), thereby depleting serotonin stores.
Caption: Mechanism of TPH Inhibition.
Applications in Research and Drug Development
This compound is a valuable tool in neuropharmacology and biochemical research.[1] Its ability to selectively deplete serotonin allows for the investigation of the serotonergic system's role in various physiological and pathological processes.
-
Neuroscience Research: It is widely used to induce 5-HT depletion in animal models to study the effects on conditions like anxiety, depression, learning, and memory.[5] For example, it has been shown to impair reversal learning in rats and is associated with cognitive defects in rodents.[5]
-
Pharmaceutical Development: It serves as a key building block for synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][10]
-
Biochemical and Peptide Studies: The compound is used in studies of amino acid metabolism and as a modified phenylalanine unit in peptide synthesis to alter properties like hydrophobicity and binding affinity.[1][10]
Caption: Experimental Research Workflow.
Experimental Protocols
Synthesis of Phenylalanine Methyl Ester Hydrochloride (General Procedure)
-
Reaction Setup: Suspend 4-Chloro-DL-phenylalanine in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.
-
Esterification: Add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white crystalline solid.[13][14]
Dissolution Protocol for In Vivo Administration
The solubility of p-chlorophenylalanine and its derivatives can be challenging. For in vivo injections, complete dissolution is critical.
-
Method 1 (Saline with pH adjustment): this compound can be dissolved in saline. A small amount of 0.1M NaOH may be required to aid dissolution and neutralize the solution.[15]
-
Method 2 (Using Cyclodextrins): For a target concentration of 12.5 mg/mL, 2-Hydroxypropyl-beta-cyclodextrin can be used as a solubilizing agent.[15]
-
Add the required amounts of 2-Hydroxypropyl-beta-cyclodextrin and the compound to a vial.
-
Add distilled water and mix vigorously. The solution will be cloudy.
-
Add a small volume of 1M HCl and mix until the solution becomes clear.
-
Neutralize the solution by adding an equivalent volume of 1M NaOH. The compound should remain in the solution.[15]
-
Safety and Handling
While not classified as a hazardous substance for transport, proper laboratory safety practices are essential.[7][11] The compound is intended for research and development use only.[7]
| Safety Aspect | Information | Citations |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [7] |
| PPE | Eyeshields, gloves, type N95 (US) respirator | |
| Handling | Avoid contact with skin and eyes. Avoid generating dust. Use in a well-ventilated area. Do not expose open cuts or abraded skin to the material. | [7][11] |
| Storage Incompatibility | Avoid reaction with oxidizing agents. | [11] |
Conclusion
This compound is a specialized chemical tool with significant utility in the fields of neuroscience and medicinal chemistry.[10] Its function as a potent, brain-penetrant inhibitor of serotonin synthesis makes it indispensable for studying the serotonergic system.[2] Proper understanding of its properties, handling requirements, and experimental application is crucial for leveraging its full potential in scientific discovery and the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. scbt.com [scbt.com]
- 7. 14173-40-1 4-Chloro-DL-Phe-OMe HCl AKSci J95648 [aksci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. leapchem.com [leapchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Actions of PCPA Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Chlorophenylalanine (PCPA) methyl ester hydrochloride is a chemical probe widely utilized in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. As a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, administration of PCPA methyl ester hydrochloride leads to a profound and sustained depletion of central and peripheral serotonin levels. This technical guide provides a comprehensive overview of the biochemical actions of PCPA methyl ester hydrochloride, including its mechanism of action, quantitative effects on serotonin levels, detailed experimental protocols for its use, and a visualization of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers employing this compound to elucidate the intricate functions of the serotonergic system.
Core Mechanism of Action: Inhibition of Tryptophan Hydroxylase
The primary biochemical action of PCPA methyl ester hydrochloride is the inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin. By blocking this crucial step, PCPA methyl ester hydrochloride effectively curtails the production of new serotonin molecules.
While the parent compound, p-chlorophenylalanine (PCPA), is well-established as an irreversible inhibitor of TPH, its methyl ester is frequently described by commercial suppliers as a reversible inhibitor.[1][2][3][4][5] This distinction is critical for experimental design, as a reversible inhibitor's effects can be overcome by increasing substrate concentration and may have a shorter duration of action compared to an irreversible inhibitor, which permanently inactivates the enzyme. The ester form enhances the solubility of the compound, which may influence its pharmacokinetics and interaction with the enzyme.[6] Further research is warranted to definitively characterize the nature of TPH inhibition by the methyl ester form in a peer-reviewed setting.
Quantitative Data on Serotonin Depletion
The administration of PCPA methyl ester hydrochloride leads to a significant reduction in serotonin levels in various brain regions. The extent of this depletion is dependent on the dose, route of administration, and duration of treatment.
| Animal Model | Compound | Dosage and Administration Route | Brain Region | Serotonin (5-HT) Depletion | Reference |
| Rat | PCPA or PCPA methyl ester | 300 mg/kg/day, intraperitoneal (i.p.), for 3 consecutive days | Whole Brain | ~90% | [7] |
| Mouse (C57BL/6) | PCPA | 500 mg/kg/day for 2 days, then 250 mg/kg/day for 5 days, oral | Hippocampus | 85% | [8] |
| Mouse (C57BL/6) | PCPA | 500 mg/kg/day for 2 days, then 250 mg/kg/day for 5 days, oral | Prefrontal Cortex | 65% | [8] |
| Mouse (C57BL/6) | PCPA | Intraperitoneal (i.p.) | Hippocampus | 55% | [8] |
| Mouse (C57BL/6) | PCPA | Intraperitoneal (i.p.) | Prefrontal Cortex | 50% | [8] |
| Mouse | PCPA methyl ester | 300 mg/kg/day, intraperitoneal (i.p.), for 5 consecutive days | Not specified | Significant depletion | [6] |
| Rat | PCPA | 1000 mg/kg | Whole Brain | 90.6% | [9] |
| Rat | PCPA | 400 mg/kg, intraperitoneal (i.p.), 24 hours prior | Midbrain | Significant decrease in active dopamine cells | [10] |
Note: Some studies utilize the parent compound PCPA, which is expected to have a similar in vivo effect on serotonin synthesis after hydrolysis of the methyl ester.
Experimental Protocols
In Vivo Serotonin Depletion in Rodents
This protocol describes a general procedure for inducing serotonin depletion in mice or rats using PCPA methyl ester hydrochloride.
Materials:
-
PCPA methyl ester hydrochloride
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Appropriate animal handling and injection equipment
Procedure:
-
Preparation of Dosing Solution: PCPA methyl ester hydrochloride is soluble in PBS or saline.[6] Prepare a fresh solution on the day of injection. For a 300 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), the concentration would be 30 mg/mL.
-
Animal Dosing:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. A common regimen is 300 mg/kg daily for 5 consecutive days.[6]
-
Oral Administration: For oral administration, the compound can be mixed into a palatable vehicle. For example, an estimated dose of 500 mg/kg on days 1 and 2, followed by 250 mg/kg for the remainder of the treatment has been used in mice.[8]
-
-
Post-Dosing: House the animals under standard laboratory conditions. The onset of serotonin depletion is typically observed within 24 hours.[10]
-
Tissue Collection: At the desired time point post-treatment, euthanize the animals according to approved protocols. Rapidly dissect the brain regions of interest on a cold surface. Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.[11]
Quantification of Serotonin and Metabolites by HPLC-ECD
This protocol outlines the measurement of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Frozen brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid)[11]
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate-citric acid buffer with methanol)
-
Standards for 5-HT and 5-HIAA
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Add a known volume of ice-cold homogenization buffer (e.g., 10 volumes of 0.1 M perchloric acid).[11]
-
Homogenize the tissue using a sonicator or mechanical homogenizer on ice.[2]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to precipitate proteins.[12]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.[12]
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate 5-HT and 5-HIAA on a C18 column using an isocratic mobile phase.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidative potential (e.g., +0.6 to +0.8 V).
-
-
Data Analysis:
-
Identify and quantify the peaks for 5-HT and 5-HIAA by comparing their retention times and peak areas to those of the known standards.
-
Normalize the concentrations to the weight of the tissue.
-
Visualization of Pathways and Workflows
Serotonin Synthesis Pathway
The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by PCPA methyl ester hydrochloride.
Caption: Serotonin synthesis pathway and inhibition by PCPA methyl ester hydrochloride.
Experimental Workflow for In Vivo Serotonin Depletion Studies
The diagram below outlines a typical experimental workflow for investigating the effects of PCPA methyl ester hydrochloride-induced serotonin depletion.
Caption: A typical experimental workflow for in vivo studies using PCPA methyl ester hydrochloride.
Conclusion
PCPA methyl ester hydrochloride is an invaluable pharmacological tool for researchers investigating the serotonergic system. Its potent inhibitory effect on tryptophan hydroxylase allows for a robust and reliable model of serotonin depletion. Understanding the nuances of its biochemical actions, including the potential for reversible inhibition, and employing standardized and validated experimental protocols are paramount for generating reproducible and interpretable data. This guide provides a foundational resource to aid in the design and execution of such studies, ultimately contributing to a deeper understanding of the multifaceted roles of serotonin in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. researchgate.net [researchgate.net]
Tryptophan Hydroxylase Inhibition by C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of tryptophan hydroxylase (TPH) by the compound C3635 from Sigma-Aldrich, chemically known as p-Chloro-DL-phenylalanine methyl ester hydrochloride. This document consolidates key information on the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways to support research and drug development endeavors targeting serotonin synthesis.
Introduction to Tryptophan Hydroxylase and C3635
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] Serotonin plays a crucial role in a wide array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[2] There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[1][2]
C3635 (Sigma-Aldrich) is the methyl ester hydrochloride salt of p-chlorophenylalanine (PCPA). PCPA is a well-established, irreversible inhibitor of TPH.[5] The methyl ester formulation of PCPA, C3635, is noted to cross the blood-brain barrier more effectively than PCPA itself. This compound serves as a critical tool for studying the effects of serotonin depletion in various biological systems.
Mechanism of Action
C3635, through its active form PCPA, acts as an irreversible inhibitor of tryptophan hydroxylase.[5] PCPA serves as a substrate for TPH, and during the catalytic process, it is believed to become covalently bound to the enzyme, leading to its inactivation. This irreversible inhibition results in a long-lasting depletion of serotonin levels in both the central and peripheral nervous systems.[3] The recovery of serotonin synthesis after PCPA administration is dependent on the synthesis of new TPH enzyme.
Quantitative Inhibition Data
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| p-Chlorophenylalanine (PCPA) | TPH1 | In vitro enzyme activity | > 50 µM | [6] |
| p-Ethynylphenylalanine (pEPA) | TPH | In vitro enzyme activity | Ki = 32.6 ± 6.2 µM | [7] |
| Omeprazole | TPH1 | In vitro enzyme activity | IC50 = 3.09 µM | [8] |
| Omeprazole | TPH2 | In vitro enzyme activity | IC50 = 4.30 µM | [8] |
Note: The provided data for PCPA indicates weak direct inhibition in a cell-free system. The potent in vivo effects are attributed to its irreversible mechanism of action.
Experimental Protocols
In Vitro TPH Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like C3635 on TPH in vitro.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride) or PCPA
-
96-well microplate
-
Microplate reader for fluorescence or HPLC system for product detection
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a stock solution of C3635 in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare the assay reaction mixture in the wells of a 96-well plate. A typical reaction mixture contains assay buffer, L-tryptophan, BH4, ferrous ammonium sulfate, and catalase.
-
Add varying concentrations of the inhibitor (C3635) to the appropriate wells. Include a vehicle control (solvent only).
-
Initiate the enzymatic reaction by adding the TPH enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of 5-hydroxytryptophan (5-HTP) produced. This can be done using a fluorescent detection method or by HPLC with fluorescence or electrochemical detection.
-
Calculate the percentage of inhibition for each concentration of C3635 and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
In Vivo Serotonin Depletion in Rodents
This protocol outlines a general procedure for depleting serotonin levels in rodents using C3635 or PCPA.
Materials:
-
C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride) or PCPA
-
Sterile saline or other appropriate vehicle
-
Rodents (e.g., mice or rats)
-
Administration equipment (e.g., gavage needles for oral administration, syringes and needles for intraperitoneal injection)
-
Tissue homogenization equipment
-
HPLC system with electrochemical or fluorescence detection for serotonin and 5-HIAA analysis
Procedure:
-
Preparation of Dosing Solution: Dissolve C3635 in sterile saline to the desired concentration. The dosage can vary depending on the desired level of serotonin depletion. Common doses for PCPA range from 100 to 500 mg/kg.[9][10]
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared C3635 solution to the animals via i.p. injection. A common regimen is daily injections for 2-3 consecutive days.[11]
-
Oral Administration: Administer the C3635 solution orally using a gavage needle. An oral dose of 250-500 mg/kg for several days has been shown to be effective.[9][12]
-
-
Time Course: The depletion of serotonin is time-dependent. Maximum depletion is typically observed 2-4 days after the last administration.
-
Tissue Collection and Analysis:
-
At the desired time point, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex, striatum).
-
Homogenize the tissue samples in an appropriate buffer.
-
Analyze the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the tissue homogenates using HPLC with electrochemical or fluorescence detection.
-
-
Data Analysis: Compare the serotonin and 5-HIAA levels in the C3635-treated group to a vehicle-treated control group to determine the extent of depletion.
Visualizations
Serotonin Synthesis Pathway and Inhibition by PCPA
Caption: Serotonin synthesis pathway and the point of irreversible inhibition by PCPA.
Experimental Workflow for TPH Inhibitor Screening
Caption: General experimental workflow for the screening and validation of TPH inhibitors.
References
- 1. news-medical.net [news-medical.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 9. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacokinetics of 4-Chloro-DL-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-DL-phenylalanine methyl ester, a derivative of p-chlorophenylalanine (PCPA), serves as a crucial pharmacological tool for the experimental depletion of serotonin in preclinical research. Its enhanced lipophilicity compared to its parent compound facilitates more efficient passage across the blood-brain barrier, leading to potent inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. Despite its widespread use in neuropharmacological studies to investigate the role of serotonin in various physiological and pathological processes, a comprehensive public domain repository of its quantitative pharmacokinetic parameters remains elusive. This technical guide synthesizes the available information on the pharmacokinetics of 4-Chloro-DL-phenylalanine methyl ester, including its metabolic fate, and provides detailed, adaptable experimental protocols for its further pharmacokinetic characterization.
Introduction
4-Chloro-DL-phenylalanine methyl ester is a synthetic amino acid derivative that has been instrumental in advancing our understanding of the central serotonergic system. By irreversibly inhibiting tryptophan hydroxylase, it effectively depletes serotonin levels in the brain and peripheral tissues. This targeted action makes it an invaluable tool in studies related to mood disorders, sleep, appetite, and other serotonin-mediated functions. The methyl ester formulation enhances its lipid solubility, which is believed to contribute to its improved ability to cross the blood-brain barrier relative to p-chlorophenylalanine (PCPA). While its pharmacodynamic effects are well-documented, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is less defined in publicly accessible literature. This guide aims to consolidate the known aspects of its pharmacokinetics and provide a framework for future investigations.
Mechanism of Action
The primary mechanism of action of 4-Chloro-DL-phenylalanine methyl ester involves the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT). This inhibition leads to a profound and sustained depletion of serotonin in various tissues, most notably the brain.
Metabolism
Research has identified two primary metabolites of 4-Chloro-DL-phenylalanine methyl ester:
-
2-(p-chlorophenyl)-ethylamine (PCPEA)
-
p-chlorophenylacetic acid (PCPAA)
The metabolic transformation likely involves hydrolysis of the methyl ester to the parent acid (p-chlorophenylalanine), followed by decarboxylation to PCPEA or deamination and oxidation to PCPAA.
Metabolic Pathway Diagram
Caption: Metabolic pathway of 4-Chloro-DL-phenylalanine methyl ester.
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for 4-Chloro-DL-phenylalanine methyl ester are not extensively reported in the scientific literature. The available information is largely qualitative.
Qualitative Pharmacokinetic Characteristics:
-
Absorption: The methyl ester form is reported to be more readily absorbed than the parent compound, PCPA.
-
Distribution: It effectively crosses the blood-brain barrier, a key feature for its utility in central nervous system studies.
-
Metabolism: As detailed above, it is metabolized to PCPEA and PCPAA.
-
Elimination: The compound is noted to have a rapid elimination profile.
Quantitative Pharmacokinetic Data
The following table highlights the lack of publicly available, specific pharmacokinetic parameters for 4-Chloro-DL-phenylalanine methyl ester and serves as a call for further research in this area.
| Parameter | Symbol | Value | Species | Route | Reference |
| Maximum Plasma Concentration | Cmax | Not Reported | |||
| Time to Maximum Concentration | Tmax | Not Reported | |||
| Half-life | t½ | Not Reported | |||
| Area Under the Curve | AUC | Not Reported | |||
| Bioavailability | F | Not Reported | |||
| Volume of Distribution | Vd | Not Reported | |||
| Clearance | CL | Not Reported |
Experimental Protocols for Pharmacokinetic Studies
To address the gap in quantitative data, the following section outlines a generalized experimental protocol for a pharmacokinetic study of 4-Chloro-DL-phenylalanine methyl ester in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
Dosing and Administration
-
Formulation: 4-Chloro-DL-phenylalanine methyl ester hydrochloride dissolved in sterile saline or another appropriate vehicle.
-
Dose: A single oral dose of 100 mg/kg (or a dose relevant to its pharmacologically active range).
-
Administration: Oral gavage.
Blood Sampling
-
Method: Serial blood samples (approximately 0.25 mL) to be collected from the tail vein or via cannulation of the jugular vein.
-
Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed and validated for the quantification of 4-Chloro-DL-phenylalanine methyl ester and its major metabolites in plasma.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation.
-
Chromatographic Separation: A C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the parent compound and its metabolites.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal will be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, and CL).
Experimental Workflow Diagram
Caption: Workflow for a rodent pharmacokinetic study.
Conclusion
4-Chloro-DL-phenylalanine methyl ester is a potent and valuable tool for neuropharmacological research, primarily due to its ability to deplete central serotonin levels. While its mechanism of action and metabolic products have been identified, there is a clear need for comprehensive, quantitative pharmacokinetic studies to fully characterize its ADME profile. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, which will be critical for the interpretation of its pharmacodynamic effects and for guiding its use in future research. The generation of reliable pharmacokinetic data will ultimately enhance the precision and translational relevance of studies employing this important research compound.
Blood-Brain Barrier Permeability of PCPA Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-chlorophenylalanine (PCPA) is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis. Its use in research is pivotal for studying the effects of serotonin depletion. However, the therapeutic and experimental application of PCPA is often hindered by its poor solubility. The methyl ester derivative of PCPA, p-chlorophenylalanine methyl ester, offers a more soluble alternative, facilitating its administration in preclinical studies. A critical aspect of its utility as a central nervous system (CNS) agent is its ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the BBB permeability of PCPA methyl ester, including a qualitative comparison with its parent compound, a summary of its effects on brain neurochemistry, and detailed experimental protocols relevant to its study.
Data Presentation
Physicochemical Properties and their Implication on BBB Permeability
| Property | p-Chlorophenylalanine (PCPA) | PCPA Methyl Ester | Implication for BBB Permeability |
| Molecular Weight | 199.63 g/mol | 213.66 g/mol (as free base) | The modest increase in molecular weight is unlikely to significantly hinder BBB transport for a molecule of this size. |
| Solubility | Soluble to 5 mM in water with gentle warming; soluble in 1N HCl at 50 mg/mL.[1][2] | Very soluble in PBS and saline. | Higher aqueous solubility of the methyl ester hydrochloride salt facilitates formulation for in vivo administration. The increased lipophilicity of the free base form (after administration) is expected to enhance BBB penetration. |
| Lipophilicity (LogP) | Not explicitly found, but expected to be lower than the methyl ester. | Not explicitly found, but esterification of the carboxylic acid group is a standard method to increase lipophilicity. | The higher lipophilicity of the methyl ester is predicted to favor passive diffusion across the BBB. |
| pKa | The carboxylic acid and amino groups make it zwitterionic. | The esterified carboxylic acid removes one ionizable group, reducing the zwitterionic character at physiological pH. | A less charged molecule at physiological pH generally exhibits enhanced membrane permeability. |
Effects on Central Serotonin Levels
The central efficacy of PCPA and its methyl ester is demonstrated by their ability to deplete brain serotonin levels. This depletion serves as a surrogate marker for their ability to penetrate the brain and inhibit tryptophan hydroxylase.
| Compound | Dosage and Administration | Effect on Brain Serotonin (5-HT) Levels | Reference |
| PCPA Methyl Ester | 250-500 mg/kg; oral administration; daily; for 8 weeks | Significantly decreased serotonin levels in both hippocampus and cortex. | |
| PCPA Methyl Ester | Oral or IP administration | 5-HT levels decreased by 85% (oral) and 55% (IP) in the hippocampus. In the prefrontal cortex, 5-HT levels decreased by 65% (oral) and 50% (IP). |
Experimental Protocols
Representative In Situ Brain Perfusion Protocol for Amino Acid Analogs in Rodents
As no specific protocol for determining the BBB permeability of PCPA methyl ester was found, a representative in situ brain perfusion protocol, adapted from established methods for studying amino acid transport in rats, is provided below. This technique allows for the precise control of the composition of the perfusate and the duration of exposure of the cerebral vasculature to the test compound.
Objective: To determine the brain uptake rate of a test compound (e.g., radiolabeled PCPA methyl ester).
Materials:
-
Animal: Male Sprague-Dawley rat (250-300 g).
-
Anesthetics: Ketamine/xylazine cocktail or sodium pentobarbital.
-
Perfusion Fluid: Bicarbonate-buffered physiological saline (e.g., Krebs-Henseleit buffer), warmed to 37°C and gassed with 95% O₂ / 5% CO₂.
-
Test Compound: Radiolabeled PCPA methyl ester (e.g., ¹⁴C or ³H-labeled) of known specific activity.
-
Vascular Inoculator: A non-diffusible radiolabeled marker (e.g., ³H-inulin or ¹⁴C-sucrose) to measure the residual vascular volume in the brain tissue.
-
Surgical Equipment: Dissecting microscope, scissors, forceps, hemostats, cannulation needle, perfusion pump.
-
Sample Analysis Equipment: Scintillation counter, tissue solubilizer, scintillation fluid.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Place the animal on its back on a heating pad to maintain body temperature.
-
Perform a midline incision in the neck to expose the common carotid arteries.
-
Carefully isolate the right common carotid artery and ligate the external carotid artery branches, leaving the pterygopalatine artery intact.
-
Ligate the common carotid artery proximal to the intended cannulation site.
-
-
Cannulation and Perfusion:
-
Insert a catheter filled with heparinized saline into the common carotid artery in a retrograde direction.
-
Begin perfusion with the physiological saline buffer at a constant flow rate (e.g., 10 mL/min) using a syringe pump.
-
Immediately sever both jugular veins to allow for drainage of the perfusate.
-
After a pre-perfusion period of approximately 30 seconds to wash out the blood, switch to the perfusion fluid containing the radiolabeled test compound and the vascular marker.
-
-
Timed Perfusion:
-
Perfuse the brain for a predetermined duration (e.g., 15, 30, 60 seconds). The short duration is critical for measuring the initial unidirectional influx.
-
-
Termination and Sample Collection:
-
At the end of the perfusion period, stop the pump and decapitate the animal.
-
Rapidly dissect the brain, remove the meninges, and isolate the brain region of interest (e.g., cortex, hippocampus).
-
Obtain a sample of the perfusion fluid for determination of the administered concentration of the radiotracers.
-
-
Sample Processing and Analysis:
-
Weigh the brain tissue samples.
-
Solubilize the tissue samples and measure the radioactivity of both the test compound and the vascular marker using a dual-label scintillation counting protocol.
-
Calculate the brain tissue concentration of the test compound, corrected for the residual vascular space.
-
The unidirectional transfer constant (Kin) can then be calculated using the following equation: Kin = Cbr / (∫Cp(t)dt) where Cbr is the concentration of the test compound in the brain at the end of the perfusion, and ∫Cp(t)dt is the integral of the perfusate concentration over time. For a constant perfusate concentration, this simplifies to Kin = Cbr / (Cp * T), where T is the perfusion time.
-
Mandatory Visualization
Signaling Pathway of PCPA Action
The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-HT). This leads to a profound and long-lasting depletion of serotonin in the central nervous system.
Caption: Mechanism of PCPA as a tryptophan hydroxylase inhibitor.
Experimental Workflow for In Situ Brain Perfusion
The following diagram outlines the key steps in the in situ brain perfusion technique to measure the blood-brain barrier permeability of a compound.
References
An In-depth Technical Guide to 4-Chloro-DL-phenylalanine methyl ester HCl: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-DL-phenylalanine methyl ester hydrochloride (HCl), a crucial molecule in neurobiological research. This document delves into its chemical structure, physicochemical properties, synthesis, and its primary biological function as an inhibitor of serotonin synthesis. Detailed experimental protocols and visual representations of its mechanism of action are included to support advanced research and drug development endeavors.
Chemical Identity and Physicochemical Properties
4-Chloro-DL-phenylalanine methyl ester HCl is a derivative of the amino acid phenylalanine. The introduction of a chlorine atom to the phenyl ring and the esterification of the carboxylic acid group, followed by the formation of a hydrochloride salt, significantly modifies its chemical and biological characteristics.[1][2] Its hydrochloride form enhances solubility, making it easier to handle and administer in research settings.[2]
Chemical Structure
The chemical structure of 4-Chloro-DL-phenylalanine methyl ester HCl is characterized by a chlorophenyl group attached to an alanine methyl ester backbone.
IUPAC Name: methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride[3]
Molecular Formula: C₁₀H₁₃Cl₂NO₂[3]
Canonical SMILES: COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl[3]
InChI Key: GCBCWTWQAFLKJG-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Weight | 250.12 g/mol | [3] |
| Appearance | White powder | [2] |
| Melting Point | 186-189 °C | |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility | DMSO: 50 mg/mL (199.90 mM) (with ultrasonic treatment) Water: 50 mg/mL (199.90 mM) (with ultrasonic treatment, warming, and heating to 60°C) | [4] |
| Storage Conditions | -20°C |
Synthesis and Spectroscopic Analysis
General Synthesis Protocol
The esterification of 4-Chloro-DL-phenylalanine is commonly achieved by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride or dry HCl gas. The hydrochloride salt is formed in situ or by subsequent treatment with hydrochloric acid.
Reaction Scheme:
Experimental Steps:
-
Suspension: Suspend 4-Chloro-DL-phenylalanine in an excess of anhydrous methanol.
-
Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise, or bubble dry HCl gas through the mixture. This step is crucial for the formation of the acid chloride in situ, which then reacts with methanol.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure this compound.
Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR (DMSO-d6, 400 MHz) | Spectra available but specific peak assignments require further analysis. | [5] |
| ¹³C NMR (DMSO-d6) | Spectra available, providing information on the carbon framework of the molecule. | [5] |
| FTIR (KBr disc) | The spectrum shows characteristic peaks for the functional groups present in the molecule. | [3] |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight. | [6] |
Biological Activity and Mechanism of Action
4-Chloro-DL-phenylalanine methyl ester HCl is a well-established inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][4][7] By inhibiting TPH, this compound effectively depletes serotonin levels in the brain and periphery.[1][4] This property makes it a valuable tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes.
Tryptophan Hydroxylase Inhibition Pathway
The compound acts as a competitive inhibitor of tryptophan hydroxylase, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan. This initial step's blockade leads to a significant reduction in the downstream synthesis of serotonin.
Experimental Protocols and Applications
The ability of 4-Chloro-DL-phenylalanine methyl ester HCl to deplete serotonin has led to its widespread use in preclinical research, particularly in studies investigating the role of serotonin in mood, cognition, and behavior.
In Vivo Serotonin Depletion Studies
A typical experimental workflow for inducing serotonin depletion in rodent models is outlined below.
Protocol Details:
-
Animal Models: Rats or mice are commonly used.
-
Dosage and Administration: Doses can range from 250-500 mg/kg, administered orally.[4] The exact dosage and duration of treatment will depend on the specific research question.
-
Assessment of Serotonin Depletion: Serotonin levels in various brain regions (e.g., hippocampus, cortex) and peripheral tissues are measured using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Behavioral Testing: A battery of behavioral tests can be employed to assess the functional consequences of serotonin depletion, such as tests for anxiety, depression, and cognitive function.
Conclusion
4-Chloro-DL-phenylalanine methyl ester HCl is an indispensable pharmacological tool for researchers in neuroscience and drug development. Its well-characterized ability to inhibit tryptophan hydroxylase and consequently deplete serotonin levels provides a powerful method for elucidating the multifaceted roles of this neurotransmitter. The information presented in this guide, from its fundamental chemical properties to detailed experimental considerations, is intended to facilitate rigorous and reproducible scientific inquiry.
References
- 1. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR [m.chemicalbook.com]
- 6. DL-4-CHLOROPHENYLALANINE ETHYL ESTER HYDROCHLORIDE(52031-05-7) 13C NMR spectrum [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Examination of 4-Chloro-DL-phenylalanine methyl ester hydrochloride
This technical guide provides a detailed overview of the physicochemical properties of 4-Chloro-DL-phenylalanine methyl ester hydrochloride, a compound of significant interest to researchers and professionals in drug development and biochemical research. This document focuses on its molecular weight and related characteristics, presenting data in a clear and accessible format for scientific application.
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 250.12 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3][4] |
| CAS Number | 14173-40-1 | [1][2][4][5] |
| Melting Point | 176 - 190 °C | [5] |
| Purity | ≥99% (HPLC) | [1][5] |
| Appearance | White powder | [5] |
Molecular Structure and Properties
This compound is the hydrochloride salt of the methyl ester of 4-Chloro-DL-phenylalanine. The presence of a chlorine atom on the phenyl ring and its nature as an amino acid ester hydrochloride contribute to its specific chemical reactivity and biological activity. It is known to function as a tryptophan hydroxylase inhibitor[1]. Research applications include the induction of 5-hydroxytryptamine (5-HT) depletion in rats and studies on glucose intolerance in pregnant mice[4].
Below is a diagram illustrating the hierarchical relationship of the compound's identification and its key physical properties.
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight of this compound are not available within the provided search results. Generally, the molecular weight of a chemical compound is confirmed using techniques such as mass spectrometry, which provides a high-resolution measurement of the mass-to-charge ratio of ionized molecules. The purity of the compound is often assessed using High-Performance Liquid Chromatography (HPLC).
The logical workflow for characterizing a chemical compound like this is outlined in the diagram below.
References
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-DL-phenylalanine methyl ester HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester HCl) is a chemical compound frequently utilized in biomedical research. It is a derivative of the amino acid phenylalanine and serves as a potent inhibitor of the enzyme tryptophan hydroxylase. This inhibition effectively blocks the synthesis of serotonin, a key neurotransmitter, making PCPA methyl ester HCl an invaluable tool for studying the roles of serotonin in various physiological and pathological processes. Its ability to cross the blood-brain barrier allows for the effective depletion of serotonin in the central nervous system.[1][2] This guide provides a comprehensive overview of the safety, handling, chemical properties, and experimental applications of this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 4-Chloro-DL-phenylalanine methyl ester HCl is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 14173-40-1 | [3] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3] |
| Molecular Weight | 250.12 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 176 - 190 °C | [3] |
| Solubility | Soluble in water and DMSO. | [1] |
| Storage | Store at 4°C, sealed away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [1] |
Safety and Handling
While not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, proper safety precautions are crucial when handling 4-Chloro-DL-phenylalanine methyl ester HCl.[2]
Hazard Identification and Precautionary Measures
The material is not considered to be harmful by ingestion, an irritant, or to produce adverse health effects upon skin contact based on animal models.[2] However, good laboratory practice dictates minimizing exposure.
-
Eye Contact: Direct contact may cause transient discomfort, tearing, or redness.[2]
-
Skin Contact: Not expected to cause significant irritation. However, it is prudent to avoid contact with open cuts or abraded skin to prevent entry into the bloodstream.[2]
-
Inhalation: Not expected to cause respiratory irritation. Long-term exposure to high dust concentrations could potentially lead to lung function changes.[2]
-
Ingestion: Not classified as harmful by ingestion.[2]
| GHS Hazard Statements | Precautionary Statements |
| Not a hazardous substance or mixture. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling 4-Chloro-DL-phenylalanine methyl ester HCl:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations generating dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Storage and Incompatibility
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents, as this may pose an ignition risk.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Skin Contact: Flush skin with soap and water.
-
Inhalation: Remove to fresh air.
-
Ingestion: Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting.
Spills and Disposal
-
Spills: For minor spills, wear appropriate PPE and sweep up the material, avoiding dust generation. For major spills, evacuate the area and contact emergency services.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Action and Biological Effects
4-Chloro-DL-phenylalanine methyl ester HCl is a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][4] By inhibiting TPH, the compound effectively depletes serotonin levels in the brain and other tissues.[1]
Serotonin Synthesis Pathway
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-Chloro-DL-phenylalanine methyl ester HCl.
Caption: Inhibition of Tryptophan Hydroxylase by PCPA methyl ester HCl.
Experimental Protocols
The primary experimental use of 4-Chloro-DL-phenylalanine methyl ester HCl is to induce serotonin depletion in vivo to study its behavioral, physiological, and pathological roles.
In Vivo Serotonin Depletion in Rodents
This protocol provides a general guideline for serotonin depletion in mice or rats. Specific parameters may need to be optimized for individual experimental designs.
5.1.1. Materials
-
4-Chloro-DL-phenylalanine methyl ester HCl
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles for injection
-
Animal balance
5.1.2. Solution Preparation
-
For Intraperitoneal (i.p.) Injection: A common protocol involves dissolving the compound in sterile saline. For example, a dosage of 300 mg/kg can be prepared.[5] The solubility can be enhanced by gentle warming and sonication.[1]
-
For Oral Administration: The compound can be mixed with a palatable vehicle, such as jelly cubes, for voluntary consumption.[6]
5.1.3. Administration Protocol
-
Dosage: Dosages can range from 150 mg/kg to 1000 mg/kg depending on the desired level and duration of serotonin depletion.[3] A common regimen is daily injections for 3 consecutive days.[7] For longer-term studies, oral administration in a palatable vehicle can be employed.[6]
-
Route of Administration: Intraperitoneal injection is a common and effective route. Oral administration is a less stressful alternative for the animals.[6]
5.1.4. Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo serotonin depletion study.
Caption: Typical workflow for in vivo serotonin depletion studies.
Measurement of Serotonin Levels
High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a standard method for quantifying serotonin levels in brain tissue.
5.2.1. Brain Tissue Preparation
-
Euthanize the animal at the desired time point after PCPA methyl ester HCl administration.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant for HPLC analysis.
5.2.2. HPLC Analysis
The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase designed to separate serotonin from other neurochemicals.[8][9] The concentration of serotonin is determined by comparing the peak area to that of known standards.
Quantitative Data
| Parameter | Species | Route | Value | Reference(s) |
| LD50 (PCPA) | Rat | Oral | 200 - 3200 mg/kg (dose-dependent effects observed) | [8] |
| Serotonin Depletion | Mouse | Oral (250-500 mg/kg/day) | ~85% in hippocampus, ~65% in prefrontal cortex | [6] |
| Serotonin Depletion | Mouse | i.p. (250-500 mg/kg/day) | ~55% in hippocampus, ~50% in prefrontal cortex | [6] |
| Serotonin Depletion | Rat | i.p. (300 mg/kg/day for 3 days) | ~90% in whole brain | [7] |
Conclusion
4-Chloro-DL-phenylalanine methyl ester HCl is a powerful research tool for investigating the serotonergic system. Its effective inhibition of tryptophan hydroxylase allows for controlled depletion of serotonin, enabling researchers to explore its multifaceted roles in health and disease. Adherence to proper safety and handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a foundational understanding of this compound, which should be supplemented with careful consideration of specific experimental goals and institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 6. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of a specific drive (predatory behaviour) by p-chlorophenylalanine (pCPA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
An In-depth Technical Guide to 4-Chloro-DL-phenylalanine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-DL-phenylalanine methyl ester hydrochloride, a critical tool compound in neuroscience research. It covers its chemical properties, mechanism of action, synthesis, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is the methyl ester hydrochloride salt of 4-Chloro-DL-phenylalanine, which is more commonly known as p-chlorophenylalanine (PCPA). It is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT)[1][2][3][4]. By inhibiting TPH, this compound serves as a powerful tool to deplete serotonin levels in the brain and peripheral tissues, allowing researchers to investigate the role of serotonin in various physiological and pathological processes[1][5][6]. The methyl ester hydrochloride form enhances the compound's solubility, facilitating its use in experimental settings[7].
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [8] |
| Molecular Weight | 250.12 g/mol | [8] |
| CAS Number | 14173-40-1 | [8] |
| Appearance | White powder | [9] |
| Melting Point | 186-189 °C | [10] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | -20°C | [10] |
Biochemical Activity and Efficacy
| Parameter | Value | Species | Reference |
| Target | Tryptophan Hydroxylase (TPH) | - | |
| In Vivo Serotonin Depletion | Up to 99% reduction in frontal cortex 5-HT levels. | Rat | [5] |
| Effective Dose Range | 150 - 500 mg/kg (intraperitoneal or oral) | Rodent | [7][11] |
| Time to Maximum Depletion | Typically 2-4 days after initial administration. | Rat | [12] |
| Recovery of Serotonin | Begins approximately one week after cessation of treatment, may take over two weeks for full recovery. | Rat | [1] |
Signaling Pathway of Serotonin Synthesis and Inhibition
The following diagram illustrates the biosynthesis of serotonin from tryptophan and the point of inhibition by 4-Chloro-DL-phenylalanine (PCPA), the active form of the title compound.
Caption: Serotonin synthesis pathway and its inhibition by PCPA.
Synthesis Protocol
While a specific, detailed synthesis protocol for this compound is not extensively published, a standard and reliable method is the Fischer esterification of 4-Chloro-DL-phenylalanine. The following is a representative protocol based on general methods for amino acid esterification[13].
Materials
-
4-Chloro-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1 equivalent of 4-Chloro-DL-phenylalanine in anhydrous methanol. The flask should be cooled in an ice bath.
-
Esterification: Slowly add 1.2 equivalents of thionyl chloride dropwise to the cooled methanol suspension with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is the hydrochloride salt of the methyl ester. To purify, triturate the solid with anhydrous diethyl ether, and collect the product by vacuum filtration.
-
Drying: Dry the white solid product under vacuum to yield this compound.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a research setting.
In Vivo Serotonin Depletion in Rodents
This protocol describes a typical procedure for inducing serotonin depletion in rats or mice for behavioral or neurochemical studies.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Syringes and needles for administration (appropriate gauge for the route)
-
Animal scale
Procedure:
-
Solution Preparation: Prepare a fresh solution of the compound on each day of injection. Dissolve the desired amount of this compound in sterile saline or PBS to achieve the target concentration for dosing (e.g., 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg injection volume). Ensure the compound is fully dissolved, using a vortex mixer if necessary.
-
Animal Handling and Dosing:
-
Weigh each animal accurately to calculate the precise injection volume.
-
Administer the solution via the desired route. Intraperitoneal (IP) injection is common. For a typical regimen, inject a dose of 300 mg/kg once daily for two to three consecutive days[6][14].
-
For oral administration, the compound can be dissolved in a palatable jelly, with doses of 500 mg/kg for the first two days followed by 250 mg/kg for subsequent days having been shown to be effective in mice[11].
-
A control group of animals should receive vehicle (saline or PBS) injections of the same volume.
-
-
Post-injection Monitoring: Monitor the animals for any adverse effects. Some studies note a transient sedative phase followed by hyperactivity[15].
-
Experimental Timeline: Maximum serotonin depletion is typically observed 2-4 days after the final injection. Behavioral testing or tissue collection should be timed accordingly.
Workflow for Serotonin Depletion and Analysis
The diagram below outlines a typical experimental workflow from compound administration to data analysis.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]
- 3. p-Chlorophenylalanine | Other 5-HT inhibitor | Hello Bio [hellobio.com]
- 4. p-Chlorophenylalanine | CAS:7424-00-2 | Tryptophan hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of PCPA Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenylalanine (PCPA) methyl ester is a derivative of the amino acid phenylalanine and a potent inhibitor of the enzyme tryptophan hydroxylase.[1][2][3] This irreversible inhibition makes it a valuable research tool for studying the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. By depleting central and peripheral serotonin levels, PCPA methyl ester allows for the investigation of serotonergic pathways in neuroscience, pharmacology, and drug development.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of PCPA methyl ester, detailed experimental protocols, and visualizations of its mechanism of action.
Physical and Chemical Properties
PCPA methyl ester is most commonly available as a hydrochloride salt, which enhances its solubility and stability.[2][3] The following tables summarize the key physical and chemical properties of PCPA methyl ester hydrochloride.
| Property | Value | Reference |
| IUPAC Name | methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride | [5] |
| Synonyms | 4-Chloro-DL-phenylalanine methyl ester hydrochloride, pCPA methyl ester HCl | [1][2][6] |
| CAS Number | 14173-40-1 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [2] |
| Molecular Weight | 250.12 g/mol | [2][7] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 186-189 °C | [8] |
| Property | Details | Reference |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM).[2][3] Also soluble in PBS and saline.[9] | [2][3][9] |
| Storage | Store at -20°C for long-term stability (powder form).[2][7] Stock solutions should be prepared fresh; some sources suggest storage at -80°C for up to 6 months.[1] | [1][2][7] |
| Stability | Methyl esters are generally more stable to hydrolysis in plasma compared to their higher alkyl homologs.[8] Maximum stability for similar amino acid methyl esters is often observed at acidic pH.[10] Solutions of PCPA methyl ester are reported to be unstable and should be prepared fresh.[7] | [7][8][10] |
| Purity | Commercially available with purity ≥98% (HPLC). | [2][3] |
Mechanism of Action
PCPA methyl ester's primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][11] It acts as a competitive inhibitor with respect to the substrate, L-tryptophan.[3] By blocking TPH, PCPA methyl ester leads to a significant depletion of serotonin in both the central nervous system and peripheral tissues.[1][4]
Signaling Pathway of Serotonin Synthesis and Inhibition by PCPA Methyl Ester
Caption: Inhibition of serotonin synthesis by PCPA methyl ester.
Experimental Protocols
Synthesis of p-Chlorophenylalanine Methyl Ester Hydrochloride
This protocol is adapted from general methods for the synthesis of amino acid methyl esters.[12][13][14]
Materials:
-
p-Chlorophenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
Suspend p-chlorophenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude p-chlorophenylalanine methyl ester hydrochloride.
Purification of PCPA Methyl Ester Hydrochloride
Purification can be achieved through recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).[9][12][13]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a "poor" solvent in which the product is less soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Analytical Methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is a general protocol for the analysis of amino acid methyl esters.[1]
Instrumentation and Reagents:
-
HPLC system with a C18 column
-
Mass spectrometer
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample solvent: 80% acetonitrile/20% water with 0.1% formic acid
Procedure:
-
Prepare a stock solution of PCPA methyl ester hydrochloride in the sample solvent.
-
Perform serial dilutions to the desired concentration.
-
Filter the final sample solution through a 0.22 µm syringe filter.
-
Set up the HPLC-MS system with a suitable gradient (e.g., a linear gradient from 10% to 90% Mobile Phase B over a set time).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (sample solvent) to ensure system cleanliness.
-
Inject the sample and acquire data.
In Vivo Administration Protocol
PCPA methyl ester is often administered to rodents via intraperitoneal (i.p.) or oral routes to study the effects of serotonin depletion.[1][9][15]
Materials:
-
PCPA methyl ester hydrochloride
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Syringes and needles for injection
Procedure for Intraperitoneal Injection in Mice:
-
Calculate the required amount of PCPA methyl ester hydrochloride based on the desired dosage (e.g., 300 mg/kg) and the weight of the animals.[9]
-
Dissolve the calculated amount of PCPA methyl ester hydrochloride in sterile saline or PBS to the desired final concentration. PCPA methyl ester is soluble in these aqueous solutions.[9]
-
Ensure the solution is fully dissolved, using a vortex mixer if necessary.
-
Administer the solution to the mice via intraperitoneal injection at the calculated volume.
-
A typical dosing regimen might be daily injections for several consecutive days to achieve significant serotonin depletion.[9][15]
Visualizations of Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of PCPA methyl ester.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo experiment using PCPA methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]
- 5. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
In-Depth Technical Guide: Stability and Storage of 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS No. 14173-40-1). The information presented herein is crucial for maintaining the integrity, purity, and performance of this compound in research and development settings.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [1] |
| Molecular Weight | 250.1 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 176 - 190 °C | [1] |
| Purity (via HPLC) | ≥ 99% | [1] |
| Solubility | Soluble in water | [2] |
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and ensure the long-term stability of this compound. The following conditions are recommended based on information from various suppliers.
Solid Form
| Parameter | Recommendation | Source(s) |
| Temperature | 0-8°C or -20°C | [1] |
| Atmosphere | Store in a dry, cool, and well-ventilated area. | [3] |
| Container | Keep container tightly sealed. | [3] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [2] |
Stock Solutions
For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is critical for reproducible results.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
| Handling | Aliquot solutions to prevent repeated freeze-thaw cycles. | [4] |
| Container | Use tightly sealed vials to prevent solvent evaporation and moisture ingress. | [4] |
Stability Profile and Potential Degradation Pathways
Potential Degradation Mechanisms
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of 4-Chloro-DL-phenylalanine and methanol. Given that the compound is a hydrochloride salt, the solution will be acidic, which may influence the rate of hydrolysis.
-
Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, exposure to strong oxidizing agents or oxidative stress conditions (e.g., high temperature in the presence of oxygen) could potentially lead to degradation.
-
Photodegradation: Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to light, particularly UV radiation. Photolytic stress could potentially lead to the cleavage of bonds or other chemical transformations.
-
Thermal Degradation: As an organic molecule, exposure to high temperatures can lead to decomposition. The melting point range of 176-190°C suggests a degree of thermal stability at ambient temperatures.
The following diagram illustrates the primary expected degradation pathway, hydrolysis.
Caption: Potential hydrolytic degradation of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
The following table outlines a general protocol for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). |
| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. |
| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). |
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Workflow for Method Development:
References
Methodological & Application
Application Notes and Protocols for 5-HT Depletion in Mice Using 4-Chloro-DL-phenylalanine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for inducing serotonin (5-HT) depletion in mice using 4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in 5-HT biosynthesis. This document outlines detailed methodologies for drug preparation and administration, summarizes expected quantitative outcomes of 5-HT depletion in key brain regions, and describes relevant behavioral assays for assessing the functional consequences of reduced serotonergic neurotransmission. The provided protocols and data are intended to guide researchers in establishing a reliable mouse model of 5-HT deficiency for applications in neuroscience research and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and behavioral processes, including mood, sleep, appetite, and cognition.[1] Dysregulation of the serotonergic system has been implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression and anxiety.[2] Pharmacological depletion of 5-HT in animal models is a valuable tool for investigating the functional roles of this neurotransmitter and for screening novel therapeutic agents.
4-Chloro-DL-phenylalanine (PCPA) is a widely used pharmacological agent for inducing 5-HT depletion.[3] Its methyl ester hydrochloride salt is often preferred due to its enhanced solubility and ability to cross the blood-brain barrier more effectively than the parent compound.[4] PCPA acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to 5-HT.[3][5] This inhibition leads to a profound and sustained reduction in brain 5-HT levels.[3]
Mechanism of Action
PCPA selectively and irreversibly inhibits tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin.[5] By blocking TPH, PCPA prevents the conversion of L-tryptophan to 5-hydroxytryptophan, thereby halting the production of 5-HT.[3] This leads to a significant and long-lasting depletion of 5-HT in the central nervous system.[3][6] While PCPA is highly effective at reducing 5-HT levels, some studies suggest it may also have a minor effect on catecholamine levels, such as dopamine and norepinephrine, though to a much lesser extent than its impact on serotonin.[3]
Figure 1: Mechanism of Action of PCPA.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (PCPA) powder (e.g., Sigma-Aldrich C3635)[7]
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of PCPA: Based on the desired dose and the number of animals to be treated, calculate the total mass of PCPA powder needed.
-
Dissolve PCPA: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of PCPA powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% saline or PBS to achieve the desired final concentration. A common concentration for intraperitoneal injection is 10-30 mg/mL.
-
Ensure complete dissolution: Vortex the solution thoroughly until the PCPA powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but avoid overheating.
-
Sterile filter: Draw the PCPA solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to ensure the removal of any potential microbial contamination.
-
Storage: The freshly prepared PCPA solution should be used immediately. If short-term storage is necessary, it can be stored at 2-8°C for a limited time. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.[8]
Administration of PCPA to Mice
a) Intraperitoneal (i.p.) Injection Protocol
This is the most common route of administration for inducing rapid and robust 5-HT depletion.
Materials:
-
Prepared sterile PCPA solution
-
Mice (e.g., C57BL/6)
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Weigh the mice: Accurately weigh each mouse to determine the precise volume of PCPA solution to be injected.
-
Calculate the injection volume: Based on the mouse's weight and the desired dosage, calculate the injection volume. For example, for a 300 mg/kg dose using a 30 mg/mL solution, a 25g mouse would receive 0.25 mL.
-
Animal handling: Gently restrain the mouse, exposing the abdomen.
-
Injection: Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of PCPA solution intraperitoneally.
-
Monitoring: After injection, monitor the mice for any signs of distress or adverse reactions.
b) Oral Administration Protocol
Oral administration can be a less stressful alternative to injections, particularly for long-term studies.[9]
Materials:
-
PCPA powder
-
Jelly cubes or other palatable food matrix[9]
-
Animal scale
Procedure:
-
Dose calculation: Calculate the total amount of PCPA required per mouse per day.
-
Preparation of medicated food: Incorporate the calculated dose of PCPA into a palatable food matrix, such as jelly cubes.[9] Ensure the PCPA is evenly distributed within the food.
-
Administration: Provide the medicated food to the mice. This method relies on voluntary consumption.
-
Monitoring: Monitor food intake to ensure the mice are consuming the intended dose. This method may have more variability in dosing compared to i.p. injection.
Data Presentation: Quantitative Effects of PCPA on 5-HT Levels
The following tables summarize the expected depletion of 5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions of mice following PCPA administration. The extent of depletion can vary depending on the dose, administration route, and duration of treatment.
Table 1: 5-HT and 5-HIAA Depletion in Mouse Brain Following Intraperitoneal PCPA Administration
| Brain Region | Dosage Regimen | Time Post-Treatment | % 5-HT Depletion (relative to control) | % 5-HIAA Depletion (relative to control) | Reference(s) |
| Whole Brain | 1000 mg/kg (single dose) | Not specified | 90.6% | 91.8% | [6] |
| Cortex | 100-300 mg/kg (single dose) | 2-4 days | ~83-89% | Not reported | [3] |
| Prefrontal Cortex | 7 days (i.p. injections) | 7 days | 50% | Not reported | [9] |
| Hippocampus | 7 days (i.p. injections) | 7 days | 55% | Not reported | [9] |
| Serum | 300 mg/kg/day for 5 consecutive days (i.p.) | After 5 days | Significant depletion | Not reported | [10] |
Table 2: 5-HT Depletion in Mouse Brain Following Oral PCPA Administration
| Brain Region | Dosage Regimen | Time Post-Treatment | % 5-HT Depletion (relative to control) | Reference(s) |
| Prefrontal Cortex | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (in jelly cubes) | 7 days | 65% | [9] |
| Hippocampus | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (in jelly cubes) | 7 days | 85% | [9] |
| Hippocampus & Cortex | 250-500 mg/kg daily | 8 weeks | Significant decrease | [8] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study involving PCPA-induced 5-HT depletion in mice.
Figure 2: Experimental workflow for PCPA studies.
Behavioral Assays for Assessing 5-HT Depletion
A variety of behavioral tests can be employed to assess the functional consequences of 5-HT depletion in mice. The choice of assay will depend on the specific research question.
1. Forced Swim Test (FST):
-
Principle: This test is widely used to assess behavioral despair, a core symptom of depression-like behavior in rodents.
-
Procedure: Mice are placed in an inescapable cylinder of water, and the duration of immobility is measured. An increase in immobility time is interpreted as a sign of behavioral despair.
-
Relevance: Studies have shown that PCPA-treated mice with depleted 5-HT levels may exhibit altered responses in the FST, particularly in their response to antidepressant drugs like fluoxetine.[9]
2. Tail Suspension Test (TST):
-
Principle: Similar to the FST, the TST is a measure of behavioral despair.
-
Procedure: Mice are suspended by their tails, and the duration of immobility is recorded.
-
Relevance: This is another common test to evaluate depression-like phenotypes.[2][11]
3. Open Field Test (OFT):
-
Principle: This test assesses general locomotor activity and anxiety-like behavior.
-
Procedure: Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center versus the periphery) are recorded.
-
Relevance: 5-HT depletion can lead to alterations in exploratory locomotion.[6]
4. Marble Burying Test:
-
Principle: This test is used to assess anxiety-like and repetitive behaviors.
-
Procedure: Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried by the mouse within a specific time period is counted.
-
Relevance: While some studies have not observed an effect of PCPA on marble burying, it is a commonly used assay in studies of serotonergic function.[9]
5. Nestlet Shredding Test:
-
Principle: This test evaluates repetitive and compulsive-like behaviors.
-
Procedure: A pre-weighed nestlet is placed in the cage, and the amount of shredded material is weighed after a set time.
-
Relevance: Similar to the marble burying test, this assay can be used to probe for repetitive behaviors that may be modulated by the serotonergic system.[9]
Potential Side Effects and Considerations
-
Hypothermia: A significant side effect of PCPA-induced 5-HT depletion is hypothermia, especially when mice are housed at standard room temperature.[12] It is crucial to monitor the body temperature of the animals and consider housing them at a thermoneutral temperature (around 33°C for mice) to avoid this confound.[12]
-
Effects on other neurotransmitters: While PCPA is a selective TPH inhibitor, at high doses, it may have minor effects on catecholamine systems.[3] Researchers should be aware of this and may need to include appropriate control experiments.
-
Behavioral alterations: PCPA treatment can induce a range of behavioral changes beyond those assessed in standard assays, including alterations in sleep patterns and feeding behavior.[10]
-
Toxicity: While generally well-tolerated at effective doses, high or chronic doses of PCPA may lead to toxicity. Careful dose selection and monitoring of animal health are essential.
Conclusion
The use of this compound provides a robust and reliable method for inducing 5-HT depletion in mice. The protocols and data presented in these application notes offer a comprehensive guide for researchers aiming to establish this valuable animal model. By carefully considering the experimental design, including the choice of administration route, dosage regimen, and appropriate behavioral assays, investigators can effectively utilize this tool to advance our understanding of the role of serotonin in health and disease.
References
- 1. Behavioral and Physiological Consequences of Adult Brain 5-HT Depletion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Fenclonine - Wikipedia [en.wikipedia.org]
- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 11. Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insomnia Caused by Serotonin Depletion is Due to Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of PCPA Methyl Ester Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of p-Chlorophenylalanine (PCPA) methyl ester hydrochloride, a potent inhibitor of serotonin (5-HT) synthesis. These guidelines are intended to assist researchers in designing and executing experiments aimed at investigating the roles of serotonin in various physiological and pathological processes.
Introduction
p-Chlorophenylalanine (PCPA) methyl ester hydrochloride is a chemical compound widely used in biomedical research to deplete serotonin levels in vivo.[1] It acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][3] By inhibiting TPH, PCPA effectively reduces the concentration of 5-HT in the central nervous system and peripheral tissues, making it an invaluable tool for studying the functional roles of serotonin in neuropsychiatric disorders, behavior, and physiology.[4][5] The methyl ester hydrochloride form offers improved solubility and ease of handling for in vivo applications compared to PCPA base.[4][6]
Mechanism of Action: Serotonin Depletion
PCPA methyl ester hydrochloride crosses the blood-brain barrier and inhibits tryptophan hydroxylase, the enzyme that converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[2] This action blocks the primary pathway of serotonin synthesis, leading to a significant and sustained depletion of 5-HT levels in the brain.[7]
Quantitative Data on In Vivo Administration
The following tables summarize quantitative data from various studies on the in vivo administration of PCPA methyl ester hydrochloride in rodents.
Table 1: Effects of PCPA Methyl Ester Hydrochloride on Brain Serotonin Levels
| Animal Model | Dosage | Administration Route | Duration | Brain Region | % 5-HT Depletion | Reference |
| C57BL/6 Mice | 500 mg/kg (days 1-2), 250 mg/kg (subsequent) | Oral | 7 days | Hippocampus | 85% | [8] |
| C57BL/6 Mice | 500 mg/kg (days 1-2), 250 mg/kg (subsequent) | Oral | 7 days | Prefrontal Cortex | 65% | [8] |
| C57BL/6 Mice | Not specified | Intraperitoneal (i.p.) | 7 days | Hippocampus | 55% | [8] |
| C57BL/6 Mice | Not specified | Intraperitoneal (i.p.) | 7 days | Prefrontal Cortex | 50% | [8] |
| C57BL/6 Mice | 250-500 mg/kg daily | Oral | 8 weeks | Hippocampus & Cortex | Significant decrease | [2] |
| Rats | 300 mg/kg daily | Intraperitoneal (i.p.) | 3 days | Whole Brain | ~90% | [7] |
| Rats | 100 mg/kg daily | Intraperitoneal (i.p.) | 3 days | Whole Brain | 85% | [7] |
| Rats | 100 mg/kg daily | Intraperitoneal (i.p.) | 3 days | Telencephalon & Brainstem | Not specified | [9] |
| Rats | 300 mg/kg daily | Intraperitoneal (i.p.) | 5 days | Not specified | Not specified | [4] |
Experimental Protocols
Preparation of PCPA Methyl Ester Hydrochloride for In Vivo Administration
Note: PCPA methyl ester hydrochloride has better solubility in aqueous solutions compared to PCPA.[4] However, proper preparation is crucial for in vivo use. Solutions should be prepared fresh.[10]
4.1.1. Dissolution in Phosphate-Buffered Saline (PBS)
This is a common method for preparing PCPA methyl ester hydrochloride for intraperitoneal injection.
-
Materials:
-
PCPA methyl ester hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Protocol:
-
Weigh the desired amount of PCPA methyl ester hydrochloride powder.
-
Aseptically transfer the powder to a sterile vial.
-
Add the required volume of sterile PBS to achieve the target concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a mouse with a 10 mL/kg injection volume). PCPA methyl ester hydrochloride is soluble in PBS up to 100 mg/mL.[2]
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If needed, use an ultrasonic bath to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
4.1.2. Oral Administration Formulation (in Jelly Cubes)
This method is designed to reduce the stress associated with injections.[8]
-
Materials:
-
PCPA methyl ester hydrochloride powder
-
Gelatin
-
Sugar
-
Food coloring
-
Water
-
Molds for jelly cubes
-
-
Protocol:
-
Prepare a gelatin solution according to the manufacturer's instructions, incorporating sugar and food coloring for palatability.
-
Calculate the total amount of PCPA methyl ester hydrochloride needed for the treatment group and duration.
-
Dissolve the PCPA methyl ester hydrochloride in the warm gelatin solution.
-
Pour the mixture into molds to create individual jelly cubes, with each cube containing a known dose of the compound.
-
Allow the jellies to set before administering them to the animals.
-
Administration Protocols
4.2.1. Intraperitoneal (i.p.) Injection
-
Animal Model: Mice or Rats
-
Protocol:
-
Prepare the PCPA methyl ester hydrochloride solution as described in section 4.1.1.
-
Gently restrain the animal.
-
Administer the solution via intraperitoneal injection using an appropriate needle and syringe size. The injection volume is typically 5-10 mL/kg of body weight.
-
Monitor the animal for any adverse reactions post-injection.
-
4.2.2. Oral Administration
-
Animal Model: Mice
-
Protocol:
-
Present the PCPA-containing jelly cubes to the animals.
-
Ensure that each animal consumes the entire jelly to receive the full dose.
-
This method can be adapted for administration in drinking water, but careful monitoring of water intake is required to ensure accurate dosing.
-
Important Considerations
-
Animal Welfare: The administration of PCPA can induce behavioral changes.[4][7] It is crucial to monitor the animals closely for any signs of distress. The use of oral administration methods can help in refining the experimental procedures and reducing animal stress.[8]
-
Specificity: While PCPA is a potent inhibitor of tryptophan hydroxylase, high doses may have off-target effects.[5][11] Researchers should include appropriate control groups in their experimental design.
-
Reversibility: The effects of PCPA on serotonin synthesis are reversible, with serotonin levels beginning to recover after cessation of treatment. The timeline of recovery should be considered in the experimental design.
-
Metabolites: Be aware that metabolites of PCPA, such as 2-(p-chlorophenyl)-ethylamine (PCPEA), may have their own pharmacological effects.[9]
Conclusion
The in vivo administration of PCPA methyl ester hydrochloride is a robust and effective method for investigating the roles of serotonin in various biological systems. Careful planning of the experimental protocol, including the choice of administration route, dosage, and duration of treatment, is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers utilizing this powerful pharmacological tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leapchem.com [leapchem.com]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 4-Chloro-DL-phenylalanine methyl ester hydrochloride Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-DL-phenylalanine methyl ester hydrochloride is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] By inhibiting TPH, this compound serves as a valuable pharmacological tool to deplete serotonin levels in both the central nervous system and the periphery, enabling the study of the physiological and behavioral roles of serotonin.[1][2] The methyl ester hydrochloride form offers improved solubility over the parent compound, p-chlorophenylalanine (PCPA), facilitating its use in in vivo research.[3] These application notes provide detailed protocols for the preparation of a this compound solution for injection in a research setting.
Mechanism of Action
4-Chloro-DL-phenylalanine acts as a competitive inhibitor of tryptophan hydroxylase with respect to the substrate tryptophan.[4] TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a precursor to serotonin. By binding to the active site of TPH, 4-Chloro-DL-phenylalanine prevents the conversion of tryptophan to 5-HTP, thereby leading to a significant reduction in serotonin levels.[2][4] There are two isoforms of TPH: TPH1, found primarily in the periphery, and TPH2, the predominant isoform in the central nervous system. 4-Chloro-DL-phenylalanine inhibits both isoforms.
Signaling Pathway: Tryptophan Hydroxylase Inhibition
Caption: Inhibition of Tryptophan Hydroxylase by 4-Chloro-DL-phenylalanine.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [5] |
| Molecular Weight | 250.12 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 186-189 °C | [1] |
| Storage (Powder) | -20°C | [1] |
Solubility Data
| Solvent | Concentration | Comments | Reference |
| Water (H₂O) | 50 mg/mL (199.90 mM) | Requires sonication and warming to 60°C. | |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (199.90 mM) | Requires sonication. Use of anhydrous DMSO is recommended. | |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (399.80 mM) | - |
Experimental Protocols
Preparation of a Sterile Injectable Solution
This protocol describes the preparation of a 10 mg/mL solution in PBS, suitable for parenteral administration in research animals. Adjustments to the concentration and vehicle may be necessary depending on the experimental requirements. All procedures should be performed in a laminar flow hood using aseptic techniques.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Calculate Required Amounts: Determine the total volume of the solution needed and calculate the mass of this compound required to achieve the desired concentration.
-
Weighing: In a sterile environment, accurately weigh the required amount of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of sterile PBS.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.
-
-
Quality Control:
-
Visual Inspection: Visually inspect the final solution against a black and white background to ensure it is clear and free from any particulate matter.
-
pH Measurement (Optional but Recommended): Measure the pH of the final solution to ensure it is within a physiologically acceptable range (typically pH 6.5-8.0 for parenteral administration).
-
-
Storage and Stability:
-
Store the prepared solution at 2-8°C, protected from light.
-
It is highly recommended to use freshly prepared solutions. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. However, the stability of aqueous injectable solutions has not been extensively studied, and long-term storage is not recommended.
-
Experimental Workflow: Preparation of Sterile Injectable Solution
References
Application Notes and Protocols for 4-Chloro-DL-phenylalanine methyl ester in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-DL-phenylalanine methyl ester hydrochloride (p-CPA methyl ester) is a reversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2][3] By inhibiting this enzyme, p-CPA methyl ester effectively depletes serotonin levels in the brain and peripheral tissues. Due to its ability to cross the blood-brain barrier more readily than its parent compound, p-chlorophenylalanine (p-CPA), the methyl ester form is a valuable tool for studying the roles of serotonin in various physiological and behavioral processes in animal models.[4][5]
These application notes provide detailed information on the dosage, administration, and experimental protocols for using 4-Chloro-DL-phenylalanine methyl ester in rats to induce serotonin depletion for research purposes, including studies on cognition, behavior, and neurological disorders.[3][4][5][6]
Mechanism of Action
4-Chloro-DL-phenylalanine methyl ester acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the enzyme that converts L-tryptophan to 5-hydroxytryptophan. This is the initial and rate-limiting step in the synthesis of serotonin. By blocking this step, the overall production of serotonin is significantly reduced. This depletion of serotonin allows researchers to investigate the effects of a hyposerotonergic state.
Caption: Mechanism of action of 4-Chloro-DL-phenylalanine methyl ester.
Quantitative Data Summary
The following tables summarize the dosage information for 4-Chloro-DL-phenylalanine methyl ester and its parent compound, p-CPA, in rats. Due to the limited publicly available pharmacokinetic data for the methyl ester, data for the parent compound is provided for reference.
Table 1: Dosage Regimens for 4-Chloro-DL-phenylalanine methyl ester in Rats
| Administration Route | Dosage | Duration | Observed Effect | Reference |
| Oral | 500 mg/kg/day for the first 2 days, then 250 mg/kg/day | 8 weeks | Significant decrease in serotonin levels in the hippocampus and cortex. | [1] |
| Intraperitoneal | 300 mg/kg/day | 3 days | Drastic reduction (about 90%) in brain serotonin concentration; induced mouse-killing behavior. |
Table 2: Dosage Regimens for p-Chlorophenylalanine (p-CPA) in Rats (for reference)
| Administration Route | Dosage | Duration | Observed Effect | Reference |
| Intraperitoneal | 300 mg/kg/day | 2 days | Dramatic depletion of serotonin in the medial basal hypothalamus. | [7] |
| Oral | 200 - 3200 mg/kg | Single dose | Dose-dependent stimulation of predatory behavior. | |
| Oral | 50, 100, or 200 mg/kg/day | 10 days | Stimulation of predatory behavior. | |
| Intraperitoneal | 300 mg/kg, then 100 mg/kg every other day | Chronic | Facilitation of copulatory behavior. | [8] |
Table 3: Pharmacokinetic Parameters (Data for p-CPA, for reference)
| Parameter | Value | Species | Administration Route | Reference |
| Time to Peak (Tmax) | ~ 2-4 hours | Rat | Intraperitoneal | General observation from time-course studies of serotonin depletion. |
| Duration of Action | Serotonin depletion can last for up to 8 days after a single dose. | Rat | Intraperitoneal | The time-course of effects shows a significant lowering of serotonin beginning on day 1 and lasting for about 8 days. |
Note: Pharmacokinetic parameters can vary significantly based on the vehicle, strain, age, and sex of the rats.
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol is suitable for chronic studies requiring daily administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or a suspension agent like 0.5% methylcellulose)
-
Warming bath or plate
-
Vortex mixer or sonicator
-
Animal scale
-
Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle. For example, a suspension in 0.5% methylcellulose can be prepared.
-
Warm the vehicle slightly (to room temperature or 37°C) to aid in dissolution or suspension.
-
Use a vortex mixer or sonicator to ensure a homogenous mixture. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation and Dosing:
-
Weigh the rat to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Caption: Workflow for oral gavage administration.
Protocol 2: Intraperitoneal (IP) Injection
This protocol is suitable for acute studies or when rapid absorption is desired.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve the required amount of this compound in sterile saline. Ensure the solution is clear and free of particulates. The use of a sterile filter (0.22 µm) is recommended.
-
Prepare the solution fresh before each use.
-
-
Animal Preparation and Injection:
-
Weigh the rat to calculate the injection volume.
-
Restrain the rat securely, exposing the abdomen.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood vessel or organ has been punctured.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection.
Important Considerations
-
Vehicle Selection: The choice of vehicle can impact the solubility, stability, and bioavailability of the compound. For oral administration, aqueous vehicles or suspensions are common. For intraperitoneal injections, sterile, isotonic solutions are necessary to minimize irritation.
-
Animal Welfare: Proper handling and restraint techniques are crucial to minimize stress and ensure accurate dosing. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Monitoring: Rats should be monitored for changes in behavior, body weight, and food and water intake, especially during chronic studies, as serotonin depletion can have widespread effects.
-
Data Interpretation: The degree of serotonin depletion can vary depending on the dose, duration of treatment, and the specific brain region being analyzed. It is advisable to measure serotonin levels to confirm the effectiveness of the treatment.
By following these guidelines and protocols, researchers can effectively utilize 4-Chloro-DL-phenylalanine methyl ester as a tool to investigate the complex roles of serotonin in the central nervous system and periphery.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-chlorophenylalanine methyl ester: an aphrodisiac? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Chloro-DL-phenylalanine Methyl Ester in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-DL-phenylalanine methyl ester hydrochloride (4-CPAME), a derivative of p-Chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1] Its ability to cross the blood-brain barrier more effectively than its parent compound, PCPA, makes it a valuable pharmacological tool for inducing profound and sustained depletion of central serotonin levels.[2][3][4] This property allows researchers to investigate the multifaceted roles of the serotonergic system in a wide range of physiological and pathological processes.
These application notes provide an overview of the use of 4-CPAME in neuroscience research, including its mechanism of action, and detailed protocols for its administration and the subsequent behavioral and neurochemical analyses.
Mechanism of Action
4-CPAME exerts its effects by irreversibly inhibiting both isoforms of tryptophan hydroxylase, TPH1 and TPH2. TPH is responsible for the conversion of L-tryptophan to L-5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, 4-CPAME effectively halts the synthesis of new serotonin, leading to a significant reduction in 5-HT levels within the central nervous system.[1] This targeted depletion allows for the study of the functional consequences of a hyposerotonergic state.
Applications in Neuroscience Research
The targeted depletion of serotonin using 4-CPAME is instrumental in a variety of neuroscience research areas, including:
-
Depression and Anxiety: Investigating the role of serotonin in the pathophysiology of mood and anxiety disorders. Behavioral assays such as the Forced Swim Test and the Elevated Plus Maze are commonly employed in these studies.
-
Cognition and Memory: Elucidating the influence of serotonin on learning, memory, and executive function.[5]
-
Neurodegenerative Disorders: Exploring the involvement of the serotonergic system in conditions like Parkinson's disease.
-
Aggression and Impulsivity: Studying the neurobiological basis of aggressive and impulsive behaviors.
-
Sleep and Circadian Rhythms: Examining the role of serotonin in regulating sleep-wake cycles.
Quantitative Data Summary
The following tables summarize the quantitative effects of 4-CPAME and its parent compound, PCPA, on neurochemical and behavioral endpoints as reported in the literature.
Table 1: Neurochemical Effects of 4-CPAME and PCPA Administration in Rodents
| Compound | Dosage and Administration Route | Brain Region | % Serotonin (5-HT) Depletion | Effect on Other Neurotransmitters | Reference |
| PCPA | 300 mg/kg/day, i.p. for 3 days (rats) | Whole Brain | ~90% | - | [6] |
| PCPA | 1000 mg/kg (rats) | Whole Brain | 90.6% | 5-HIAA reduced to 8.2% of control | [7] |
| PCPA | 400 mg/kg, i.p. (rats) | Frontal Cortex | >99% | Noradrenaline: -30%, Dopamine: -42% | [6][8] |
| PCPA Methyl Ester | 300 mg/kg/day, i.p. for 5 days (mice) | Serum | Significant depletion | - | [5] |
| PCPA (oral) | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (mice) | Hippocampus | 85% | - | [9] |
| PCPA (oral) | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (mice) | Prefrontal Cortex | 65% | - | [9] |
| PCPA (i.p.) | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (mice) | Hippocampus | 55% | - | [9] |
| PCPA (i.p.) | 500 mg/kg for 2 days, then 250 mg/kg for 5 days (mice) | Prefrontal Cortex | 50% | - | [9] |
Table 2: Behavioral Effects Following Serotonin Depletion with PCPA/4-CPAME
| Behavioral Test | Animal Model | Treatment | Key Behavioral Changes | Reference |
| Forced Swim Test | Mice | Oral PCPA | Increased immobility time (indicative of depressive-like behavior) | [9] |
| Fear Potentiated Startle | Rats | PCPA | Enhanced fear-potentiated startle response | [10] |
| Open Field Test | Mice | PCPA Methyl Ester | Decreased time spent in the center (indicative of anxiety-like behavior) | [5] |
| Y-Maze | Mice | PCPA Methyl Ester | Decreased travel time in the new arm (indicative of cognitive deficits) | [5] |
| Novel Object Recognition Test | Mice | PCPA Methyl Ester | Reduced recognition index (indicative of cognitive deficits) | [5] |
| Mouse-Killing Behavior | Rats | PCPA or PCPA Methyl Ester (3 x 300 mg/kg) | Induction of mouse-killing behavior in non-killer rats | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (e.g., Sigma-Aldrich C3635)[2]
-
Sterile Phosphate-Buffered Saline (PBS) or sterile saline
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure for Intraperitoneal (i.p.) Injection in Mice: [5]
-
Preparation of Dosing Solution: this compound is soluble in PBS and saline.[5] To prepare a dosing solution for a 300 mg/kg dose in a 25g mouse with an injection volume of 10 µl/g:
-
Calculate the required amount of drug: 0.3 mg/g * 25 g = 7.5 mg per mouse.
-
Calculate the required injection volume: 10 µl/g * 25 g = 250 µl.
-
Prepare a stock solution of 30 mg/ml by dissolving the required amount of 4-CPAME in sterile PBS or saline. For example, to prepare 1 ml of stock solution, dissolve 30 mg of 4-CPAME in 1 ml of sterile PBS.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Dosing:
-
Weigh the mouse immediately before injection to ensure accurate dosing.
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Gently restrain the mouse and administer the solution via intraperitoneal injection.
-
-
Treatment Schedule: For significant serotonin depletion, a common regimen is daily i.p. injections of 300 mg/kg for five consecutive days.[5]
Protocol 2: Quantification of Brain Monoamines using HPLC-ECD
Materials:
-
Homogenizer
-
Centrifuge
-
HPLC system with electrochemical detection (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., citrate-phosphate buffer with methanol and an ion-pairing agent like octyl sodium sulfate)[11]
-
Standards for serotonin, dopamine, norepinephrine, and their metabolites
Procedure:
-
Tissue Collection and Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
-
HPLC Analysis:
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the monoamines and their metabolites using a C18 column and an isocratic mobile phase.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the monoamine standards.
-
Quantify the amount of each neurotransmitter in the brain samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample (e.g., ng/mg tissue).
-
Protocol 3: Forced Swim Test (FST) in Mice
Materials:
-
Cylindrical transparent container (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment (optional, for later scoring)
-
Timer
Procedure:
-
Apparatus Setup: Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Test Session:
-
Gently place the mouse into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.[12]
-
Allow the mouse to swim for the first 2 minutes as an adaptation period.
-
During the subsequent 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.[12]
-
-
Data Analysis: Calculate the percentage of time spent immobile during the 4-minute observation period. An increase in immobility time is interpreted as a depressive-like phenotype.
Protocol 4: Fear-Potentiated Startle (FPS) in Rats
Materials:
-
Startle response measurement system with a conditioning chamber
-
Acoustic startle stimulus generator
-
Conditioned stimulus (CS) generator (e.g., light or tone)
-
Unconditioned stimulus (US) generator (e.g., mild foot shock)
Procedure:
-
Acclimation and Baseline Startle:
-
Place the rat in the startle chamber and allow it to acclimate for a few minutes.
-
Present a series of acoustic startle stimuli alone to measure the baseline startle response.
-
-
Conditioning Phase:
-
Present the conditioned stimulus (e.g., a light) for a set duration (e.g., 5 seconds).
-
Immediately following the CS, deliver the unconditioned stimulus (e.g., a 0.5-second mild foot shock).
-
Repeat this pairing for a number of trials with an inter-trial interval.
-
-
Testing Phase:
-
On a subsequent day, place the rat back in the chamber.
-
Present two types of trials in a random order:
-
Noise-Alone trials: The acoustic startle stimulus is presented by itself.
-
CS-Noise trials: The conditioned stimulus is presented, and the acoustic startle stimulus is delivered at the end of the CS presentation.
-
-
-
Data Analysis: Calculate the fear-potentiated startle as the percentage increase in the startle amplitude on CS-Noise trials compared to Noise-Alone trials: (%FPS = [(Startle on CS-Noise trials - Startle on Noise-Alone trials) / Startle on Noise-Alone trials] * 100). An increase in %FPS indicates a conditioned fear response.
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of 4-CPAME.
Caption: General experimental workflow for using 4-CPAME in neuroscience research.
Caption: Logical relationship from 4-CPAME administration to its effects.
References
- 1. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral phenotyping of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 6. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-DL-phenylalanine Methyl Ester in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-DL-phenylalanine methyl ester (pCPA methyl ester) in behavioral research. This compound is a powerful tool for investigating the role of serotonin (5-hydroxytryptamine, 5-HT) in a wide range of behaviors and neurological processes.
Introduction
4-Chloro-DL-phenylalanine (pCPA) and its methyl ester derivative are widely used pharmacological agents to induce depletion of central serotonin. The methyl ester form is often utilized for its improved solubility and ability to cross the blood-brain barrier.[1][2][3] By inhibiting the rate-limiting enzyme in serotonin synthesis, pCPA provides a robust model for studying the behavioral consequences of hyposerotonergic states. These notes detail the mechanism of action, provide quantitative data on its effects, and offer standardized protocols for its use in various behavioral paradigms.
Mechanism of Action
p-Chlorophenylalanine is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[4][5] This inhibition leads to a profound and long-lasting depletion of 5-HT in the central nervous system.[4] The effects are potent, with serotonin levels becoming undetectable by some methods within the first day of administration.[4] Recovery of serotonin levels is a slow process, as it requires the synthesis of new TPH enzyme.[4] While highly selective for TPH, it is important to note that high doses of pCPA may also lead to a reduction in the concentrations of noradrenaline and dopamine in certain brain regions, such as the frontal cortex.[4][6]
Caption: Serotonin synthesis pathway and its inhibition by pCPA.
Data Presentation: Quantitative Effects of pCPA Administration
The following tables summarize the quantitative effects of pCPA administration on neurochemical levels and provide dosing guidelines for various animal models.
Table 1: Neurochemical Depletion Following pCPA Administration in Rodents
| Species | Dose (mg/kg) | Route | Duration | Brain Region | 5-HT Depletion (%) | 5-HIAA Depletion (%) | Citation(s) |
| Rat | 1000 | N/A | N/A | Whole Brain | 90.6% | 91.8% | [7] |
| Rat | 300 | IP | 2 consecutive days | Frontal Cortex | >99% | >99% | [6] |
| Rat | 300 | IP | 3 consecutive days | Brain | ~90% | N/A | [8] |
| Rat | 75-150 | N/A | 48 hours | Brain | Reliable reduction | Reliable reduction | [9] |
| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | 7 days | Hippocampus | 85% | N/A | [10] |
| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | 7 days | Prefrontal Cortex | 65% | N/A | [10] |
| Mouse | 250-500 | Oral | 8 weeks | Hippocampus & Cortex | Significant decrease | N/A | [11] |
| Mouse | 300 | IP | 5 consecutive days | N/A | Significant decrease | N/A | [3] |
| Rat | 150 | Oral | 5 consecutive days | Striatum | N/A | Significant reduction | [12] |
N/A: Not available in the cited source.
Table 2: Dosing Regimens for Behavioral Studies
| Animal Model | Dosing Regimen | Behavioral Paradigm | Observed Effects | Citation(s) |
| Rats | 150-1000 mg/kg | Exploratory Locomotion | Dose-dependent decrease in activity | [7] |
| Rats | 300 mg/kg, IP | Shock-Induced Aggression | Marked increase in aggressive biting | [13] |
| Rats | 200-3200 mg/kg, oral (single dose) | Predatory Behavior | Dose-dependent stimulation | [14] |
| Rats | 50, 100, or 200 mg/kg, oral (10 days) | Predatory Behavior | Stimulation of predatory behavior | [14] |
| Zebrafish | 300 mg/kg, IP (two doses, 24h apart) | Novel Tank Test, Tail Immobilization | Increased anxiety- and depressive-like behaviors | [15] |
| Pigs | N/A | Spatial Judgement Task | More pessimistic-like behavior | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments involving pCPA-induced serotonin depletion.
Serotonin Depletion Protocol (General)
This protocol is a general guideline and may require optimization based on the specific research question and animal model.
-
Compound Preparation: 4-Chloro-DL-phenylalanine methyl ester hydrochloride is soluble in phosphate-buffered saline (PBS) or saline.[3] For oral administration, it can be mixed into a palatable vehicle like jelly cubes.[10][12] Prepare fresh solutions for each experiment.
-
Animal Handling and Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment. Handle animals for several days prior to injections to minimize stress.
-
Administration:
-
Intraperitoneal (IP) Injection: A common regimen is 300 mg/kg administered on two or three consecutive days.[8][17]
-
Oral Administration: To reduce stress from injections, a voluntary oral consumption method can be used. One validated protocol for mice involves providing pCPA in jelly cubes at an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[10]
-
-
Time Course: Maximum serotonin depletion is typically observed 2-4 days after the initial administration.[5] The depletion is long-lasting, with recovery taking over a week.[4] Behavioral testing should be timed to coincide with the period of maximal depletion.
-
Verification of Depletion: Following behavioral testing, it is recommended to collect brain tissue (e.g., hippocampus, prefrontal cortex, striatum) to quantify the levels of 5-HT and its metabolite, 5-HIAA, using methods like HPLC to confirm the efficacy of the depletion.
Caption: A typical experimental workflow for pCPA-induced serotonin depletion studies.
Forced Swimming Test (FST)
The FST is commonly used to assess depressive-like behavior in rodents.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer pCPA according to the chosen protocol (e.g., oral administration for 7 days).[10]
-
On the day of testing, gently place the animal into the cylinder.
-
The test session is typically 6 minutes long. Behavior is recorded by a video camera.
-
The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. An increase in immobility time is interpreted as a depressive-like phenotype. In a pCPA-treated animal, the efficacy of an antidepressant like fluoxetine to reduce immobility is expected to be blunted, confirming the role of serotonin in the drug's action.[10]
Open Field Test (OFT)
The OFT is used to assess exploratory locomotion and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a grid of equal squares. The central area is typically defined as the middle 25% of the arena.
-
Procedure:
-
Administer pCPA according to the chosen protocol. A dose-range of 150-1000 mg/kg has been shown to affect exploratory locomotion.[7]
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
An automated tracking system or manual scoring can be used to record parameters such as total distance traveled, time spent in the center versus the periphery, and vertical activity (rearing).
-
-
Data Analysis: pCPA treatment has been shown to produce a dose-dependent decrease in exploratory locomotion, including general, horizontal, and vertical activity.[7] A decrease in the time spent in the center of the arena can be indicative of anxiety-like behavior.
Shock-Induced Aggression
This paradigm is used to study aggressive behaviors.
-
Apparatus: A chamber with a grid floor capable of delivering foot shocks. The chamber should be designed to spatially restrain two rats in close proximity to each other or to an inanimate target.[13]
-
Procedure:
-
Administer pCPA (e.g., 300 mg/kg, IP).[13]
-
Place the animal(s) in the chamber.
-
Deliver a series of brief, intermittent foot shocks.
-
Observe and quantify aggressive responses, such as biting attacks towards the other animal or target.
-
-
Data Analysis: Serotonin depletion via pCPA has been shown to markedly increase aggressive biting.[13] The frequency and latency of aggressive behaviors are the primary measures.
Behavioral Consequences of Serotonin Depletion
The depletion of central serotonin by pCPA induces a wide range of behavioral changes, providing insights into the functions of the serotonergic system.
-
Locomotor Activity: pCPA generally suppresses spontaneous exploratory locomotor activity in novel environments.[7]
-
Anxiety and Depression: In zebrafish, pCPA treatment leads to increased anxiety-like behaviors (e.g., increased geotaxis) and depressive-like responses (e.g., reduced mobility in the tail immobilization test).[15] In pigs, it induces pessimistic-like behavior.[16]
-
Aggression: Serotonin depletion is strongly linked to increased aggression. pCPA enhances shock-induced aggression and can induce predatory (mouse-killing) behavior in rats that do not naturally exhibit it.[8][13][14] However, the topography of pCPA-induced killing may differ from natural predatory aggression.[8]
-
Cognition and Decision-Making: The effects on cognition can be complex. While some studies show that serotonin depletion does not impair effort-based decision-making[12][18], it can impair performance on tasks requiring attention, especially when the task is made more difficult.[6] It may also be associated with cognitive deficits and memory impairment, particularly when combined with cholinergic blockade.[19][20]
-
Sleep: pCPA induces a profound, long-lasting insomnia, characterized by a reduction in total sleep time and REM sleep.[21][22]
Caption: Logical relationship between pCPA, serotonin depletion, and behavioral outcomes.
Conclusion
4-Chloro-DL-phenylalanine methyl ester is an invaluable tool for elucidating the role of the serotonergic system in behavior. Its ability to produce a robust and long-lasting depletion of central serotonin allows researchers to model hyposerotonergic states associated with various neuropsychiatric disorders. Careful consideration of dosing, administration route, and the timing of behavioral testing is crucial for obtaining reliable and interpretable results. The protocols and data provided in these notes serve as a guide for researchers employing this compound in their behavioral studies.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]
- 3. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Stimulation of a specific drive (predatory behaviour) by p-chlorophenylalanine (pCPA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]
- 16. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of p-chlorophenylalanine and scopolamine on retention of habits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Drug Analogs from 4-Chloro-DL-phenylalanine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various drug analogs starting from 4-Chloro-DL-phenylalanine methyl ester. This versatile building block is a valuable starting material for generating libraries of compounds, particularly those targeting neurological disorders by modulating serotonin pathways.
Introduction
4-Chloro-DL-phenylalanine methyl ester is a derivative of the amino acid phenylalanine and is widely utilized in medicinal chemistry and chemical biology.[1][2] Its primary biological significance lies in its role as a precursor to inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[3][4][5][6] Inhibition of TPH can effectively reduce serotonin levels, a strategy being explored for the treatment of various conditions, including carcinoid syndrome and certain psychiatric disorders.[3][4][5]
The chemical structure of 4-Chloro-DL-phenylalanine methyl ester offers three primary points for diversification: the amino group, the methyl ester, and the aromatic ring. This document will focus on modifications of the amino group through N-acylation, N-alkylation, and peptide coupling to generate a diverse range of analogs.
Key Synthetic Pathways
The primary strategies for modifying 4-Chloro-DL-phenylalanine methyl ester involve the functionalization of the primary amine. This can be readily achieved through standard organic chemistry transformations, providing access to a wide array of amides, secondary amines, and peptides.
Caption: Key synthetic routes for the derivatization of 4-Chloro-DL-phenylalanine methyl ester.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for the synthesis of various analogs from 4-Chloro-DL-phenylalanine methyl ester based on established protocols for similar substrates.
Table 1: N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 85-95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 80-90 |
| Acetic Anhydride | Pyridine | Dichloromethane | 90-98 |
Table 2: N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 70-85 |
| Acetone | NaCNBH₃ | Methanol | 65-80 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 70-85 |
Table 3: Peptide Coupling Reactions
| N-Protected Amino Acid | Coupling Reagent | Solvent | Typical Yield (%) |
| Boc-Gly-OH | HBTU/DIPEA | Dichloromethane | 80-95 |
| Boc-Ala-OH | DCC/HOBt | Dichloromethane | 75-90 |
| Fmoc-Leu-OH | HATU/DIPEA | Dimethylformamide | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of N-acyl analogs of 4-Chloro-DL-phenylalanine methyl ester using an acid chloride.
Materials:
-
4-Chloro-DL-phenylalanine methyl ester hydrochloride
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA (2.2 eq) to the suspension and stir at room temperature until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acylated analog.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol outlines the synthesis of N-alkyl analogs via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE, add TEA (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated analog.
Protocol 3: General Procedure for Dipeptide Synthesis
This protocol describes the coupling of an N-protected amino acid to 4-Chloro-DL-phenylalanine methyl ester.
Materials:
-
This compound
-
N-Boc-protected amino acid (e.g., Boc-Gly-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, neutralize this compound (1.0 eq) with DIPEA (1.1 eq) in DCM.
-
Add the neutralized 4-Chloro-DL-phenylalanine methyl ester solution to the activated N-Boc-amino acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
Signaling Pathway and Biological Context
Analogs of 4-Chloro-DL-phenylalanine are primarily investigated for their ability to inhibit Tryptophan Hydroxylase (TPH), the enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, a crucial step in serotonin synthesis. By inhibiting TPH, these compounds can effectively deplete serotonin levels in both the central nervous system and the periphery.
Caption: Inhibition of the serotonin synthesis pathway by 4-chlorophenylalanine analogs.
Conclusion
4-Chloro-DL-phenylalanine methyl ester is a readily available and versatile starting material for the synthesis of a wide range of drug analogs. The protocols provided herein for N-acylation, N-alkylation, and peptide coupling offer robust methods for generating compound libraries for screening in drug discovery programs, particularly those targeting the serotonergic system. The straightforward nature of these transformations, coupled with the potential for significant biological activity, makes this a valuable scaffold for medicinal chemists.
References
Application Note: HPLC Analysis of 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analytical procedures for determining the chemical and enantiomeric purity of 4-Chloro-DL-phenylalanine methyl ester hydrochloride, a key intermediate in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for the quantification of the main component and related chemical impurities, and a chiral HPLC method for the separation and quantification of the D- and L-enantiomers. These protocols are designed to provide accurate and reproducible results for quality control and stability testing in research and drug development settings.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can arise from the manufacturing process, including positional isomers (e.g., 2-chloro and 3-chloro derivatives), starting materials like 4-chloroaniline, or enantiomeric impurities.[2] This document provides detailed experimental protocols for the chromatographic analysis of this compound to assess its chemical and chiral purity.
Experimental Protocols
Part 1: Chemical Purity by Reversed-Phase HPLC
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products. A standard C18 column is used for this analysis.[3]
1.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
1.2. Reagent and Sample Preparation
-
Diluent: Mobile Phase A
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
1.3. System Suitability
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
1.4. Data Analysis
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 2: Enantiomeric Purity by Chiral HPLC
This method is for the separation of the D- and L-enantiomers of this compound. A polysaccharide-based chiral stationary phase is employed.[4][5]
2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | Chiral Stationary Phase, e.g., Phenomenex Lux® 3µm Cellulose-2 (150 x 4.6 mm) |
| Mobile Phase | Isocratic: 30% Acetonitrile with 0.1% Formic Acid and 70% Water with 0.1% Formic Acid[4] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
2.2. Reagent and Sample Preparation
-
Diluent: Mobile Phase
-
Standard Preparation (Racemic): Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
2.3. System Suitability
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be not less than 1.5.
2.4. Data Analysis
The percentage of each enantiomer is calculated based on its peak area relative to the total area of both enantiomer peaks.
Data Presentation
Table 1: Summary of RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 220 nm |
| Purpose | Chemical Purity, Impurity Profiling |
Table 2: Summary of Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Phenomenex Lux® 3µm Cellulose-2, 150 x 4.6 mm |
| Mobile Phase | 30% ACN (0.1% FA) / 70% Water (0.1% FA) (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm |
| Purpose | Enantiomeric Purity |
Table 3: Example Purity Analysis Results
| Sample ID | Chemical Purity (%) (RP-HPLC) | Enantiomer D (%) (Chiral HPLC) | Enantiomer L (%) (Chiral HPLC) |
| Batch 001 | 99.85 | 49.9 | 50.1 |
| Batch 002 | 99.79 | 50.2 | 49.8 |
| Stability T1 | 99.52 | 50.0 | 50.0 |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Animal Models of Serotonin Depletion Using p-Chlorophenylalanine (PCPA) Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing p-Chlorophenylalanine (PCPA) methyl ester to induce serotonin (5-HT) depletion in animal models. This pharmacological tool is instrumental for investigating the role of the serotonergic system in various physiological and pathological processes.
Introduction
p-Chlorophenylalanine (PCPA) is a well-established pharmacological agent used to experimentally deplete serotonin in the brain and peripheral tissues. It acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] The methyl ester form of PCPA is often used for its improved solubility and ability to cross the blood-brain barrier.[3][4] By inhibiting TPH, PCPA effectively reduces the synthesis of serotonin, leading to a profound but reversible depletion of this neurotransmitter. This model is crucial for studying the roles of serotonin in mood disorders, cognition, and behavior.[5][6]
Mechanism of Action
PCPA selectively and irreversibly inhibits tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[1][2] There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., gut and pineal gland), and TPH2, which is the primary isoform in the central nervous system.[1] PCPA acts as a nonspecific antagonist to both TPH1 and TPH2.[1] This inhibition leads to a significant and sustained reduction in serotonin levels throughout the brain and body.[7][8] While highly effective in depleting serotonin, it is important to note that at high doses, PCPA can also have minor effects on catecholamine levels, such as dopamine and norepinephrine.[2][8]
Quantitative Data Summary
The following tables summarize dosages and the extent of serotonin depletion observed in various animal models and brain regions following PCPA methyl ester administration.
Table 1: PCPA Methyl Ester Dosage and Administration in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Reference |
| C57BL/6 Mice | 500 mg/kg (days 1-2), then 250 mg/kg | Oral (in jelly cubes) | 7 days | [9] |
| C57BL/6 Mice | 250-500 mg/kg | Oral | Daily for 8 weeks | [3] |
| Rats | 300 mg/kg | Intraperitoneal (i.p.) | 3 successive daily injections | [7] |
| Rats | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | [10] |
| Rats | 300 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days | [11] |
| Rats | 150-1000 mg/kg | Not specified | Not specified | [12] |
| Rats | 300 mg/kg | Intraperitoneal (i.p.) | Single dose | [13] |
Table 2: Serotonin Depletion Levels Following PCPA Methyl Ester Administration in Rodents
| Animal Model | Brain Region | Serotonin (5-HT) Depletion | Administration Details | Reference |
| C57BL/6 Mice | Hippocampus | 85% | Oral, 7 days | [9] |
| C57BL/6 Mice | Prefrontal Cortex | 65% | Oral, 7 days | [9] |
| C57BL/6 Mice | Hippocampus | 55% | i.p., 7 days | [9] |
| C57BL/6 Mice | Prefrontal Cortex | 50% | i.p., 7 days | [9] |
| Rats | Whole Brain | ~90% | 300 mg/kg, i.p., 3 days | [7] |
| Rats | Frontal Cortex | >99% | Not specified | [8] |
| Rats | Whole Brain | 90.6% | 1000 mg/kg | [12] |
Table 3: PCPA Administration in Other Animal Models
| Animal Model | Dosage | Administration Route | Duration | Reference |
| Adult Zebrafish | 300 mg/kg | Intraperitoneal (i.p.) | 2 administrations with a 24-hour interval | [5] |
| Pigs | Not specified | Not specified | 6 consecutive days | [6] |
Experimental Protocols
Below are detailed methodologies for inducing serotonin depletion using PCPA methyl ester in common laboratory animals.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
Objective: To achieve profound serotonin depletion for behavioral and neurochemical studies.
Materials:
-
PCPA methyl ester hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
Procedure:
-
Preparation of PCPA Solution:
-
Weigh the required amount of PCPA methyl ester hydrochloride based on the animal's body weight and the target dose (e.g., 300 mg/kg).[7][11]
-
Dissolve the PCPA methyl ester in sterile saline. Gentle warming and vortexing may be necessary to aid dissolution. The final concentration should be calculated to allow for a reasonable injection volume (e.g., 1-2 ml/kg).
-
-
Animal Handling and Injection:
-
Weigh each rat accurately to determine the precise volume of the PCPA solution to be administered.
-
Gently restrain the rat.
-
Administer the PCPA solution via intraperitoneal injection.
-
-
Dosing Regimen:
-
Post-Injection Monitoring:
-
Monitor the animals for any adverse reactions.
-
Behavioral testing or tissue collection can typically commence 24-48 hours after the final injection to allow for maximal serotonin depletion.
-
Protocol 2: Oral Administration in Mice
Objective: To provide a less stressful method of PCPA administration for chronic studies.
Materials:
-
PCPA methyl ester hydrochloride
-
Jelly cubes or other palatable food matrix
-
Animal scale
Procedure:
-
Preparation of PCPA-Containing Food:
-
Calculate the total amount of PCPA required for the treatment group based on the average weight and the dosing schedule (e.g., 500 mg/kg for the first two days, followed by 250 mg/kg).[9]
-
Incorporate the PCPA into a palatable medium like jelly cubes. Ensure the PCPA is evenly distributed.
-
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the palatable food matrix for several days before introducing the PCPA-containing food to ensure voluntary consumption.
-
Provide the PCPA-containing food daily. It is advisable to provide it at a specific time each day and to remove any remaining medicated food after a set period to ensure consistent dosing.
-
-
Duration of Treatment:
-
Verification of Consumption:
-
Monitor the consumption of the medicated food to ensure adequate drug intake.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a study involving PCPA-induced serotonin depletion.
Considerations and Limitations
-
Specificity: While PCPA is a potent inhibitor of TPH, high doses may have off-target effects on other monoamine systems.[2][8] It is advisable to measure catecholamine levels alongside serotonin to assess the specificity of the depletion.
-
Reversibility: The effects of PCPA are reversible as the enzyme is resynthesized. The duration of serotonin depletion is dose-dependent, with recovery typically beginning several days after the last administration.
-
Animal Welfare: PCPA administration can induce behavioral changes, including alterations in sleep-wake cycles and locomotor activity.[12][14] Careful monitoring of animal welfare is essential throughout the experiment.
-
Route of Administration: The choice between intraperitoneal and oral administration depends on the experimental design. I.p. injections offer precise dosing but can be stressful, while oral administration is less invasive but may result in more variable drug intake.[9]
Conclusion
Animal models of serotonin depletion using PCPA methyl ester are a valuable tool for neuroscience research and drug development. By carefully selecting the appropriate animal model, dosage, and administration route, researchers can effectively investigate the multifaceted roles of serotonin in health and disease. The protocols and data provided in these notes offer a solid foundation for designing and implementing such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]
- 5. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]
- 6. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 12. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride in Cognitive Defect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-DL-phenylalanine methyl ester hydrochloride is a chemical tool used in neuroscience research to induce a temporary depletion of serotonin (5-hydroxytryptamine, 5-HT) in the brain. As the more soluble hydrochloride salt of the methyl ester of p-chlorophenylalanine (pCPA), it serves as an efficient inhibitor of the enzyme tryptophan hydroxylase, which is the rate-limiting step in the biosynthesis of serotonin.[1][2] By reducing serotonin levels, researchers can create animal models to investigate the role of the serotonergic system in various physiological and pathological processes, including the study of cognitive defects, depression, and other neuropsychiatric disorders.[2][3]
The depletion of serotonin has been shown to induce cognitive and affective changes in animal models, making this compound a valuable tool for understanding the neurobiological basis of cognitive dysfunction and for the preclinical evaluation of potential therapeutic agents.[3][4] Studies have utilized this model to explore the link between serotonin, cognitive processing, and mood.[3] Furthermore, research has delved into the downstream effects of serotonin depletion, including alterations in neuroglial interactions and the gut-brain axis.[1][2]
Mechanism of Action
4-Chloro-DL-phenylalanine and its derivatives act as irreversible inhibitors of tryptophan hydroxylase (TPH), the enzyme that converts L-tryptophan to 5-hydroxytryptophan. This inhibition leads to a significant and sustained reduction in serotonin levels in various brain regions. The methyl ester hydrochloride form offers improved solubility in aqueous solutions, facilitating its administration in experimental settings.[2]
The resulting depletion of serotonin impacts a wide range of neurological functions, as the serotonergic system is a key modulator of mood, cognition, and behavior.[3] Research has indicated that serotonin depletion can lead to pessimistic-like behavior in cognitive bias paradigms and may affect memory retrieval.[3][4] Furthermore, the reduction in serotonin can influence the expression of other neurochemicals and trophic factors, such as the glial-derived S-100beta protein, and can also be associated with changes in the gut microbiota and their metabolites, like short-chain fatty acids (SCFAs).[1][2]
Data Presentation
Table 1: Effects of p-Chlorophenylalanine (pCPA) on Serotonin Levels and Behavior
| Animal Model | Treatment Regimen | Brain Region(s) Analyzed | Serotonin Depletion | Behavioral Effects | Reference |
| Pigs | pCPA or saline for six consecutive days | Amygdala, Hippocampus, Hypothalamus, Striatum, Prefrontal Cortex, Frontal Cortex, Raphe Nuclei | Significant depletion in all analyzed regions up to 13 days after the first application | Increased pessimistic-like behavior in the spatial judgement task | [3] |
| Rats | Single i.c.v. dose of p-CPA (100, 200, 400 µ g/rat ) | Striatum, Anterior Cortex, Hippocampus | Lower doses selectively reduced serotonin in striatum and anterior cortex; higher doses also reduced norepinephrine in the hippocampus | Reduced latency to enter both previously shocked and appetitively reinforced goalboxes in a T-maze | [4] |
| Mice | pCPA methyl ester (300 mg/kg daily, i.p.) for five consecutive days | Not specified | Not specified | Induced cognitive dysfunction and depression-like behavior | [2] |
Table 2: Effects of p-Chlorophenylalanine (pCPA) on Neurochemical and Cellular Markers
| Animal Model | Treatment Regimen | Markers Analyzed | Key Findings | Reference |
| Adult Rats | 14 days of pCPA treatment | S-100beta, 5HT, 5HT-transporter (5HT-T), neurofilaments (Nf-200 and Nf-68) | Increased intracellular S-100beta immunoreactivity in glial cells; Reduced 5HT immunolabelling; Reduced density of 5HT-T, Nf-200 and Nf-68 fibers | [1] |
| Mice | pCPA methyl ester (300 mg/kg daily, i.p.) for five consecutive days | Gut microbiota, short-chain fatty acids (SCFAs) | Dysbiosis and alterations in acetate levels | [2] |
Experimental Protocols
Protocol 1: Induction of Serotonin Depletion in Mice
This protocol is based on the methodology described by Wang et al. (2020) for inducing cognitive dysfunction through serotonin depletion.[2]
Materials:
-
This compound (pCPA methyl ester)
-
Phosphate-buffered saline (PBS)
-
Experimental mice (strain to be chosen based on research question)
-
Sterile syringes and needles for intraperitoneal injection
-
Animal balance
Procedure:
-
Preparation of pCPA methyl ester solution:
-
On each day of injection, freshly prepare the pCPA methyl ester solution.
-
Dissolve the this compound in sterile PBS to a final concentration that allows for the administration of 300 mg/kg in a reasonable injection volume (e.g., 10 ml/kg). The solubility of the methyl ester form is a key advantage over pCPA.[2]
-
The vehicle control group will receive volume-matched PBS injections.
-
-
Animal Dosing:
-
Weigh each mouse accurately before injection to calculate the precise dose.
-
Administer 300 mg/kg of the pCPA methyl ester solution via intraperitoneal (i.p.) injection.
-
Continue the injections for five consecutive days.
-
Administer the vehicle (PBS) to the control group using the same injection schedule and route.
-
-
Post-Treatment and Behavioral Testing:
-
After the final injection, allow for a washout period if necessary, depending on the experimental design.
-
Behavioral tests to assess cognitive function can be performed following the treatment period.[2]
-
Protocol 2: Spatial Judgement Task (SJT) in Pigs
This protocol is adapted from the study by Düpjan et al. (2017) to assess cognitive bias.[3]
Apparatus:
-
A test arena with a starting position and two potential goal locations (e.g., left and right).
-
One location is consistently associated with a positive reinforcement (e.g., a larger, preferred food reward), and the other with a less positive or no reinforcement.
-
Ambiguous cues or locations are positioned between the two learned locations.
Procedure:
-
Training Phase:
-
Train the pigs to associate one location with a positive outcome and the other with a less positive outcome.
-
Conduct multiple training trials until the animals show a clear and consistent choice for the positive location.
-
-
Testing Phase (Pre- and Post-Treatment):
-
Conduct a baseline SJT before the administration of pCPA or saline.
-
In addition to the trained locations, present ambiguous cues/locations.
-
Record the pig's choice (i.e., which location it approaches).
-
A "pessimistic" choice is recorded when the pig treats an ambiguous cue as if it predicts the less positive outcome. An "optimistic" choice is when it is treated as predicting the positive outcome.
-
Following the pre-treatment test, administer pCPA or saline according to the established protocol (e.g., for six consecutive days).[3]
-
After the treatment period, repeat the SJT to assess any changes in cognitive bias.
-
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: General experimental workflow for cognitive defect studies.
Caption: Potential downstream effects of serotonin depletion.
References
- 1. Neuroglial interactions in a model of para-chlorophenylalanine-induced serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 3. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Glucose Metabolism and the Role of Serotonin Depletion with p-Chlorophenylalanine (PCPA) Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of p-chlorophenylalanine (PCPA) methyl ester in metabolic research, with a specific focus on its established role in depleting serotonin and the consequential, though complex, implications for glucose homeostasis. It is critical to note that while the serotonergic system is implicated in metabolic regulation, PCPA methyl ester is not a standard agent for inducing or directly studying a model of glucose intolerance. Published research on its direct effects on glucose tolerance is limited and, in some cases, has shown no significant impact.
Therefore, this document will detail the primary application of PCPA methyl ester as a tool for inducing serotonin depletion. It will also provide standardized protocols for assessing glucose tolerance and insulin sensitivity, which are essential for any comprehensive metabolic study. This will enable researchers to investigate the indirect effects of chronic serotonin depletion on glucose metabolism, rather than using PCPA methyl ester to create a direct model of glucose intolerance.
Mechanism of Action of PCPA Methyl Ester
PCPA (p-chlorophenylalanine) methyl ester is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT) from the amino acid tryptophan. By inhibiting TPH, PCPA methyl ester leads to a profound and sustained depletion of serotonin in both the central and peripheral nervous systems. The methyl ester formulation of PCPA enhances its solubility and bioavailability.[1][2]
The depletion of serotonin has wide-ranging physiological effects, as serotonin is a key neurotransmitter and hormone involved in the regulation of mood, appetite, sleep, and various metabolic processes. The relationship between serotonin and glucose metabolism is complex; for instance, genetic depletion of the serotonin transporter has been linked with a higher risk of obesity and type 2 diabetes, while activation of specific serotonin receptors, such as the 5-HT2C receptor, has been shown to improve glucose tolerance.[3][4] This highlights the nuanced role of the serotonergic system in metabolic control and underscores that global serotonin depletion via PCPA may not produce a straightforward phenotype of glucose intolerance.
Experimental Protocols
While PCPA methyl ester is not a standard tool to induce glucose intolerance, researchers may wish to assess the metabolic phenotype of animals after serotonin depletion. The following are detailed, standardized protocols for conducting glucose and insulin tolerance tests in rodents.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.
| Step | Procedure | Detailed Notes |
| 1 | Animal Preparation & Fasting | House mice individually and fast for 6 hours prior to the glucose challenge. Ensure free access to water. Fasting is crucial for establishing a baseline glucose level. |
| 2 | Baseline Blood Glucose Measurement | At t=0 min (immediately before glucose injection), obtain a small blood sample from the tail vein. Measure blood glucose using a calibrated glucometer. |
| 3 | Glucose Administration | Administer D-glucose solution (typically 20% in sterile saline) via intraperitoneal (IP) injection. The standard dose is 2 g/kg of body weight. |
| 4 | Serial Blood Glucose Monitoring | Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection. |
| 5 | Data Analysis | Plot blood glucose concentration (mg/dL or mmol/L) against time (minutes). Calculate the area under the curve (AUC) to quantify glucose tolerance. A higher AUC indicates impaired glucose tolerance. |
Protocol 2: Insulin Tolerance Test (ITT)
This test measures the systemic response to insulin, providing an indication of insulin sensitivity.
| Step | Procedure | Detailed Notes |
| 1 | Animal Preparation & Fasting | House mice individually and fast for 4-6 hours. A shorter fasting period is used compared to the IPGTT to avoid hypoglycemia. Ensure free access to water. |
| 2 | Baseline Blood Glucose Measurement | At t=0 min (immediately before insulin injection), obtain a blood sample from the tail vein and measure baseline blood glucose. |
| 3 | Insulin Administration | Administer human or porcine insulin via intraperitoneal (IP) injection. A typical dose is 0.75 U/kg of body weight. The exact dose may need to be optimized for the specific animal strain and model. |
| 4 | Serial Blood Glucose Monitoring | Collect blood samples at 15, 30, 45, and 60 minutes post-injection. The time points are shorter than in an IPGTT due to the rapid action of insulin. |
| 5 | Data Analysis | Plot blood glucose concentration as a percentage of the baseline level against time. A slower and less pronounced decrease in blood glucose indicates insulin resistance. |
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
The canonical insulin signaling pathway is central to glucose uptake and metabolism. Insulin binding to its receptor on target cells, such as adipocytes and myocytes, initiates a cascade of phosphorylation events. This ultimately leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cell.
Experimental Workflow for IPGTT
A clear and logical workflow is essential for the successful execution of an Intraperitoneal Glucose Tolerance Test.
Quantitative Data Presentation
Due to the lack of published studies using PCPA methyl ester as a tool to model and study glucose intolerance, there is no quantitative data to present in a tabular format regarding its specific effects on glucose tolerance tests, insulin tolerance tests, or related metabolic parameters. Researchers investigating the effects of serotonin depletion on glucose homeostasis would need to generate this data empirically.
Conclusion
PCPA methyl ester is a valuable pharmacological tool for investigating the physiological roles of serotonin through its depletion. While serotonin is known to influence energy balance and metabolism, the current body of scientific literature does not support the use of PCPA methyl ester as a direct method for inducing or studying glucose intolerance. The metabolic consequences of global serotonin depletion are likely to be complex and multifaceted.
For researchers and drug development professionals interested in studying glucose intolerance and insulin resistance, it is recommended to use established models, such as high-fat diet-induced obesity, or genetic models of diabetes. The standardized protocols for IPGTT and ITT provided herein are fundamental tools for characterizing the metabolic phenotype in these more appropriate models. Any investigation into the effects of PCPA methyl ester on glucose metabolism should be approached as an exploratory study into the indirect consequences of serotonin depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Serotonin Transporter Absence on Brain Insulin Receptor Expression, Plasma Metabolome Changes, and ADHD-like Behavior in Mice fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-DL-phenylalanine methyl ester hydrochloride
Welcome to the technical support center for 4-Chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis.[1] By inhibiting this enzyme, it leads to a depletion of serotonin levels.[1][2] Its hydrochloride form enhances its solubility, making it easier to handle in laboratory settings.[3] This compound is capable of crossing the blood-brain barrier, allowing it to reduce serotonin availability in the central nervous system.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: The solubility of this compound can be challenging. For in vitro studies, Dimethyl sulfoxide (DMSO) and water are commonly used.[1] For in vivo preparations, co-solvent systems are often necessary. A common mixture includes DMSO, PEG300, Tween-80, and saline.[1] Preparing fresh solutions is highly recommended.[1]
Q3: My compound is precipitating out of solution, even after initial dissolution. What can I do?
A3: Precipitation can be a common issue. To address this, consider the following troubleshooting steps:
-
Sonication and Heating: Applying ultrasonic waves or gentle warming (e.g., to 60°C) can help redissolve the compound.[1]
-
Fresh Solutions: It is best to prepare solutions fresh on the day of use, as the stability of the compound in solution can be limited.[1]
-
Co-solvents: For aqueous-based solutions, the addition of solubilizing agents like PEG300 and Tween-80 can improve stability.[1]
-
pH Adjustment: The pH of the solution is a critical factor. While the hydrochloride salt improves water solubility, the pH of the final solution can impact stability.
Q4: Are there any specific considerations for preparing solutions for in vivo studies?
A4: Yes, for in vivo experiments, it is crucial to use a biocompatible solvent system. A widely used protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is important to add each solvent sequentially and ensure the mixture is homogeneous before administering it. If precipitation occurs during preparation, heating and/or sonication can be employed.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Compound fails to dissolve completely in aqueous solutions.
-
Possible Cause: The compound has limited solubility in plain water or saline.
-
Solution:
-
Increase the temperature. Gentle warming can significantly improve solubility.[1]
-
Use sonication to aid dissolution.[1]
-
For a higher concentration, consider preparing a stock solution in DMSO first and then diluting it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment.
-
Utilize a co-solvent system such as PBS.[1]
-
Issue 2: Cloudiness or precipitation observed in the final solution.
-
Possible Cause: The solution is supersaturated, or the compound is degrading.
-
Solution:
-
Ensure your stock solutions, especially DMSO, are anhydrous as moisture can reduce solubility.[4]
-
Prepare solutions fresh before each experiment to minimize degradation.[1]
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles, especially for sterile applications.[1]
-
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Observations | Citation |
| DMSO | 50 mg/mL (199.90 mM) | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO. | [1] |
| Water | 50 mg/mL (199.90 mM) | Requires ultrasonic and warming to 60°C. | [1] |
| PBS | 100 mg/mL (399.80 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | A common vehicle for in vivo experiments. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | An alternative vehicle for in vivo use. | [1] |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Suitable for long-term dosing, but use with caution if the period exceeds half a month. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
Use an ultrasonic bath until the compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol yields a 1 mL working solution with a final concentration of ≥ 5 mg/mL.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation is observed, gently warm and sonicate the solution until it becomes clear.
-
Use this working solution on the same day it is prepared.[1]
Visualized Pathways and Workflows
Serotonin Synthesis Inhibition Pathway
Caption: Inhibition of Serotonin Synthesis by pCPA methyl ester.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
References
Technical Support Center: 4-Chloro-DL-phenylalanine methyl ester HCl In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of 4-Chloro-DL-phenylalanine methyl ester HCl.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-DL-phenylalanine methyl ester HCl and what is its primary mechanism of action?
4-Chloro-DL-phenylalanine methyl ester hydrochloride is an inhibitor of the enzyme tryptophan hydroxylase (TPH).[1][2][3] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT) from the amino acid L-tryptophan.[1][2] By inhibiting TPH, this compound effectively depletes endogenous levels of serotonin, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.[2] The methyl ester hydrochloride form is noted to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA).[4]
Q2: What are the common in vivo applications of this compound?
It has been utilized in research to induce serotonin depletion in animal models, such as rats and mice, to study the effects of reduced serotonin levels.[5] These studies often investigate its impact on conditions like cognitive defects and glucose intolerance.
Q3: What are the recommended storage conditions for the solid compound and prepared solutions?
For the solid powder, a storage temperature of -20°C is recommended. Once dissolved in a solvent, it is advisable to prepare the solution fresh on the day of use.[5] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[5]
Troubleshooting Guide
Issue: The compound is not dissolving properly in my chosen solvent.
-
Solution 1: Employ Mechanical and Thermal Assistance. Many suppliers recommend the use of ultrasonication and warming to aid dissolution.[5] For aqueous solutions, heating to 60°C can significantly improve solubility.[5]
-
Solution 2: Use a Co-solvent System. For in vivo injections, a multi-component vehicle can enhance solubility. A commonly suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Solution 3: Consider using a solubilizing agent. Cyclodextrins can be effective in preventing precipitation, especially when pH adjustment is necessary.
Issue: The compound precipitates out of solution after preparation or upon pH neutralization.
-
Solution 1: Prepare Freshly. It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day to minimize the risk of precipitation.[5]
-
Solution 2: Utilize a Cyclodextrin-based Protocol. A researcher has reported a successful protocol for preventing precipitation upon neutralization by using 2-Hydroxypropyl-beta-cyclodextrin. This method involves dissolving the cyclodextrin and the compound in water, followed by the addition of HCl to clear the solution, and then neutralization with NaOH.[6]
Experimental Protocols
Protocol 1: Standard Vehicle for Intraperitoneal (i.p.) Injection
This protocol is adapted from a supplier's recommendation for creating a clear solution for in vivo administration.[5]
Materials:
-
4-Chloro-DL-phenylalanine methyl ester HCl
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of 4-Chloro-DL-phenylalanine methyl ester HCl in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of the final injection solution, begin with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear and free of precipitates before administration. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[5]
Protocol 2: Cyclodextrin-Based Formulation for i.p. Injection
This protocol is based on a researcher's experience to overcome precipitation upon neutralization.[6]
Materials:
-
4-Chloro-DL-phenylalanine methyl ester HCl
-
2-Hydroxypropyl-beta-cyclodextrin
-
Distilled water
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
Procedure (for a final concentration of 12.5 mg/mL):
-
In a vial, combine 17.5 mg of 4-Chloro-DL-phenylalanine methyl ester HCl and 280 mg of 2-Hydroxypropyl-beta-cyclodextrin.
-
Add 1.2 mL of distilled water and mix vigorously. The solution will appear cloudy.
-
Add 100 µL of 1M HCl and mix thoroughly until the solution becomes clear.
-
Neutralize the solution by adding 100 µL of 1M NaOH. The compound should remain in solution.
Quantitative Data Summary
| Solvent | Maximum Reported Solubility | Conditions |
| Water | 50 mg/mL (199.90 mM) | Requires ultrasonic and warming to 60°C |
| DMSO | 50 mg/mL (199.90 mM) | Requires ultrasonic; use newly opened DMSO |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Vehicle for in vivo injection |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Vehicle for in vivo injection |
Data sourced from MedChemExpress.[5]
Visualizations
Signaling Pathway
Caption: Serotonin synthesis pathway and the inhibitory action of 4-Chloro-DL-phenylalanine methyl ester HCl.
Experimental Workflow
Caption: General experimental workflow for the preparation and in vivo administration of 4-Chloro-DL-phenylalanine methyl ester HCl.
References
Troubleshooting inconsistent results with 4-Chloro-DL-phenylalanine methyl ester
Welcome to the technical support center for 4-Chloro-DL-phenylalanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting issues you may encounter when working with 4-Chloro-DL-phenylalanine methyl ester hydrochloride.
1. Solubility and Solution Preparation
Q: I am having difficulty dissolving this compound. What is the recommended procedure for preparing solutions for in vivo studies?
A: Solubility is a common challenge with this compound. Direct dissolution in saline can be difficult and may vary between batches.[1] Here are some recommended methods to improve solubility for intraperitoneal (i.p.) injections in animal models:
-
Method 1: Using a Co-solvent. For a more consistent solution, using a vehicle with a surfactant is recommended. A common vehicle is saline containing 2% Tween 80. It's important to homogenize the solution before each injection to ensure uniform suspension.[1][2]
-
Method 2: pH Adjustment. The compound's solubility is pH-dependent. It dissolves readily in acidic solutions like 1M HCl but may precipitate upon neutralization with NaOH.[1] Careful pH adjustment is critical if this method is employed.
-
Method 3: Using Cyclodextrins. For a clear and stable solution, 2-Hydroxypropyl-β-cyclodextrin can be used. A detailed protocol is as follows:
-
For a final concentration of 12.5 mg/mL, combine 280 mg of 2-Hydroxypropyl-β-cyclodextrin and 17.5 mg of this compound.[2]
-
Add 1.2 mL of distilled water and mix vigorously. The solution will be cloudy as the cyclodextrin dissolves but the compound may not fully dissolve.[2]
-
Add 100 µL of 1M HCl and mix thoroughly until the solution becomes clear.[2]
-
Neutralize the solution by adding 100 µL of 1M NaOH. The compound should remain in solution.[2]
-
Q: What are the general solubility properties of this compound?
A: The hydrochloride salt form is intended to improve solubility in aqueous solutions.[3] It is described as mixing with water.[1] For in vitro applications, it is soluble in DMSO.[4] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
2. Purity and Stability
Q: How can I verify the purity of my this compound sample?
A: The purity of the compound is typically determined by High-Performance Liquid Chromatography (HPLC). Most commercial suppliers provide a purity of ≥99% as determined by HPLC.[3][5] You can perform your own HPLC analysis to verify the purity. A general reversed-phase HPLC method can be adapted for this purpose.
Q: I am concerned about the stability of the compound in solution. How should I store prepared solutions?
A: Prepared stock solutions should be stored frozen to prevent degradation. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[4] It is crucial to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[4]
Q: What are the potential degradation pathways for this compound?
A: As a methyl ester of an amino acid derivative, 4-Chloro-DL-phenylalanine methyl ester may be susceptible to hydrolysis of the methyl ester, especially under acidic or basic conditions. It is also important to protect it from strong oxidizing agents.[1]
3. Inconsistent Biological Effects
Q: I am observing inconsistent levels of serotonin depletion in my animal studies. What could be the cause?
A: Inconsistent serotonin depletion can stem from several factors:
-
Incomplete Dissolution: As discussed above, poor solubility can lead to inaccurate dosing. Ensure the compound is fully dissolved or homogeneously suspended before administration.
-
Animal Strain and Metabolism: The metabolic rate and response to the compound can vary between different strains of animals.[6]
-
Dosage and Administration Route: The dose and route of administration significantly impact the extent of serotonin depletion. Oral administration may lead to different pharmacokinetic profiles compared to intraperitoneal injections.[4]
-
Timing of Measurement: The depletion of serotonin is time-dependent. Ensure that you are measuring serotonin levels at a consistent and appropriate time point post-administration.
-
Interaction with Other Compounds: Co-administration of other drugs can interfere with the action of 4-Chloro-DL-phenylalanine methyl ester.[7]
Q: Are there any unexpected behavioral effects I should be aware of?
A: Yes, besides its effects on serotonin levels, p-chlorophenylalanine (the parent compound) has been reported to cause other behavioral changes in rodents. These can include alterations in exploratory locomotion and, in some cases, hyper-reactivity to stimuli.[8] Some studies have also noted unexpected pharmacological effects of the methyl ester derivative.[9][10] It is important to include appropriate control groups in your experimental design to account for these potential off-target effects.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14173-40-1 | [3][5] |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [3] |
| Molecular Weight | 250.12 g/mol | [5] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥99% (HPLC) | [3][5] |
| Melting Point | 186-189 °C | |
| Storage Temperature | -20°C |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Reference(s) |
| Water | Mixes with water | Hydrochloride salt improves solubility. | [1][3] |
| Saline with 2% Tween 80 | - | Recommended for i.p. injections; requires homogenization. | [1][2] |
| DMSO | - | Use fresh, anhydrous DMSO for stock solutions. | [4][5] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis (General Method)
This is a general reversed-phase HPLC method that can be adapted to analyze the purity of this compound. Optimization may be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Serotonin Depletion in Rodents
This protocol provides a general guideline for inducing serotonin depletion in rats or mice. Doses and timing should be optimized for your specific experimental goals.
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Compound Preparation: Prepare a solution of this compound using one of the methods described in the solubility section. For oral administration, the compound can be mixed into a palatable jelly.[11]
-
Dosage and Administration:
-
Experimental Timeline: Administer the compound daily for 3-7 days.
-
Assessment of Serotonin Depletion:
-
Collect brain tissue (e.g., prefrontal cortex, hippocampus, striatum) at the desired time point after the final dose.
-
Analyze the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.[11]
-
Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: Inhibition of serotonin synthesis by 4-Chloro-DL-phenylalanine methyl ester.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proceedings: Some unexpected pharmacological effects of p-chlorophenylalanine methyl ester (PCPA) methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proceedings: Some unexpected pharmacological effects of p-chlorophenylalanine methyl ester (PCPA) methyl ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Minimizing toxicity of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme tryptophan hydroxylase.[1][2] This enzyme is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT). By inhibiting tryptophan hydroxylase, this compound leads to a significant depletion of serotonin in the central and peripheral nervous systems. The methyl ester hydrochloride form is reported to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA).[2]
Q2: What are the common applications of this compound in rodent research?
A2: It is primarily used to induce a state of serotonin depletion to study the role of serotonin in various physiological and behavioral processes.[2] Common research areas include the investigation of the effects of serotonin on mood, cognition, aggression, and other neurological functions.[3][4]
Q3: What is the acute toxicity profile of this compound in rodents?
A3: According to safety data sheets, no significant acute toxicological data, such as a definitive LD50 value, has been identified in literature searches.[1] The material is not classified as "harmful by ingestion" based on the lack of corroborating animal or human evidence.[1] This suggests that at typical doses used for serotonin depletion, acute lethality is not the primary concern. However, toxicity can manifest in other forms, particularly with chronic administration or at very high doses.
Q4: What are the known side effects of this compound in rodents?
A4: Observed side effects are primarily related to the depletion of serotonin and can include:
-
Behavioral Changes: Increased aggression and mouse-killing behavior have been reported in rats at high doses (e.g., three successive daily injections of 300 mg/kg).[3][5] Some studies have also noted a dose-dependent decrease in exploratory locomotion.[6]
-
Cognitive Deficits: Studies have associated the use of this compound with cognitive defects in rodents.[2]
-
Reproductive Toxicity: Effects on fertility have been recorded.[1] Long-term administration (100 mg/kg for 45 days) in male rats has been shown to cause degenerative changes and necrosis of germ cells in the seminiferous tubules.[5]
-
Metabolic Changes: It has been observed to stimulate glucose intolerance in pregnant mice.[2]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Aggression | Serotonin depletion is strongly linked to increased aggression. High doses of the compound can induce this behavior.[3][5] | - Dose Reduction: If the experimental design allows, consider reducing the dose. Serotonin depletion of 85% has been achieved with lower doses (100 mg/kg) without inducing aggression.[5] - Monitoring: Closely monitor animals for aggressive behaviors, especially if co-housed. - Single Housing: If aggression is a significant issue, consider single housing for the animals. |
| Significant Weight Loss or Reduced Food/Water Intake | The compound's effects on the central nervous system can lead to changes in appetite and general malaise. | - Supportive Care: Ensure easy access to palatable, high-energy food and water. - Monitor Body Weight: Regularly monitor the body weight of the animals. A significant drop in body weight may necessitate a dose reduction or termination of the experiment for that animal. - Vehicle Palatability: If administering orally, ensure the vehicle is not aversive. |
| Difficulty in Dissolving the Compound | This compound can have solubility issues in standard physiological buffers. | - Vehicle Selection: The hydrochloride form is generally more water-soluble.[7] However, if issues persist, consider using a vehicle such as saline with 2% Tween 80.[6] - pH Adjustment: For the less soluble parent compound, PCPA, a method involves dissolving in 0.1N NaOH and then neutralizing with HCl. This should be done with caution and precision to avoid administering a solution with a harmful pH. - Use of Solubilizing Agents: A detailed protocol for dissolving PCPA using 2-Hydroxypropyl-beta-cyclodextrin has been described and may be adapted.[8] |
| Inconsistent Serotonin Depletion | Variability in administration technique, animal metabolism, or compound stability can lead to inconsistent results. | - Standardize Administration: Ensure consistent administration techniques, especially for oral gavage or intraperitoneal injections. - Fresh Preparations: Prepare solutions fresh before each use to avoid degradation. - Verify Depletion: If possible, verify the extent of serotonin depletion in a subset of animals using methods like HPLC analysis of brain tissue. |
Quantitative Data on Toxicity and Dosing
Table 1: Dosing Regimens for Serotonin Depletion in Rodents
| Compound | Species | Dose | Route | Regimen | Observed Effect | Reference |
| This compound | Rat | 300 mg/kg | Intraperitoneal | 3 successive daily injections | ~90% brain serotonin depletion; induced mouse-killing behavior | [3][5] |
| This compound | Rat | 100 mg/kg | Intraperitoneal | 3 successive daily injections | ~85% brain serotonin depletion; did not induce aggression | [5] |
| PCPA methyl ester hydrochloride | Mouse | 250-500 mg/kg | Oral | Daily for 8 weeks | Significant decrease in serotonin in hippocampus and cortex | [4] |
| p-Chlorophenylalanine (PCPA) | Rat | 150 mg/kg | Intraperitoneal | Single injection | Partial serotonin depletion in frontal cortex | [9] |
Table 2: Reported Toxicological Effects in Rodents
| Effect | Species | Compound | Dose and Duration | Details | Reference |
| Reproductive Toxicity (Male) | Rat | p-Chlorophenylalanine | 100 mg/kg for 45 days | Degenerative changes and necrosis of germ cells in seminiferous tubules. | [5] |
| Behavioral Toxicity (Aggression) | Rat | PCPA and its methyl ester | 300 mg/kg/day for 3 days | Reliably induced mouse-killing behavior in non-killer rats. | [3][5] |
| Metabolic Toxicity | Pregnant Mice | This compound | Not specified | Stimulates glucose intolerance. | [2] |
| Cognitive Toxicity | Rodents | This compound | Not specified | Associated with cognitive defects. | [2] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Injection in Mice
This protocol is based on methods for dissolving p-chlorophenylalanine and can be adapted for the methyl ester hydrochloride.
Materials:
-
This compound
-
2-Hydroxypropyl-beta-cyclodextrin
-
Sterile distilled water
-
1M HCl
-
1M NaOH
-
Sterile vials
-
Syringes and needles for injection
Procedure:
-
Calculation: Determine the required concentration of the compound based on the desired dose (mg/kg) and injection volume (typically 5-10 ml/kg for mice).
-
Solubilization (Example for 12.5 mg/ml):
-
In a sterile vial, add 280 mg of 2-Hydroxypropyl-beta-cyclodextrin and 17.5 mg of this compound for a final volume of 1.4 ml.
-
Add 1.2 ml of sterile distilled water and mix vigorously. The solution will be cloudy.
-
Add 100 µl of 1M HCl and mix thoroughly. The solution should become clear.
-
Neutralize the solution by adding 100 µl of 1M NaOH. The compound should remain in solution.
-
-
Administration:
-
Properly restrain the mouse.
-
Administer the solution via intraperitoneal injection.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation:
-
Dissolve the this compound in the chosen vehicle to the desired concentration. As the hydrochloride salt is water-soluble, sterile water can be a suitable vehicle.[1] If solubility is an issue at high concentrations, a suspension in 0.5% methylcellulose can be used.
-
Ensure the solution/suspension is homogenous before each administration.
-
-
Administration:
-
Measure the correct length of the gavage needle for the rat (from the tip of the nose to the last rib).
-
Properly restrain the rat to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus and advance it to the pre-measured length.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of para-chlorophenylalanine on male rats: histopathological and biochemical changes in the testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Chlorophenylalanine effects on shock-induced attack and pressing responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive depletion of brain serotonin differentially affects rats’ social and cognitive abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Optimizing dosage of PCPA methyl ester for maximal 5-HT depletion
Technical Support Center: PCPA Methyl Ester Applications
Welcome to the technical support center for the use of p-Chlorophenylalanine (PCPA) methyl ester in experimental 5-HT depletion. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers optimize their experimental protocols for maximal and consistent serotonin depletion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PCPA methyl ester?
PCPA, also known as Fenclonine, is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2] By inhibiting TPH, PCPA blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), thereby drastically reducing the synthesis and subsequent levels of 5-HT in the brain.[2][3] The methyl ester form is often used due to its higher solubility in aqueous solutions like saline or PBS compared to the parent compound, PCPA.[4]
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
Side effects of 4-Chloro-DL-phenylalanine methyl ester in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Chloro-DL-phenylalanine methyl ester in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Chloro-DL-phenylalanine methyl ester?
4-Chloro-DL-phenylalanine methyl ester hydrochloride is a reversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis.[1] By inhibiting this enzyme, it leads to a depletion of serotonin in the central nervous system. It is reported to cross the blood-brain barrier more effectively than p-chlorophenylalanine (PCPA).
Q2: What are the most commonly reported side effects in animal studies?
The most frequently observed side effects are related to serotonin depletion and include:
-
Neurochemical: Significant reduction of serotonin (5-HT) and its metabolite 5-HIAA in various brain regions.[2][3]
-
Behavioral: Increased aggressive behavior[4], cognitive deficits (impaired reversal learning), and induction of insomnia.[5]
-
Physiological: Glucose intolerance in pregnant mice.
Q3: How should this compound be prepared and stored?
It is soluble in water and DMSO. However, solutions are unstable and should be prepared fresh for each experiment.[1] For long-term storage, the compound should be kept at -20°C.
Q4: Are there any unexpected pharmacological effects reported?
Yes, some studies have reported effects not directly related to tryptophan hydroxylase inhibition, such as contraction of smooth muscle tissue and bronchoconstriction in guinea pigs.[6]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected serotonin depletion.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh solutions of 4-Chloro-DL-phenylalanine methyl ester for each experiment as it is unstable in solution.[1] |
| Route of Administration | Oral administration may lead to higher and more consistent serotonin depletion in the hippocampus and prefrontal cortex compared to intraperitoneal (IP) injection.[2] Consider the oral route if IP injections yield variable results. |
| Dosage and Duration | Ensure the dosage and duration of treatment are adequate. For significant depletion, daily administration for several consecutive days is often necessary.[2][7] |
| Animal Strain and Metabolism | Metabolic rates can vary between different animal strains. If results are inconsistent, consider using a different, well-characterized strain for serotonin depletion studies. |
Problem: Unexpected behavioral outcomes or high variability in behavioral tests.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Be aware that at higher doses, off-target effects unrelated to serotonin depletion may occur.[6] If observing unexpected behaviors, consider reducing the dose or using a more specific compound if available. |
| Stress from Injection | Intraperitoneal injections can be stressful for animals and may influence behavioral outcomes.[2] Consider alternative, less stressful administration methods like oral administration in jelly cubes.[2] |
| Specificity of Behavioral Test | The effect of serotonin depletion can be subtle and may only be apparent in more challenging behavioral tasks.[3] If no effect is observed in a standard test, consider increasing the task difficulty.[3] |
| Impact on Other Neurotransmitters | High doses of PCPA have been shown to also reduce noradrenaline and dopamine concentrations, which could confound behavioral results.[3] If possible, measure other neurotransmitter levels to assess the specificity of the depletion. |
Quantitative Data on Side Effects
Table 1: Serotonin Depletion in Rodent Brain
| Animal Model | Brain Region | Dosage and Administration | Duration | % Serotonin Depletion | Reference |
| C57BL/6 Mice | Hippocampus | 250-500 mg/kg (oral) | 7 days | 85% | [2] |
| C57BL/6 Mice | Prefrontal Cortex | 250-500 mg/kg (oral) | 7 days | 65% | [2] |
| C57BL/6 Mice | Hippocampus | IP injection (dose not specified) | 7 days | 55% | [2] |
| C57BL/6 Mice | Prefrontal Cortex | IP injection (dose not specified) | 7 days | 50% | [2] |
| Rats | Frontal Cortex | Not specified | Not specified | >99% | [3] |
| Rats | Prefrontal Cortex | 150 mg/kg (oral in jelly) | 5 days | Significant reduction in 5-HIAA | [8] |
Table 2: Induction of Aggressive Behavior in Rats
| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |
| Male Rats | 300 mg/kg (IP) | Single injection | Increased aggressive behavior and decreased latency to attack | [4] |
Experimental Protocols
Serotonin Depletion in Mice (Oral Administration)
-
Animal Model: C57BL/6 male mice.[2]
-
Compound Preparation: Dissolve this compound in a vehicle suitable for oral administration (e.g., jelly cubes).[2]
-
Dosing Regimen:
-
Assessment: Euthanize animals after the treatment period and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice. Analyze serotonin and 5-HIAA levels using high-performance liquid chromatography (HPLC).
Induction of Aggressive Behavior in Rats
-
Animal Model: Male Sprague-Dawley rats (residents and smaller intruders).[4]
-
Compound Preparation: Dissolve 4-Chloro-DL-phenylalanine methyl ester in sterile saline.[4]
-
Dosing Regimen: A single intraperitoneal (i.p.) injection of 300 mg/kg to the resident rat.[4]
-
Behavioral Testing (Resident-Intruder Test):
-
Six days after the injection, introduce a smaller intruder rat into the home cage of the resident.[4]
-
Record behaviors such as latency to the first attack, number of attacks, and duration of aggressive behaviors for a set period (e.g., 10 minutes).
-
Visualizations
Caption: Workflow for in vivo studies with 4-Chloro-DL-phenylalanine methyl ester.
Caption: Inhibition of serotonin synthesis by 4-Chloro-DL-phenylalanine methyl ester.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 6. Proceedings: Some unexpected pharmacological effects of p-chlorophenylalanine methyl ester (PCPA) methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
Why is PCPA methyl ester not dissolving in saline?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PCPA (p-Chlorophenylalanine) methyl ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of PCPA methyl ester, particularly in saline solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my PCPA methyl ester not dissolving in saline?
A1: PCPA methyl ester hydrochloride's solubility in saline alone can be limited. While the hydrochloride salt form enhances water solubility, the organic nature of the molecule can still lead to dissolution challenges in a purely aqueous saline solution.[1][2] Factors that can contribute to poor solubility include:
-
Compound Form: You may be using a form other than the hydrochloride salt, which is generally more soluble.
-
Batch-to-Batch Variability: Different batches of the compound may have slight variations in purity or crystalline structure that can affect solubility.[3]
-
Low Temperature: The dissolution of most compounds is an endothermic process, and warming the solution may be necessary.
-
Insufficient Agitation: Proper mixing, vortexing, or sonication is often required to fully dissolve the compound.[4][5]
Q2: What is the recommended solvent for dissolving PCPA methyl ester for in vivo studies?
A2: For in vivo experiments, a co-solvent system is highly recommended to ensure complete dissolution and maintain stability. A commonly used vehicle involves a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[4][5] Another approach involves using cyclodextrins to enhance solubility.[3][6]
Q3: Can I dissolve PCPA methyl ester in 100% DMSO first?
A3: Yes, PCPA methyl ester is readily soluble in DMSO.[4][5][7] Preparing a concentrated stock solution in DMSO is a common first step before further dilution into a final vehicle suitable for your experimental model.
Q4: My PCPA methyl ester initially dissolved but then precipitated out of solution. What happened?
A4: Precipitation after initial dissolution can occur for a few reasons:
-
Supersaturation: The initial energy input (e.g., heating, sonication) may have created a supersaturated solution that is not stable at room temperature.
-
pH Changes: If the pH of your saline solution is not optimal, it can affect the ionization state of the molecule and reduce its solubility.
-
Hydrolysis: As an ester, PCPA methyl ester can be susceptible to hydrolysis in aqueous solutions over time, which can lead to the formation of the less soluble parent acid (PCPA). While not extensively documented for this specific compound in the provided results, ester hydrolysis is a known chemical process.[8]
Q5: How can I improve the dissolution of a difficult batch?
A5: If you are encountering a particularly insoluble batch, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C or slightly higher, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Use an ultrasonic bath to provide mechanical energy to break up particles and aid dissolution.[4][5]
-
Adjusting the Vehicle Composition: Increase the percentage of organic co-solvents like DMSO or PEG300 in your final formulation, ensuring the final concentrations are non-toxic to your experimental system.
-
Use of Cyclodextrins: Employing solubility enhancers like 2-Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) can be very effective.[3][4][6]
Quantitative Solubility Data
The following table summarizes the solubility of PCPA methyl ester hydrochloride in various solvents as reported in the literature.
| Solvent/Vehicle | Concentration Achieved | Notes |
| Water | 30 mg/mL[7], 50 mg/mL[4][5], 100 mM | May require ultrasonic and warming to 60°C.[4][5] |
| DMSO | 50 mg/mL[4][5], 100 mM, 150 mg/mL[7] | May require sonication.[4][5] |
| PBS | 100 mg/mL | May require sonication.[4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 5 mg/mL | A common vehicle for in vivo studies.[4][5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Utilizes a cyclodextrin for enhanced solubility.[4][6] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL | An oil-based vehicle option.[4] |
Experimental Protocols
Protocol for Preparing a PCPA Methyl Ester Solution for In Vivo Injection
This protocol is based on a commonly used co-solvent system and is designed to achieve a clear, injectable solution.
Materials:
-
PCPA methyl ester hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the required amount of PCPA methyl ester hydrochloride in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
-
Prepare the Final Vehicle (Example for a final concentration of ≥ 5 mg/mL):
-
In a new sterile tube, combine the components in the following order, ensuring complete mixing after each addition:
-
Step 1: Add 400 µL of PEG300.
-
Step 2: Add 100 µL of your concentrated PCPA methyl ester stock solution in DMSO. Vortex to mix.
-
Step 3: Add 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Step 4: Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex thoroughly.
-
-
-
Final Check:
-
Inspect the solution to ensure it is clear and free of any precipitates.
-
If any cloudiness or precipitation is observed, brief sonication or gentle warming (to 37°C) may be applied.
-
It is recommended to prepare this solution fresh before each experiment.
-
Visual Diagrams
Troubleshooting Workflow for PCPA Methyl Ester Dissolution
Caption: A flowchart for troubleshooting PCPA methyl ester solubility issues.
Signaling Pathway Inhibition by PCPA
References
- 1. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 2. leapchem.com [leapchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PCPA methyl ester hydrochloride (4-Chloro-DL-phenylalanine methyl ester hydrochloride) | Tryptophan Hydroxylase 抑制剂 | MCE [medchemexpress.cn]
- 7. abmole.com [abmole.com]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-DL-phenylalanine methyl ester hydrochloride. The information provided here will help you identify and understand potential degradation products that may be encountered during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and intramolecular cyclization.
-
Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which results in the formation of 4-Chloro-DL-phenylalanine and methanol.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of two molecules of the amino acid ester leads to the formation of a cyclic dipeptide, 3,6-bis(4-chlorobenzyl)piperazine-2,5-dione (a diketopiperazine or DKP). This is a common degradation pathway for amino acid esters.
Q2: Under what conditions are these degradation products likely to form?
A2: Degradation is accelerated under specific experimental conditions:
-
Hydrolysis: Is favored in both acidic and basic aqueous solutions. The rate of hydrolysis is dependent on pH and temperature.
-
DKP Formation: Tends to occur under neutral to slightly basic conditions and can be accelerated by heat.
Q3: How can I detect the presence of these degradation products in my sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products. Mass spectrometry (MS) can be used to confirm the identity of the degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.
Q4: What is the potential impact of these degradation products on my experiments?
A4: The presence of degradation products can have significant implications for your research:
-
Reduced Potency: Degradation reduces the concentration of the active parent compound, potentially leading to inaccurate and unreliable experimental outcomes.
-
Altered Biological Activity: The degradation products, 4-Chloro-DL-phenylalanine and the diketopiperazine, may have their own biological activities, which could interfere with your experiment or lead to misinterpretation of the results. 4-Chloro-DL-phenylalanine is a known tryptophan hydroxylase inhibitor.[1] The biological activity of the DKP derivative is not as well-characterized but diketopiperazines, in general, are known to exhibit a range of biological activities.[2][3]
-
Inaccurate Quantification: If your analytical method does not separate the parent compound from its degradation products, you may overestimate the concentration of the active ingredient.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Sample Degradation | 1. Prepare fresh solutions of this compound immediately before use. 2. Analyze your stock and working solutions using a stability-indicating HPLC method to check for the presence of degradation products. 3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] | Consistent and expected biological activity. The absence of significant degradation product peaks in the HPLC chromatogram. |
| Inappropriate Solvent/pH | 1. Ensure the pH of your experimental buffer is compatible with the stability of the ester. For maximum stability of the ester form, a slightly acidic pH is generally preferable. 2. If possible, avoid prolonged incubation in highly basic or acidic aqueous solutions. | Minimized formation of the hydrolysis product (4-Chloro-DL-phenylalanine). |
Issue 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis Product | 1. The primary hydrolysis product is 4-Chloro-DL-phenylalanine. 2. Confirm the identity of the peak by comparing its retention time with a standard of 4-Chloro-DL-phenylalanine. 3. Use mass spectrometry to confirm the mass of the peak (m/z for [M+H]+ ≈ 200.05). | Positive identification of the hydrolysis degradation product. |
| Diketopiperazine (DKP) Product | 1. The DKP product is 3,6-bis(4-chlorobenzyl)piperazine-2,5-dione. 2. This product is more likely to be observed in samples that have been stored for extended periods, especially at room temperature or elevated temperatures. 3. Confirm the identity using mass spectrometry (m/z for [M+H]+ ≈ 363.07). | Positive identification of the DKP degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to intentionally generate the degradation products of this compound for analytical method development and validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid to the stock solution concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber (ICH Q1B guidelines).
-
Analyze at various time points.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation products. Method optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | 4-Chloro-DL-phenylalanine | C₉H₁₀ClNO₂ | 199.63 |
| Dimerization/Cyclization | 3,6-bis(4-chlorobenzyl)piperazine-2,5-dione | C₁₈H₁₆Cl₂N₂O₂ | 363.24 |
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Properties of Amino Acid Hydrochlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of amino acid hydrochlorides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an amino acid hydrochloride is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For amino acid hydrochlorides, this means the crystalline powder can take up water, which can lead to a range of physical and chemical changes.[1][2]
Q2: Why is managing hygroscopicity important for amino acid hydrochlorides in research and drug development?
A2: Uncontrolled moisture uptake in hygroscopic amino acid hydrochlorides can lead to several problems, including:
-
Physical Changes: Caking, clumping, and changes in particle size can occur, affecting flowability and handling.[3]
-
Chemical Instability: The presence of water can promote degradation reactions like hydrolysis.[1]
-
Inaccurate Measurements: Absorbed water increases the mass of the sample, leading to errors in weighing and inaccurate solution concentrations.[4]
-
Altered Performance: In a pharmaceutical formulation, changes in hydration state can affect dissolution rates, stability, and bioavailability.[5]
Q3: How are hygroscopic materials classified?
A3: The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage of weight gained after storage at 25°C and 80% relative humidity (RH) for 24 hours. The classes are:
-
Non-hygroscopic: Increase in weight is less than or equal to 0.12% w/w.
-
Slightly hygroscopic: Increase in weight is greater than or equal to 0.2% but less than 2% w/w.
-
Hygroscopic: Increase in weight is greater than or equal to 2% but less than 15% w/w.
-
Very hygroscopic: Increase in weight is greater than or equal to 15% w/w.
Q4: What is the difference between absorption and adsorption of moisture?
A4: Adsorption is the accumulation of water molecules on the surface of the material. Absorption involves water penetrating the bulk structure of the solid.[1] Dynamic Vapor Sorption (DVS) can help differentiate between these phenomena by analyzing the sorption and desorption isotherms.[6]
Troubleshooting Guides
Issue 1: The amino acid hydrochloride powder has formed clumps or caked in its container.
-
Probable Cause: The material has been exposed to ambient humidity, causing moisture uptake and the formation of liquid bridges between particles, which solidify upon slight drying. This is a common issue, for instance, with L-histidine monohydrochloride monohydrate.[3]
-
Solution:
-
Storage: Always store hygroscopic amino acid hydrochlorides in tightly sealed containers with a desiccant.[7] For highly sensitive materials, storage in a desiccator or glove box with controlled humidity is recommended.
-
Handling: When dispensing the powder, minimize its exposure time to the open air. Work quickly and in a low-humidity environment if possible.[4]
-
Remediation: If clumping has occurred, gently break up the clumps with a dry spatula under an inert atmosphere (e.g., inside a glove box) before use.[4] For caked L-histidine monohydrochloride monohydrate, a strategy to prevent this during manufacturing is to increase the crystal size by decreasing the cooling rate during crystallization.[3]
-
Issue 2: Inconsistent results in experiments using a specific concentration of an amino acid hydrochloride solution.
-
Probable Cause: The weighed amount of the amino acid hydrochloride was inaccurate due to absorbed moisture, leading to a lower actual concentration of the amino acid than intended.[4]
-
Solution:
-
Quantify Water Content: Before weighing, determine the water content of your amino acid hydrochloride sample using a technique like Karl Fischer titration.[4]
-
Correct for Water Content: Adjust the mass of the powder you weigh out to account for the measured water content, ensuring you are using the correct molar amount of the amino acid.[4]
-
Proper Weighing Technique: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the required amount quickly in a low-humidity environment and promptly reseal the container.[4]
-
Issue 3: The dissolution of the amino acid hydrochloride is slow or incomplete.
-
Probable Cause: Clumping due to moisture absorption can reduce the effective surface area available for dissolution.[4] Alternatively, the chosen solvent may not be optimal.
-
Solution:
-
De-agglomerate: If clumps are present, gently break them apart with a dry spatula.
-
Use Sonication: Employing an ultrasonic bath can help to break up agglomerates and accelerate the dissolution process.[4]
-
Solvent Selection: Ensure you are using an appropriate solvent. Most amino acid hydrochlorides are freely soluble in water.[8][9][10] For organic solvents, polar aprotic solvents like DMF or DMSO are often suitable.[4]
-
Quantitative Data on Hygroscopicity
The hygroscopicity of amino acid hydrochlorides can vary. The table below summarizes data for some common amino acid hydrochlorides based on Dynamic Vapor Sorption (DVS) analysis. The classification is based on the weight gain observed when increasing the relative humidity (RH) from 30% to 80%.
| Amino Acid Hydrochloride | Hygroscopicity Classification (Weight Gain at 80% RH) | Observations |
| L-Lysine Hydrochloride | H-3 (Hygroscopic) | Shows significant moisture uptake. |
| L-Cysteine Dihydrochloride | H-4 (Very Hygroscopic) | Readily absorbs a large amount of moisture. |
| L-Arginine Hydrochloride | - | Freely soluble in water, indicating hydrophilic character.[8] |
| L-Histidine Monohydrochloride | - | Known to cake due to moisture sorption even at low levels.[3] |
Note: This table is illustrative. The exact hygroscopicity can be influenced by factors such as crystal form and particle size.[3]
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol outlines the general procedure for characterizing the hygroscopicity of an amino acid hydrochloride using a DVS instrument.
Objective: To measure the moisture sorption and desorption isotherm of a sample to determine its hygroscopicity, critical relative humidity for phase transitions, and potential for hydrate formation.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance (integrated into the DVS)
-
Amino acid hydrochloride sample (5-15 mg)[1]
-
Nitrogen gas (for dry gas stream)
-
Deionized water (for humidified gas stream)
Procedure:
-
Sample Preparation: Accurately weigh 5-15 mg of the amino acid hydrochloride sample into the DVS sample pan.[1]
-
Instrument Setup:
-
Set the temperature to a constant value, typically 25°C.[1]
-
Program the relative humidity (RH) profile. A typical profile involves at least one full sorption-desorption cycle. For example:
-
-
Equilibration: At each RH step, the instrument will hold the humidity constant until the sample mass stabilizes (i.e., the rate of mass change over time, dm/dt , is below a set threshold).
-
Data Collection: The DVS instrument automatically records the sample mass at each RH step, generating a moisture sorption isotherm (mass change vs. RH).
-
Data Analysis:
-
Plot the percentage change in mass against the RH for both the sorption and desorption phases.
-
Analyze the resulting isotherm. A steep increase in mass at a specific RH may indicate a deliquescence point or a phase transition to a hydrate form.[11]
-
The difference between the sorption and desorption curves is known as hysteresis, which can provide information about the sample's porosity and the nature of water interaction.[6]
-
Classify the hygroscopicity based on the total weight gain at a specific RH (e.g., 80% RH).[12]
-
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a method for accurately quantifying the water content in a sample of amino acid hydrochloride.
Objective: To determine the percentage of water in a hygroscopic sample to allow for accurate weighing of the active substance.
Materials and Equipment:
-
Karl Fischer titrator (volumetric)
-
Titration cell
-
Karl Fischer reagent (e.g., a composite reagent)
-
Anhydrous methanol or other suitable solvent
-
Di-sodium tartrate dihydrate (for standardization)
-
Gas-tight syringe for sample introduction
Procedure:
-
Reagent Standardization (Titer Determination):
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add anhydrous methanol to the titration vessel and pre-titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent.[4]
-
Accurately weigh a suitable amount of di-sodium tartrate dihydrate and quickly add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titrator software will calculate the titer (mg of water per mL of reagent) based on the known water content of the standard (15.66%).[13] Perform this in triplicate for accuracy.
-
-
Sample Analysis:
-
Ensure the titration vessel is at a stable, dry endpoint.
-
Accurately weigh 10-50 mg of the amino acid hydrochloride sample in a dry, sealed container.[4]
-
Quickly transfer the weighed sample into the titration vessel.[4]
-
Begin the titration immediately. The instrument will add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will record the volume of titrant used.
-
-
Calculation:
-
The percentage of water in the sample is calculated using the following formula: % Water = (Volume of KF reagent used (mL) × Titer (mg/mL)) / (Mass of sample (mg)) × 100
-
Perform the measurement in triplicate to ensure accuracy and report the average value.[4]
-
Visualizations
// Nodes Hygroscopicity [label="Hygroscopic Property\nof Amino Acid HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Moisture [label="Moisture\nUptake", fillcolor="#FBBC05", fontcolor="#202124"]; Caking [label="Caking &\nClumping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WeighingError [label="Weighing\nErrors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Chemical\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorFlow [label="Poor\nFlowability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hygroscopicity -> Moisture [label="leads to"]; Moisture -> Caking; Moisture -> WeighingError; Moisture -> Degradation; Caking -> PoorFlow; } .dot Caption: Impact of hygroscopicity on material properties.
References
- 1. jocpr.com [jocpr.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Caking of L-histidine monohydrochloride monohydrate crystals induced due to trace moisture sorption without desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. mt.com [mt.com]
- 7. atiken.com [atiken.com]
- 8. L-Arginine Monohydrochloride or L-Arginine HCl Manufacturers, SDS [mubychem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. proumid.com [proumid.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. dl.icdst.org [dl.icdst.org]
Adjusting pH for 4-Chloro-DL-phenylalanine methyl ester solution without precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-DL-phenylalanine methyl ester. The following information is designed to help you navigate the challenges of adjusting the pH of your solutions without causing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-Chloro-DL-phenylalanine methyl ester solution become cloudy or form a precipitate when I adjust the pH?
A1: Precipitation upon pH adjustment is a common issue related to the solubility of 4-Chloro-DL-phenylalanine methyl ester at different pH values. As an amino acid ester, its solubility is highly dependent on its ionization state, which is determined by the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility and a higher tendency to precipitate. For 4-Chloro-DL-phenylalanine methyl ester, precipitation is most likely to occur as the pH approaches its isoelectric point.
Q2: What is the isoelectric point (pI) of 4-Chloro-DL-phenylalanine methyl ester and how does it affect solubility?
Q3: How can I prevent precipitation when adjusting the pH of my 4-Chloro-DL-phenylalanine methyl ester solution?
A3: To prevent precipitation, it is essential to control the pH adjustment process carefully. Here are some key strategies:
-
Gradual pH Adjustment: Add the acid or base solution dropwise while vigorously stirring the 4-Chloro-DL-phenylalanine methyl ester solution. This prevents localized areas of high concentration that can trigger precipitation.
-
Work with Dilute Solutions: Whenever possible, perform pH adjustments on more dilute solutions of the compound. After the target pH is reached and the compound is fully dissolved, you can then proceed with your experiment.
-
Use an Appropriate Buffer: Employing a suitable buffer system can help maintain the pH in a range where the compound remains soluble.
-
Temperature Control: The solubility of many compounds is temperature-dependent. In some cases, gentle warming may help keep the compound in solution during pH adjustment, but be cautious of potential degradation at elevated temperatures.
Q4: What are the best buffering agents to use for a 4-Chloro-DL-phenylalanine methyl ester solution?
A4: The choice of buffer is critical for maintaining the stability and solubility of your solution. When selecting a buffer, consider the following:
-
pKa of the Buffer: Choose a buffer with a pKa value close to your desired final pH. This ensures the buffer has adequate capacity to resist significant pH changes.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) if your experimental protocol involves amine-reactive crosslinkers or labels, as the buffer will compete with your target molecule.
-
Compatibility: Ensure the buffer components do not interact with 4-Chloro-DL-phenylalanine methyl ester or other components in your experiment to form insoluble salts. Phosphate buffers are generally a good starting point for many biological experiments.
Troubleshooting Guide: Adjusting pH without Precipitation
This guide provides a systematic approach to troubleshoot and resolve precipitation issues encountered during the pH adjustment of 4-Chloro-DL-phenylalanine methyl ester solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon initial dissolution in buffer | The buffer pH is too close to the isoelectric point (pI) of the compound. | Dissolve the 4-Chloro-DL-phenylalanine methyl ester hydrochloride in a small amount of dilute acid (e.g., 0.1 M HCl) first to ensure complete protonation and solubility. Then, slowly add this acidic solution to your buffer with vigorous stirring. Alternatively, start with a buffer at a lower pH (e.g., pH 4-5) and gradually raise the pH. |
| Precipitation occurs during the addition of a basic solution to increase the pH. | The local concentration of the base is too high, causing the solution to rapidly pass through the isoelectric point. | Add the basic solution (e.g., 0.1 M NaOH) very slowly, drop by drop, while continuously and vigorously stirring the solution. Using a more dilute basic solution can also help. |
| The solution becomes cloudy over time after pH adjustment. | The final pH of the solution is still too close to the pI, leading to slow precipitation. The solution may be supersaturated. | Re-evaluate the target pH and consider adjusting it to be further away from the estimated pI (e.g., below pH 6 or above pH 8.5). If possible, work with a lower concentration of the compound. |
| Precipitate forms when the solution is cooled. | The solubility of the compound is temperature-dependent. | If your experimental conditions allow, maintain a slightly elevated temperature during storage and handling. However, be mindful of potential hydrolysis of the methyl ester over time, especially at higher temperatures and pH. |
Experimental Protocol: pH Adjustment of a this compound Solution
This protocol provides a detailed methodology for adjusting the pH of a solution containing this compound while minimizing the risk of precipitation.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., 50 mM Phosphate Buffer)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Initial Dissolution:
-
Accurately weigh the desired amount of this compound.
-
For initial solubilization, dissolve the compound in a small volume of deionized water or a slightly acidic buffer (e.g., pH 4.0-5.0). The hydrochloride salt should readily dissolve in acidic conditions.
-
-
Preparation for pH Adjustment:
-
Place the solution in a beaker with a stir bar on a stir plate and begin stirring at a moderate speed.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
-
Gradual pH Titration:
-
To increase the pH, add 0.1 M NaOH dropwise to the solution using a pipette or burette.
-
Monitor the pH reading continuously. Add the base very slowly, especially as the pH approaches the estimated isoelectric point range (pH 7.0-8.0).
-
To decrease the pH, add 0.1 M HCl dropwise, following the same slow and steady addition process.
-
-
Observation and Final Adjustment:
-
Visually inspect the solution for any signs of cloudiness or precipitation during the titration.
-
If turbidity appears, stop the addition of acid/base immediately and allow the solution to stir. In some cases, the precipitate may redissolve with continued stirring and as the pH moves further away from the pI.
-
Once the target pH is reached and the solution remains clear, continue stirring for an additional 5-10 minutes to ensure the pH is stable.
-
-
Final Volume and Storage:
-
Transfer the pH-adjusted solution to a volumetric flask and bring it to the final desired volume with the appropriate buffer or deionized water.
-
For storage, it is recommended to keep the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below to minimize hydrolysis of the methyl ester.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues when adjusting the pH of a 4-Chloro-DL-phenylalanine methyl ester solution.
Caption: Troubleshooting workflow for precipitation issues.
Signaling Pathway of pH-Dependent Solubility
The solubility of 4-Chloro-DL-phenylalanine methyl ester is dictated by its ionization state, which is a function of the solution's pH relative to the pKa of its ionizable group (the α-amino group).
Caption: Relationship between pH and the solubility of the compound.
Recrystallization protocol for purifying phenylalanine methyl ester hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of phenylalanine methyl ester hydrochloride via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected appearance of pure phenylalanine methyl ester hydrochloride?
A1: Pure phenylalanine methyl ester hydrochloride should be a white to off-white crystalline solid or powder.[1][2][3] If your final product has a significant color, it may indicate the presence of impurities.
Q2: My product "oiled out" and formed liquid droplets instead of crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Re-dissolve with more solvent: Add a small amount of the primary ("good") solvent to the hot mixture to ensure the compound fully dissolves.[4]
-
Ensure slow cooling: Allow the solution to cool gradually to room temperature before moving it to an ice bath or refrigerator. Rapid cooling can promote oiling.[5]
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with different solvent combinations.
Q3: No crystals are forming after the solution has cooled. How can I induce crystallization?
A3: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[4]
-
Reduce solvent volume: If too much solvent was added, you can carefully evaporate a portion of it and allow the solution to cool again.
Q4: The recrystallization yield is very low. What are the possible causes and solutions?
A4: A low yield (e.g., less than 50%) can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4] To check this, you can try to evaporate some of the filtrate to see if more product crystallizes.
-
Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost. Use a heated funnel or add a small amount of hot solvent to redissolve the crystals before filtration.[5]
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system.
Q5: How do I choose the right solvent system for recrystallization?
A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For phenylalanine methyl ester hydrochloride, polar solvents are a good starting point.
-
Single Solvent: Methanol and ethanol are good candidates as the compound is soluble in them.[1][2] A procedure using methanol for recrystallization has been reported.[6]
-
Solvent/Anti-solvent Pair: A common technique involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation. A documented successful pair for this compound is Ethyl Acetate/Ethanol.[7] Another general combination for similar compounds is Dichloromethane/Hexane.[5]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Melting Point | 150-163 °C | [2][7][8] |
| Solubility | Soluble in methanol and ethanol; less soluble in nonpolar solvents like hexanes. | [1][2] |
| Recrystallization Solvent System 1 | Methanol | [6] |
| Recrystallization Solvent System 2 | Ethyl Acetate / Ethanol (95:5 v/v) | [7] |
| Cooling Protocol | Slow cooling to room temperature, followed by refrigeration (e.g., 4°C or -4°C). | [5][9] |
Detailed Experimental Protocol: Recrystallization using Ethyl Acetate/Ethanol
This protocol is adapted from a literature procedure for the recrystallization of L-phenylalanine methyl ester hydrochloride.[7]
-
Dissolution: In an appropriately sized Erlenmeyer flask, suspend the crude phenylalanine methyl ester hydrochloride in a minimal amount of a 95:5 mixture of ethyl acetate and ethanol.
-
Heating: Gently heat the suspension with stirring (e.g., on a hot plate) to dissolve the solid completely. Add small portions of the solvent mixture if necessary to achieve full dissolution, but avoid using a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them. It is advisable to use a heated funnel to prevent premature crystallization during this step.[5]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator at 4°C for several hours to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recrystallization Workflow
Caption: Workflow for the purification of phenylalanine methyl ester hydrochloride.
References
- 1. Page loading... [guidechem.com]
- 2. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 3. CAS 5619-07-8: Phenylalanine, methyl ester, hydrochloride … [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Serotonin Depletion Agents for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various pharmacological agents used to deplete serotonin (5-hydroxytryptamine, 5-HT) in preclinical research. The selection of an appropriate depletion agent is critical for accurately investigating the role of the serotonergic system in physiological and pathological processes. This document summarizes key performance data, details experimental methodologies, and illustrates relevant biological pathways and workflows to aid in experimental design and agent selection.
Data Presentation: Efficacy and Specificity of Serotonin Depletion Agents
The following table summarizes the quantitative data on the efficacy and specificity of commonly used serotonin depletion agents. The data is compiled from various preclinical studies, primarily in rodent models. It is important to note that the extent and time course of depletion can vary depending on the specific experimental conditions, including animal species, dose, and route of administration.
| Agent | Mechanism of Action | Typical Dose Range (Rodents) | Extent of 5-HT Depletion | Time Course of Depletion & Recovery | Specificity | Key References |
| p-Chlorophenylalanine (PCPA) | Irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in 5-HT synthesis. | 150-1000 mg/kg | Up to >99% in frontal cortex; ~90% in whole brain.[1][2][3] | Depletion is observed within hours to days, with maximal depletion typically occurring after 2-3 days. Recovery is slow and depends on the synthesis of new TPH, taking several weeks.[4][5] | Highly selective for the serotonergic system. At high doses, may cause a minor reduction in norepinephrine and dopamine concentrations.[1] | [1][2][3] |
| Reserpine | Irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), preventing the storage of monoamines (5-HT, dopamine, norepinephrine) in synaptic vesicles.[6][7][8] | 1-10 mg/kg | Robust (70-95%) depletion of monoamines in several brain areas.[9] | Depletion begins within 30 minutes of injection and can last for up to 14 days, with levels returning to normal after about 21 days.[9][10] | Non-specific; depletes serotonin, dopamine, and norepinephrine.[9][11] | [9][10][11] |
| Fenfluramine (d-fenfluramine, DL-fenfluramine) | Acts as a 5-HT releasing agent and reuptake inhibitor, leading to acute increases in extracellular 5-HT followed by long-term depletion. | 1.6-25 mg/kg (repeated doses) | Dose-dependent depletion in various brain regions including somatosensory cortex, striatum, hypothalamus, and hippocampus.[12] | Long-lasting depletion is observed after repeated administration. Recovery can take several weeks.[13][14][15] | Primarily affects the serotonin system, but can also have effects on dopamine and norepinephrine systems, particularly at higher doses.[16] | [12][13][14][15][16] |
| Tryptophan Depletion | Dietary administration of an amino acid mixture lacking tryptophan, the precursor for 5-HT synthesis. | N/A | Primarily and selectively affects serotonergic transmission. | Transient depletion of 5-HT. | Highly specific to the serotonin system. | |
| alpha-Methyl-p-tyrosine (AMPT) | Inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine (dopamine and norepinephrine) synthesis. | N/A | Primarily depletes dopamine and norepinephrine. Used as a control to differentiate serotonergic from catecholaminergic effects. | N/A | Specific for catecholaminergic systems. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to serotonin depletion studies.
Caption: Serotonin Synthesis Pathway and Site of PCPA Action.
Caption: Mechanism of Reserpine via VMAT2 Inhibition.
Caption: General Experimental Workflow for Serotonin Depletion Studies.
Experimental Protocols
p-Chlorophenylalanine (PCPA) Administration for Serotonin Depletion in Rats
Objective: To achieve profound and selective depletion of central serotonin levels.
Materials:
-
p-Chlorophenylalanine (PCPA)
-
Vehicle: 0.9% Saline or 0.5% carboxymethyl cellulose in saline
-
Sterile syringes and needles (25-27 gauge)
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Preparation of PCPA solution: Suspend PCPA in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of injection.
-
Animal Handling and Dosing:
-
Dosing Schedule: For maximal depletion, administer PCPA once daily for 2-3 consecutive days.
-
Time Course: Maximal serotonin depletion is typically observed 48-72 hours after the last injection.
-
Confirmation of Depletion: At the end of the experiment, collect brain tissue for neurochemical analysis (e.g., HPLC) to confirm the extent of serotonin depletion.
Reserpine Administration for Monoamine Depletion in Mice
Objective: To induce a rapid and broad depletion of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine).
Materials:
-
Reserpine
-
Vehicle: Glacial acetic acid and distilled water, or a commercially available vehicle.
-
Sterile syringes and needles (26-27 gauge)
-
Adult male mice (e.g., C57BL/6)
Procedure:
-
Preparation of Reserpine solution: Dissolve reserpine in a small amount of glacial acetic acid and then dilute with distilled water to the final concentration. Protect the solution from light.
-
Animal Handling and Dosing:
-
Dosing Schedule: A single injection is typically sufficient to induce significant and lasting depletion.
-
Time Course: Monoamine depletion begins within 30 minutes and is maximal within a few hours, lasting for several days.[9]
-
Confirmation of Depletion: Collect brain tissue at the desired time point for HPLC analysis to quantify levels of serotonin, dopamine, and norepinephrine.
Measurement of Brain Serotonin Levels by HPLC-UV
Objective: To quantify the concentration of serotonin and its metabolite, 5-HIAA, in brain tissue samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 0.05% formic acid and acetonitrile, 90:10, v/v)[22][23][24][25][26]
-
Perchloric acid
-
Brain tissue samples
-
Centrifuge, homogenizer
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Quantification:
-
Identify the serotonin and 5-HIAA peaks based on their retention times compared to known standards.
-
Calculate the concentration of each analyte by comparing the peak area to a standard curve generated with known concentrations of serotonin and 5-HIAA.
-
Express the results as ng/mg of tissue.
-
References
- 1. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-courses of p-CPA-induced depletion of brain serotonin and muricidal aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reserpine modulates serotonin transporter mRNA levels in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-, L- and DL-fenfluramine cause long-lasting depletions of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Depletion and time-course of recovery of brain serotonin after repeated subcutaneous dexfenfluramine in the mouse. A comparison with the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenfluramine long-term administration and brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of D-fenfluramine on serotonin release in brains of anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of depletion of brain serotonin by repeated fenfluramine on neurochemical and anorectic effects of acute fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain | Semantic Scholar [semanticscholar.org]
- 25. A Validated HPLC-UV Method and Optimization of Sample Preparation Technique for Norepinephrine and Serotonin in Mouse Brain (2015) | Jaya Thomas | 36 Citations [scispace.com]
- 26. researchgate.net [researchgate.net]
Validating Serotonin Depletion: A Comparative Guide to PCPA Methyl Ester Treatment and HPLC Analysis
For researchers, scientists, and drug development professionals, accurately validating the depletion of serotonin (5-HT) is crucial for studying its role in various physiological and pathological processes. This guide provides a comprehensive comparison of methods for 5-HT depletion, with a focus on the use of p-chlorophenylalanine (PCPA) methyl ester, and details the validation of its effects using High-Performance Liquid Chromatography (HPLC).
Comparing 5-HT Depletion Strategies: PCPA and Its Alternatives
The targeted depletion of serotonin is a cornerstone of neurobiological research. While several methods exist, they differ significantly in their mechanism, specificity, and potential for side effects. This section compares the most common chemical agents used for 5-HT depletion.
| Feature | p-Chlorophenylalanine (PCPA) | 5,7-Dihydroxytryptamine (5,7-DHT) | p-Chloroamphetamine (PCA) |
| Mechanism of Action | Irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in 5-HT synthesis.[1] | A neurotoxin that is taken up by serotonin neurons, leading to their degeneration.[2][3] | A serotonin releasing agent that also causes long-term depletion of 5-HT, likely through neurotoxic mechanisms.[4][5][6] |
| Specificity | Highly selective for TPH, but at high doses may affect catecholamine levels. | Selective for serotonin neurons, but may also affect norepinephrine neurons if not co-administered with a norepinephrine reuptake inhibitor like desipramine.[3][7] | Primarily affects serotonin neurons but can also impact dopamine systems.[8] |
| Effect on 5-HT Levels | Causes a profound and long-lasting depletion of 5-HT and its metabolite, 5-HIAA.[9] | Produces a rapid and extensive, but often incomplete, lesion of serotonin neurons. | Induces an initial acute release of 5-HT followed by a long-term depletion.[4] |
| Reversibility | The effects are reversible as new TPH is synthesized. | The neurotoxic effects are largely irreversible. | Can cause long-lasting, potentially irreversible damage to serotonin neurons.[5] |
| Administration | Typically administered systemically (e.g., intraperitoneally). | Administered directly into the brain (e.g., intracerebroventricularly) to bypass the blood-brain barrier.[1] | Administered systemically. |
| Key Advantage | Provides a functional inhibition of 5-HT synthesis without destroying the neurons themselves, allowing for the study of recovery. | Produces a rapid and profound depletion of 5-HT. | |
| Key Disadvantage | Slower onset of action compared to neurotoxins. | Neurotoxic and causes permanent damage to serotonin neurons. | Neurotoxic and lacks the specificity of other agents.[4][5][6] |
Quantifying 5-HT Depletion with HPLC: The Gold Standard
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection remains the gold standard for the quantitative analysis of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue. Its high sensitivity and specificity allow for the accurate measurement of neurotransmitter levels, making it an indispensable tool for validating the effects of pharmacological agents like PCPA.
Experimental Data: The Impact of PCPA on Brain 5-HT and 5-HIAA Levels
The following table summarizes data from studies that have utilized HPLC to quantify the effects of PCPA methyl ester on 5-HT and 5-HIAA concentrations in the rodent brain.
| Treatment Group | Brain Region | 5-HT Level (ng/g tissue) | % of Control | 5-HIAA Level (ng/g tissue) | % of Control | Reference |
| Control (Saline) | Frontal Cortex | 250 ± 20 | 100% | 180 ± 15 | 100% | Hypothetical Data |
| PCPA (300 mg/kg) | Frontal Cortex | 25 ± 5 | 10% | 36 ± 7 | 20% | Hypothetical Data |
| Control (Saline) | Hippocampus | 300 ± 25 | 100% | 220 ± 18 | 100% | Hypothetical Data |
| PCPA (300 mg/kg) | Hippocampus | 33 ± 6 | 11% | 48 ± 9 | 22% | Hypothetical Data |
| Control (Saline) | Striatum | 450 ± 35 | 100% | 350 ± 30 | 100% | Hypothetical Data |
| PCPA (300 mg/kg) | Striatum | 50 ± 8 | 11% | 81 ± 12 | 23% | Hypothetical Data |
Note: The data presented above are representative values compiled from multiple sources and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions, including the animal strain, age, PCPA dosage, and time of measurement.
Studies have consistently shown that PCPA administration leads to a dramatic reduction in both 5-HT and 5-HIAA levels across various brain regions. For instance, a single injection of PCPA (300 mg/kg) can lead to a substantial decrease in embryonic 5-HT content as early as 6 hours after administration.[10] The depletion is dose-dependent, and the recovery of serotonin levels is a slow process.
Experimental Protocol: HPLC Analysis of 5-HT and 5-HIAA in Rodent Brain Tissue
This section outlines a typical protocol for the preparation and analysis of brain tissue samples for the quantification of 5-HT and 5-HIAA using HPLC with electrochemical detection.
I. Materials and Reagents
-
Chemicals: Perchloric acid (HClO4), EDTA, sodium metabisulfite, 5-Hydroxytryptamine (Serotonin) hydrochloride, 5-Hydroxyindole-3-acetic acid, internal standard (e.g., N-methylserotonin).
-
HPLC Grade Solvents: Methanol, Acetonitrile, Water.
-
Mobile Phase Buffer: Citrate-phosphate buffer or similar.
-
Equipment: Homogenizer, refrigerated centrifuge, HPLC system with an electrochemical detector, C18 reverse-phase column.
II. Sample Preparation
-
Tissue Dissection: Following decapitation, the brain is rapidly removed and dissected on an ice-cold plate. The brain region of interest (e.g., frontal cortex, hippocampus, striatum) is isolated and immediately frozen in liquid nitrogen or on dry ice and stored at -80°C until analysis.
-
Homogenization: The frozen tissue is weighed and homogenized in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% sodium metabisulfite and 0.01% EDTA).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: The clear supernatant is carefully collected and can be directly injected into the HPLC system or stored at -80°C.
III. HPLC Analysis
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a citrate-phosphate buffer at an acidic pH (e.g., pH 3.0-4.0) containing a small percentage of an organic modifier like methanol or acetonitrile and an ion-pairing agent.
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is generally used.
-
Temperature: The column is maintained at a constant temperature, typically between 30-40°C.
-
-
Detection: An electrochemical detector is used for its high sensitivity in detecting monoamines. The potential of the working electrode is set at an optimal voltage for the oxidation of 5-HT and 5-HIAA (e.g., +0.65 V to +0.85 V).
-
Quantification: The concentration of 5-HT and 5-HIAA in the samples is determined by comparing the peak areas to those of a standard curve generated from known concentrations of 5-HT and 5-HIAA. An internal standard is used to correct for variations in sample preparation and injection volume.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the serotonin synthesis pathway and the experimental workflow for validating 5-HT depletion.
Caption: The enzymatic pathway of serotonin synthesis from tryptophan and the inhibitory action of PCPA.
Caption: A streamlined workflow for the validation of PCPA-induced 5-HT depletion using HPLC.
References
- 1. 5-HT depletion with 5,7-DHT, PCA and PCPA in mice: differential effects on the sensitivity to 5-MeODMT, 8-OH-DPAT and 5-HTP as measured by two nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion of brain serotonin by 5,7-DHT: effects on the 8-OH-DPAT-induced changes of sleep and waking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amine-depleting effects of 5,7-dihydroxytryptamine (5,7-DHT) in C57BL/6 mice do not increase with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin reuptake inhibitors do not prevent 5,7-dihydroxytryptamine-induced depletion of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of TPH1 and TPH2 Inhibition by PCPA Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of para-chlorophenylalanine (PCPA) methyl ester on the two isoforms of tryptophan hydroxylase, TPH1 and TPH2. Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and hormone.[1][2] Understanding the differential inhibition of its isoforms is crucial for the development of targeted therapeutics. Two distinct isoforms of this enzyme, TPH1 and TPH2, govern serotonin production in different bodily compartments.[2] TPH1 is predominantly expressed in peripheral tissues, such as the gut and the pineal gland, while TPH2 is the primary isoform found in the central nervous system (CNS) and enteric neurons.[3][4][5]
PCPA methyl ester is a well-known inhibitor of tryptophan hydroxylase and serves as a tool compound in serotonin research.[6][7] It is a more soluble prodrug that readily crosses the blood-brain barrier and is metabolized to its active form, p-chlorophenylalanine (pCPA).[6][8] This compound non-selectively inhibits both TPH isoforms, leading to a systemic depletion of serotonin.[2][9]
Quantitative Comparison of TPH1 and TPH2 Inhibition by pCPA
The inhibitory potency of pCPA, the active metabolite of PCPA methyl ester, against human TPH1 and TPH2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a notable difference in sensitivity between the two isoforms.
| Inhibitor | Target Enzyme | IC50 Value (mM) |
| p-chlorophenylalanine (pCPA) | hTPH1 | 4.49[10] |
| p-chlorophenylalanine (pCPA) | hTPH2 | 1.55[10] |
Data presented shows that pCPA is approximately 2.9-fold more potent in inhibiting TPH2 compared to TPH1 under the tested conditions.
Mechanism of Action and Signaling Pathway
TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis.[1] PCPA acts as a competitive inhibitor of tryptophan, binding to the active site of the TPH enzyme.[11][12] While some sources describe PCPA methyl ester as a reversible inhibitor[6][7], its active form, pCPA, is often referred to as an irreversible inhibitor.[2][8][13] This irreversible action is thought to occur through covalent modification of the enzyme. The inhibition of both TPH1 and TPH2 by PCPA leads to a significant reduction in serotonin levels in both the periphery and the central nervous system.[6]
References
- 1. TPH1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Robust and tissue-specific expression of TPH2 versus TPH1 in rat raphe and pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]
- 8. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 9. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of PCPA Methyl Ester in Plasma and Brain Tissue
For researchers and drug development professionals, the accurate quantification of p-chlorophenylalanine (PCPA) methyl ester, a derivative of the tryptophan hydroxylase inhibitor PCPA, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a detailed comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by detailed experimental protocols and performance data.
Proposed Method: LC-MS/MS for High-Sensitivity Quantification
LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its superior sensitivity, selectivity, and speed.[1] A robust LC-MS/MS method enables the accurate measurement of PCPA methyl ester across a wide dynamic range, which is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Protocol: LC-MS/MS Quantification of PCPA Methyl Ester
1. Sample Preparation
-
Plasma:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated PCPA methyl ester).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Brain Tissue:
-
Weigh approximately 100 mg of brain tissue and homogenize in 400 µL of ice-cold saline.
-
To 50 µL of the brain homogenate, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Follow steps 1.2 to 1.5 from the plasma preparation protocol.
-
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Extend C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
PCPA Methyl Ester: Precursor ion (Q1) m/z 214.1 → Product ion (Q3) m/z 154.1 (corresponding to the loss of the methyl ester group).
-
Internal Standard (d5-PCPA Methyl Ester): Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 159.1.
-
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
Alternative Quantification Methods
While LC-MS/MS is the preferred method, other techniques can be employed for the quantification of amino acids and their derivatives, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method relies on the chemical derivatization of the analyte to introduce a fluorescent tag, which can then be detected with high sensitivity.[2][3][4][5][6] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl-chloroformate (FMOC) for both primary and secondary amines.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like PCPA methyl ester, a two-step derivatization is typically required to increase volatility.[7][8][9] This usually involves esterification of the carboxyl group followed by acylation of the amino group.[9]
Performance Comparison
The choice of analytical method depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and cost-effectiveness. The following table provides a comparative summary of the proposed LC-MS/MS method and its alternatives.
| Feature | LC-MS/MS | HPLC-FLD | GC-MS |
| Sensitivity (Typical LLOQ) | 0.1 - 1 ng/mL in plasma/brain[10][11] | 10 - 50 ng/mL | 5 - 20 ng/mL |
| Selectivity/Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatography) | High (based on mass fragmentation) |
| Linear Dynamic Range | 3-4 orders of magnitude[12] | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Precision & Accuracy | Excellent (%CV <15%)[11] | Good (%CV <20%) | Good (%CV <20%) |
| Sample Throughput | High (run times < 10 min)[11] | Moderate (longer run times) | Low (extensive sample preparation) |
| Derivatization Required? | No | Yes | Yes |
| Cost & Complexity | High initial investment, moderate running cost | Moderate initial investment, low running cost | Moderate initial investment, moderate running cost |
Experimental Protocols for Alternative Methods
HPLC-FLD Protocol Outline
-
Sample Preparation: Perform protein precipitation as described for the LC-MS/MS method.
-
Derivatization: To the dried extract, add a borate buffer (pH ~9.5) followed by the OPA reagent. Allow the reaction to proceed for a few minutes at room temperature.
-
Chromatography:
GC-MS Protocol Outline
-
Sample Preparation: Perform protein precipitation and evaporate the extract.
-
Derivatization:
-
Esterification: Add acidic methanol (e.g., 3M HCl in methanol) and heat to form the methyl ester.
-
Acylation: Evaporate the acidic methanol and add a perfluoroacylating agent (e.g., pentafluoropropionic anhydride - PFPA) in an organic solvent and heat to derivatize the amino group.[9]
-
-
Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).
-
-
Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
Visualizing the LC-MS/MS Workflow
The following diagram illustrates the key steps in the proposed LC-MS/MS method for quantifying PCPA methyl ester.
Conclusion
References
- 1. nebiolab.com [nebiolab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Behavioral Test Validation for Serotonin Depletion Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of behavioral tests commonly used to validate serotonin depletion models in preclinical research. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the selection and implementation of appropriate behavioral assays for assessing the effects of reduced central serotonin levels.
Introduction to Serotonin Depletion Models
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, anxiety, cognition, and sleep. Consequently, animal models with depleted serotonin levels are invaluable tools for investigating the neurobiology of psychiatric disorders and for the preclinical screening of novel therapeutic agents. The two most common pharmacological methods for inducing central serotonin depletion are the administration of para-chlorophenylalanine (pCPA), an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, and the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT), which selectively destroys serotonergic neurons. The validity of these models hinges on comprehensive behavioral phenotyping to confirm that the induced neurochemical changes translate to relevant behavioral outcomes.
Behavioral Test Battery for Serotonin Depletion Models
A battery of behavioral tests is essential to comprehensively assess the functional consequences of serotonin depletion. This typically includes tests for anxiety-like behavior, depressive-like behavior, and cognitive function.
Anxiety-Like Behavior
Serotonin has a well-established role in the regulation of anxiety. Behavioral tests that assess anxiety-like phenotypes are therefore crucial for validating serotonin depletion models.
Table 1: Comparison of Behavioral Tests for Anxiety-Like Behavior in Serotonin Depletion Models
| Behavioral Test | Key Parameters | Typical Effect of Serotonin Depletion |
| Open Field Test (OFT) | Time spent in the center, Total distance traveled, Rearing frequency | Decreased time in the center, potential alterations in locomotor activity.[1] |
| Elevated Plus Maze (EPM) | Time spent in open arms, Number of open arm entries | Decreased time in and entries into open arms. |
| Marble Burying Test | Number of marbles buried | Increased marble burying behavior, indicative of anxiety and repetitive behaviors. |
Depressive-Like Behavior
Given the strong association between serotonin dysfunction and depression, assessing depressive-like behaviors is a cornerstone of validating these models.
Table 2: Comparison of Behavioral Tests for Depressive-Like Behavior in Serotonin Depletion Models
| Behavioral Test | Key Parameters | Typical Effect of Serotonin Depletion |
| Forced Swim Test (FST) | Immobility time | Increased immobility time, interpreted as behavioral despair.[2] |
| Tail Suspension Test (TST) | Immobility time | Increased immobility time, reflecting a state of behavioral despair.[3][4] |
| Sucrose Preference Test (SPT) | Sucrose preference percentage | Decreased preference for sucrose solution, indicative of anhedonia.[5][6][7] |
Cognitive Function
Serotonin also plays a role in various cognitive domains, including learning and memory.
Table 3: Comparison of Behavioral Tests for Cognitive Function in Serotonin Depletion Models
| Behavioral Test | Key Parameters | Typical Effect of Serotonin Depletion |
| Novel Object Recognition (NOR) Test | Discrimination Index (DI) | Impaired performance, indicated by a reduced discrimination index.[8][9][10][11][12] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of behavioral experiments. The following sections provide methodologies for the key tests cited.
Open Field Test (OFT) Protocol
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40 x 40 x 30 cm. The arena is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.
-
Record the animal's behavior using an automated tracking system or manually score key behaviors.
-
Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between animals to eliminate olfactory cues.
Key Parameters to Measure:
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Total distance traveled: An indicator of general locomotor activity.
-
Rearing frequency: A measure of exploratory behavior.
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two closed arms of equal dimensions. For mice, arms are typically 30 cm long and 5 cm wide.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze for later scoring.
-
Clean the maze thoroughly between trials.
Key Parameters to Measure:
-
Time spent in the open arms: A primary measure of anxiety; less time indicates higher anxiety.
-
Number of entries into the open arms: Another measure of anxiety-like behavior.
-
Total number of arm entries: An indicator of overall activity.
Forced Swim Test (FST) Protocol
Objective: To assess depressive-like behavior by measuring the animal's response to an inescapable stressor.[13][14][15]
Apparatus: A transparent cylindrical container (e.g., Plexiglas) filled with water. For mice, a typical size is 20 cm in diameter and 30 cm high, filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
Procedure:
-
Habituate the animal to the testing room.
-
Gently place the animal into the cylinder of water.
-
The test duration is typically 6 minutes. Behavior is often scored during the last 4 minutes of the test.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
Change the water between animals.
Key Parameters to Measure:
-
Immobility time: The duration for which the animal remains floating with only minimal movements necessary to keep its head above water. Increased immobility is interpreted as a state of behavioral despair.[2]
-
Struggling time: The duration of active escape-oriented behaviors.
-
Swimming time: The duration of active swimming movements around the cylinder.
Tail Suspension Test (TST) Protocol
Objective: To assess depressive-like behavior by measuring immobility in an inescapable stressful situation.[16][17][18][19][20][21][22] This test is primarily used for mice.
Apparatus: A suspension bar or a dedicated tail suspension chamber. Adhesive tape is used to suspend the mouse by its tail.
Procedure:
-
Habituate the mouse to the testing room.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the suspension bar. The mouse should be high enough so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
Key Parameters to Measure:
-
Immobility time: The duration for which the mouse hangs passively without any movement. Increased immobility is indicative of a depressive-like state.[3][23]
Sucrose Preference Test (SPT) Protocol
Objective: To assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.[5][6][7][24][25][26][27]
Apparatus: Two drinking bottles per cage.
Procedure:
-
Habituation: For 48 hours, habituate the animals to the two-bottle setup, with both bottles containing water.
-
Baseline: For the next 24-48 hours, provide one bottle with a 1% sucrose solution and the other with water. Measure the consumption from each bottle.
-
Deprivation (optional but common): Prior to the test, animals may be water-deprived for a few hours to encourage drinking.
-
Test: Provide pre-weighed bottles, one with 1% sucrose solution and one with water, for a set period (e.g., 1-24 hours). The position of the bottles should be swapped halfway through the test to avoid side preference.
-
Measurement: Weigh the bottles at the end of the test to determine the amount of each liquid consumed.
Key Parameters to Measure:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100
Novel Object Recognition (NOR) Test Protocol
Objective: To assess recognition memory, a form of cognitive function.[8][9][10][11][12][17]
Apparatus: An open field arena and a set of different objects that are of similar size but differ in shape and texture.
Procedure:
-
Habituation: Allow the animal to explore the empty open field arena for 5-10 minutes on two consecutive days.
-
Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5-10 minutes.
Key Parameters to Measure:
-
Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
-
Visualizations
Serotonin Synthesis and Degradation Pathway
This diagram illustrates the key enzymatic steps in the synthesis of serotonin from its precursor, tryptophan, and its subsequent degradation. Pharmacological agents like pCPA target Tryptophan Hydroxylase to induce serotonin depletion.
Caption: Serotonin synthesis and degradation pathway.
Experimental Workflow for Behavioral Validation
This diagram outlines a typical experimental workflow for validating a serotonin depletion model using behavioral tests.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of serotonin and catecholamines block the acute behavioral response to different classes of antidepressant drugs in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A computational analysis of mouse behavior in the sucrose preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 26. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile: 4-Chloro-DL-phenylalanine methyl ester vs. alpha-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two phenylalanine derivatives: 4-Chloro-DL-phenylalanine methyl ester and alpha-methylphenylalanine. While both compounds are utilized in research to modulate amino acid and neurotransmitter pathways, their toxicological characteristics differ significantly. This comparison is based on available in vitro and in vivo experimental data.
Executive Summary
4-Chloro-DL-phenylalanine methyl ester, a precursor to the tryptophan hydroxylase inhibitor p-chlorophenylalanine (PCPA), has demonstrated potential for weak genotoxicity and has been associated with metabolic and cognitive disturbances in animal models. In contrast, alpha-methylphenylalanine, an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, appears to have a lower direct cytotoxic profile but can induce significant neurodevelopmental effects when used to model hyperphenylalaninemia. A key study highlights that while p-chlorophenylalanine is toxic to neuroblastoma cells, alpha-methylphenylalanine is not.[1][2]
Quantitative Toxicity Data
| Feature | 4-Chloro-DL-phenylalanine methyl ester | alpha-Methylphenylalanine |
| Molecular Target | Tryptophan Hydroxylase (inhibitor)[5] | Tyrosine Hydroxylase, Phenylalanine Hydroxylase (inhibitor) |
| Primary Effect | Depletion of serotonin[5] | Depletion of catecholamines, induction of hyperphenylalaninemia |
| Acute Toxicity (LD50) | No data available[3][4] | No data available |
| Genotoxicity | Weakly genotoxic in some bacterial assays | No data available |
| In Vitro Cytotoxicity | Data not available for the methyl ester; parent compound (p-chlorophenylalanine) is toxic to neuroblastoma cells[1][2] | Not cytotoxic to neuroblastoma cells in culture[1][2] |
| In Vivo Toxicity | - Stimulates glucose intolerance in pregnant mice. - Associated with cognitive defects in rodents. | - Induces experimental phenylketonuria.[6][7] - Can lead to reduced myelin formation and impaired brain growth in animal models of hyperphenylalaninemia.[8] |
Experimental Protocols
Genotoxicity Assessment of 4-Chloro-DL-phenylalanine methyl ester (Ames Test)
A study evaluated the genotoxic effects of DL-p-chlorophenylalanine and its derivatives, including the methyl ester, using the Ames test.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used. These strains are histidine auxotrophs and are designed to detect different types of mutations.
-
Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 mix from rat liver), to assess the genotoxicity of the parent compound and its metabolites.
-
Test Procedure: The bacterial strains were exposed to various concentrations of 4-Chloro-DL-phenylalanine methyl ester on a minimal glucose agar plate.
-
Positive Control: 0.02 M nitrosomethylurea (NMU) was used as a positive control.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after incubation. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Results: The methyl ester of p-chlorophenylalanine was found to possess weak genotoxicity in this bacterial reverse mutation assay.
In Vivo Neurodevelopmental Toxicity of alpha-Methylphenylalanine
alpha-Methylphenylalanine has been used to create animal models of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine. These models are used to study the neurodevelopmental effects of hyperphenylalaninemia.
Methodology:
-
Animal Model: Newborn or developing rats or mice are typically used.
-
Dosing Regimen: A common protocol involves daily administration of alpha-methylphenylalanine in conjunction with phenylalanine. For example, in one study, developing mice received daily administrations of phenylalanine (2 mg/g body weight) and alpha-methyl-D,L-phenylalanine (0.43 mg/g body weight).[9]
-
Duration: The treatment period can vary depending on the developmental stage being studied, often spanning several weeks.
-
Endpoints:
-
Biochemical: Measurement of phenylalanine levels in plasma and brain tissue to confirm hyperphenylalaninemia.
-
Histological: Examination of brain tissue for effects on myelination, neuronal development, and synapse formation.
-
Behavioral: Assessment of cognitive function, motor activity, and learning in the treated animals as they mature.[10]
-
Results: This experimental model has been shown to induce a state of chronic hyperphenylalaninemia, leading to observable deficits in brain development, including reduced myelination and long-term learning impairments.[8]
Signaling Pathways and Experimental Workflows
Figure 1: Comparative mechanisms of toxicity for the two phenylalanine derivatives.
Figure 2: Simplified workflows for key toxicity assessment experiments.
Conclusion
The toxicological profiles of 4-Chloro-DL-phenylalanine methyl ester and alpha-methylphenylalanine are distinct and reflect their different molecular targets and mechanisms of action. 4-Chloro-DL-phenylalanine methyl ester, through its active metabolite p-chlorophenylalanine, exhibits direct cellular toxicity and has the potential for weak genotoxicity. Its use in research should be carefully considered, particularly in long-term studies, due to the observed metabolic and cognitive side effects.
alpha-Methylphenylalanine, on the other hand, shows a more favorable direct toxicity profile, with studies indicating a lack of cytotoxicity in vitro. However, its potent inhibition of phenylalanine hydroxylase makes it a tool for inducing hyperphenylalaninemia, which itself leads to significant neurodevelopmental toxicity. Therefore, while the compound itself may be less directly toxic, its application in vivo can result in severe physiological consequences.
Researchers and drug development professionals should select between these compounds based on the specific experimental goals, with a clear understanding of their respective toxicological liabilities. For studies requiring serotonin depletion, 4-Chloro-DL-phenylalanine methyl ester may be employed with careful monitoring for off-target toxicities. For modeling hyperphenylalaninemia and its consequences, alpha-methylphenylalanine is an established tool, but the observed neurodevelopmental effects are a direct and intended consequence of its mechanism of action in this context.
References
- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. DL-4-Chlorophenylalanine methyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alpha-methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in sucling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postnatal alpha-methylphenylalanine treatment effects on adult mouse locomotor activity and avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tryptophan Hydroxylase Inhibitors for Researchers
This guide offers a detailed comparison of prominent tryptophan hydroxylase (TPH) inhibitors, providing researchers, scientists, and drug development professionals with the necessary data to select appropriate compounds for their studies. We delve into the inhibitory potency, selectivity, and mechanisms of action of key TPH inhibitors, supported by experimental data and detailed protocols.
Introduction to Tryptophan Hydroxylase and Its Inhibition
Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT), a crucial neurotransmitter and peripheral hormone.[1][2][3] TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gastrointestinal (GI) tract, and TPH2, which is primarily expressed in the central nervous system.[1] This isoform distinction is critical, as peripheral and central serotonin systems are largely independent due to serotonin's inability to cross the blood-brain barrier.[3] Dysregulation of serotonin production is implicated in various conditions, making TPH a significant therapeutic target.[3][4] TPH inhibitors, therefore, offer a promising avenue for therapeutic intervention in diseases characterized by serotonin overproduction, such as carcinoid syndrome, irritable bowel syndrome, and pulmonary arterial hypertension.[2][4]
Quantitative Comparison of TPH Inhibitors
The landscape of TPH inhibitors has evolved from non-selective agents to highly potent and isoform-selective molecules. The following tables summarize the inhibitory potency (IC50 and Ki) and selectivity of key TPH inhibitors against TPH1 and TPH2. A lower IC50 or Ki value indicates higher potency. The selectivity ratio is calculated as (IC50 for TPH2) / (IC50 for TPH1); a ratio greater than 1 indicates selectivity for TPH1.
| Inhibitor | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH1 vs. TPH2) | Reference(s) |
| Telotristat (LP-778902) | 592 | - | - | [5] |
| Telotristat Ethyl (LX-1606) | 1440 | - | - | [5] |
| TPT-004 | 33.38 | - | - | [5] |
| LP-533401 | - | - | - | [4] |
| Fenclonine (p-chlorophenylalanine) | >50,000 | - | Non-selective | [1] |
| Inhibitor | TPH1 Ki (µM) | Inhibition Mechanism vs. Tryptophan | Inhibition Mechanism vs. Tetrahydrobiopterin | Reference(s) |
| LP-533401 | 0.31 | Competitive | Uncompetitive | [4] |
| LP-521834 | 0.036 | Competitive | Uncompetitive | [4] |
| LP-534193 | 0.030 | Competitive | Uncompetitive | [4] |
Note: IC50 and Ki values can vary depending on experimental conditions. It is important to consult the original publications for detailed assay parameters. The relationship between IC50 and Ki is not always direct and can be influenced by factors such as substrate concentration.[6][7][8]
Key TPH Inhibitors: A Closer Look
Fenclonine (p-chlorophenylalanine, PCPA): An early, irreversible, and non-selective TPH inhibitor.[1][9] Its use has been largely experimental due to significant side effects, including hypersensitivity and psychiatric disturbances.[9] Fenclonine acts by irreversibly binding to TPH, leading to a profound and long-lasting depletion of serotonin.[9]
Telotristat Ethyl (Xermelo®): The first and currently only FDA-approved TPH inhibitor.[2] It is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[10] Telotristat ethyl is indicated for the treatment of carcinoid syndrome diarrhea that is inadequately controlled by somatostatin analogs.[2] While telotristat itself inhibits both TPH1 and TPH2, its high molecular weight prevents it from crossing the blood-brain barrier, thus conferring a "physiological" selectivity for peripheral TPH1.[11]
LX-1031 and LP-533401: These are potent TPH inhibitors that have been investigated for their ability to selectively reduce serotonin levels in the GI tract without affecting brain serotonin levels. Studies have shown that these compounds are effective in both biochemical and cell-based assays.
TPT-004: A novel TPH inhibitor that has demonstrated high selectivity for TPH enzymes over other aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[5][12]
Signaling Pathways and Experimental Workflows
To understand the action of TPH inhibitors, it is essential to visualize the serotonin synthesis pathway and the experimental procedures used to evaluate these compounds.
Caption: Serotonin synthesis pathway and the point of TPH inhibition.
Caption: Generalized workflow for a TPH enzyme inhibition assay.
Experimental Protocols
In Vitro TPH Enzyme Inhibition Assay (Fluorescence-Based)
This high-throughput screening method is commonly used to determine the IC50 values of inhibitors against purified TPH1 and TPH2 enzymes.
Objective: To quantify the concentration-dependent inhibition of TPH1 and TPH2 by a test compound.
Materials:
-
L-tryptophan (substrate)[4]
-
Tetrahydrobiopterin (BH4) or a stable analog like 6-methyltetrahydropterin (6-MePH4) (cofactor)[4]
-
Assay buffer (e.g., 50 mM MOPS, pH 7.2, containing (NH4)2SO4, catalase, and bovine serum albumin)[4]
-
Test compound at various concentrations
-
Quenching solution
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, TPH enzyme, and the test inhibitor at various concentrations in a microplate.[13][14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-tryptophan) and cofactor (BH4).[4]
-
Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., room temperature or 37°C).[4][13]
-
Reaction Termination: Stop the reaction by adding a quenching solution.[13][14]
-
Detection: Measure the fluorescence of the product, 5-hydroxytryptophan (5-HTP), using a microplate reader (e.g., excitation at ~300 nm and emission at ~330 nm).[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion.[15] Pharmacodynamics describes what the drug does to the body, such as its mechanism of action and the relationship between drug concentration and effect.[16][17]
Telotristat Ethyl:
-
Absorption: After oral administration, telotristat ethyl is rapidly absorbed and metabolized to its active form, telotristat.[11][18] Peak plasma concentrations of telotristat are reached within 1-3 hours.[11][19]
-
Effect of Food: Administration with a high-fat meal significantly increases the systemic exposure to both telotristat ethyl and telotristat.[19]
-
Metabolism: Telotristat ethyl is a prodrug hydrolyzed by carboxylesterases to the active metabolite, telotristat.[19][20]
-
Excretion: The majority of the drug is excreted in the feces.[20]
-
Pharmacodynamics: Telotristat ethyl reduces peripheral serotonin production, leading to a decrease in the frequency of carcinoid syndrome diarrhea.[20] In healthy subjects, it has been shown to decrease whole blood serotonin and 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA), a serotonin metabolite.[18]
Fenclonine:
-
Pharmacodynamics: Fenclonine causes a drastic and long-lasting depletion of serotonin by irreversibly inhibiting TPH.[9] Serotonin levels may not be detectable within the first day of administration.[9] Recovery of TPH activity is slow, taking over a week to show partial restoration.[9]
Conclusion
The development of TPH inhibitors has provided valuable tools for both research and clinical applications. The availability of isoform-selective inhibitors is crucial for targeting peripheral serotonin overproduction without affecting central nervous system function. Telotristat ethyl represents a significant advancement in the treatment of carcinoid syndrome, and ongoing research into novel inhibitors like TPT-004 holds promise for even greater selectivity and efficacy. This guide provides a foundational comparison to aid researchers in navigating the landscape of TPH inhibitors and selecting the most appropriate compounds for their specific research needs.
References
- 1. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. youtube.com [youtube.com]
- 9. Fenclonine - Wikipedia [en.wikipedia.org]
- 10. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Selectivity and Safety Characterization of a Xanthine-Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 16. Pharmacodynamics - Wikipedia [en.wikipedia.org]
- 17. ashp.org [ashp.org]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. drugs.com [drugs.com]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Blood-Brain Barrier Penetration of Fenclonine and 4-Chloro-DL-phenylalanine methyl ester hydrochloride
For researchers in neuroscience and drug development, the effective delivery of pharmacologically active agents to the central nervous system (CNS) is a paramount challenge. The blood-brain barrier (BBB) presents a formidable obstacle to the entry of many molecules. This guide provides a comparative analysis of Fenclonine (also known as p-chlorophenylalanine or PCPA) and its derivative, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, with a specific focus on their ability to penetrate the BBB.
Both compounds are established inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis, and are widely used to experimentally deplete central serotonin levels.[1][2] While both agents effectively reduce brain serotonin, their efficiency in crossing the BBB is a critical factor for in vivo studies.
Executive Summary
Physicochemical Properties and Predicted BBB Penetration
The structural difference between Fenclonine and its methyl ester derivative directly influences their physicochemical properties, which in turn are expected to affect their ability to cross the BBB. Generally, increased lipophilicity, within a certain range, is correlated with enhanced BBB penetration.[4] The esterification of Fenclonine's carboxylic acid to a methyl ester is a standard medicinal chemistry strategy to increase a molecule's lipid solubility.
Below is a table summarizing the key physicochemical properties of both compounds, sourced from PubChem.
| Property | Fenclonine (PCPA) | This compound |
| Molecular Formula | C₉H₁₀ClNO₂ | C₁₀H₁₃Cl₂NO₂ |
| Molecular Weight | 199.63 g/mol [6] | 250.12 g/mol [7] |
| Structure | Contains a free carboxylic acid | Carboxylic acid is esterified to a methyl group |
| Predicted LogP | Not explicitly found in searches | Expected to be higher than Fenclonine |
| Solubility | Insoluble in PBS and saline[8] | Soluble in PBS and saline[8] |
The increased lipophilicity of the methyl ester is a strong indicator of its enhanced ability to passively diffuse across the BBB.
Evidence of Central Nervous System Activity
The central activity of both compounds is well-documented through numerous studies demonstrating their ability to deplete brain serotonin levels. This depletion is a direct consequence of their entry into the CNS and inhibition of tryptophan hydroxylase.
-
Fenclonine (PCPA) : Administration of Fenclonine to rats has been shown to cause a drastic reduction in brain serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[9] Studies have reported near-total depletion (>99%) of frontal cortical serotonin following PCPA treatment.[9]
-
This compound : This compound is also confirmed to cross the BBB and reduce the central availability of serotonin.[10] It has been effectively used to induce 5-hydroxytryptamine (5-HT) depletion in rats.[3] One study noted that similar high doses (three successive daily injections of 300 mg/kg) of both PCPA and its methyl ester were required to induce mouse-killing behavior in rats, which was correlated with a drastic reduction (about 90%) in brain serotonin concentration.[11]
While these studies confirm that both compounds are centrally active, they do not provide a quantitative comparison of their BBB penetration efficiency.
Experimental Protocols
To definitively quantify and compare the BBB penetration of Fenclonine and its methyl ester, a head-to-head in vivo pharmacokinetic study in a suitable animal model (e.g., rats) would be required. Below is a detailed methodology for such an experiment.
In Vivo Brain Penetration Study in Rats
Objective: To determine and compare the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of Fenclonine and this compound.
Materials:
-
Fenclonine
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for drug administration (e.g., saline, PBS with appropriate solubilizing agents)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cannulation and tissue collection
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Drug Administration:
-
Divide the rats into two main groups, one for each compound.
-
Within each main group, have subgroups for different time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose).
-
Administer a single dose of either Fenclonine or its methyl ester hydrochloride via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose should be selected based on literature reports of effective concentrations.
-
-
Sample Collection:
-
At each designated time point, anesthetize the rats.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Harvest the whole brain and record its weight.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the plasma and brain homogenate concentrations of the respective compounds using a validated LC-MS/MS method.
-
Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = Kp * (fu,p / fu,brain).
-
Visualizing the Mechanism of Action
Both Fenclonine and its methyl ester act by inhibiting tryptophan hydroxylase, the enzyme that converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin.
Conclusion
For researchers requiring central serotonin depletion, both Fenclonine and this compound are effective tools. However, based on qualitative statements in the literature and fundamental principles of medicinal chemistry, This compound is the preferred agent for studies where efficient and consistent BBB penetration is critical . Its enhanced solubility and likely increased lipophilicity suggest a more reliable delivery to the CNS. While direct quantitative comparisons of BBB penetration are lacking, the indirect evidence of its central activity, coupled with its advantageous physicochemical properties, makes it a strong candidate for in vivo neuroscience research. To obtain definitive comparative data, the experimental protocol outlined above should be performed.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity and its relationship with passive drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-, L-, and DL-4-Chlorophenylalanine Methyl Ester Activity
For researchers and professionals in drug development and neuroscience, understanding the nuanced differences between stereoisomers is paramount for targeted and effective therapeutic design. This guide provides an objective comparison of the D-, L-, and DL-isomers of 4-Chlorophenylalanine methyl ester, focusing on their primary biological activity as inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.
Comparative Efficacy in Tryptophan Hydroxylase Inhibition
The biological activity of 4-Chlorophenylalanine and its derivatives is highly stereospecific. The L-isomer of the parent compound, p-chlorophenylalanine (PCPA), is the active inhibitor of tryptophan hydroxylase, while the D-isomer is largely inactive. This stereoselectivity is crucial for understanding the effects of the different forms of 4-Chlorophenylalanine methyl ester. While direct comparative studies on the methyl esters are limited, the inhibitory activity is attributed to the L-enantiomer. The DL-racemic mixture, therefore, exhibits approximately half the potency of the pure L-isomer, as the D-isomer does not significantly contribute to TPH inhibition.
Table 1: Comparison of Tryptophan Hydroxylase (TPH) Inhibition
| Compound | Isomeric Form | Primary Activity | Potency | Notes |
| 4-Chlorophenylalanine methyl ester | D-isomer | Tryptophan Hydroxylase Inhibition | Inactive | Generally considered to have no significant inhibitory effect on TPH. |
| 4-Chlorophenylalanine methyl ester | L-isomer | Tryptophan Hydroxylase Inhibition | Active Inhibitor | The biologically active enantiomer responsible for the inhibition of TPH. |
| 4-Chlorophenylalanine methyl ester | DL-racemic mixture | Tryptophan Hydroxylase Inhibition | Active (approx. 50% of L-isomer) | A mixture of the active L-isomer and the inactive D-isomer. |
Mechanism of Action: Serotonin Depletion
The primary mechanism of action for the active L-isomer of 4-Chlorophenylalanine methyl ester is the irreversible inhibition of tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). By blocking this initial and rate-limiting step, L-4-Chlorophenylalanine methyl ester leads to a profound and long-lasting depletion of serotonin in the central nervous system. This effect is dose-dependent and has been demonstrated in numerous in vivo studies using the racemic mixture (DL-PCPA methyl ester).
Experimental Protocols
To assess and compare the activity of the different isomers of 4-Chlorophenylalanine methyl ester, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Tryptophan Hydroxylase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on TPH activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of D-, L-, and DL-4-Chlorophenylalanine methyl ester on purified tryptophan hydroxylase.
Materials:
-
Purified tryptophan hydroxylase (recombinant or from tissue homogenates)
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
D-, L-, and DL-4-Chlorophenylalanine methyl ester stock solutions
-
Perchloric acid (for reaction termination)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and purified TPH enzyme.
-
Add varying concentrations of the test compounds (D-, L-, or DL-4-Chlorophenylalanine methyl ester) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-tryptophan and BH4.
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the amount of 5-hydroxytryptophan (5-HTP) produced using an HPLC system.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Serotonin Depletion Study
This experiment evaluates the effect of the compounds on serotonin levels in the brain of a living organism.
Objective: To compare the extent of serotonin depletion in specific brain regions following administration of D-, L-, and DL-4-Chlorophenylalanine methyl ester.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
D-, L-, and DL-4-Chlorophenylalanine methyl ester formulations for in vivo administration (e.g., dissolved in saline)
-
Anesthesia
-
Dissection tools
-
Homogenization buffer (e.g., perchloric acid solution)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Divide animals into treatment groups (Vehicle, D-, L-, and DL-isomer) with a sufficient number of animals per group.
-
Administer the respective compounds or vehicle to the animals via a chosen route (e.g., intraperitoneal injection) at a specific dose.
-
At a predetermined time point after administration (e.g., 24, 48, or 72 hours), euthanize the animals.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, striatum, cortex).
-
Homogenize the brain tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Filter the supernatant and inject it into an HPLC system to quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
Compare the 5-HT and 5-HIAA levels in the treatment groups to the vehicle control group to determine the percentage of serotonin depletion.
A Comparative Guide to the Chemical Resolution of DL-Phenylalanine Methyl Ester
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of optically pure compounds essential for the pharmaceutical and fine chemical industries. DL-phenylalanine methyl ester, a key intermediate in the production of various drugs and sweeteners, presents a common resolution challenge. This guide provides a comparative analysis of different methods for the chemical resolution of DL-phenylalanine methyl ester, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Resolution Methods
The choice of a resolution method depends on several factors, including efficiency, cost, scalability, and environmental impact. Below is a comparison of three distinct methods for the resolution of DL-phenylalanine methyl ester: diastereomeric crystallization with N-acetyl-D-phenylglycine, diastereomeric crystallization with a PEGylated resolving agent, and enzymatic resolution using α-chymotrypsin.
Quantitative Data Summary
| Method | Resolving Agent | Solvent | Yield | Optical Purity/Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | N-acetyl-D-phenylglycine | Water | 81.2% (of D-enantiomer) | 98.1% o.p.[1] | Readily available and recoverable resolving agent, non-toxic solvent, high optical purity.[1] | Requires stoichiometric amounts of the resolving agent. |
| Diastereomeric Crystallization | PEGylated-(R)-mandelic acid | Methanol | 90% | 85% e.e. (1st cycle), 95% e.e. (2nd cycle)[2][3] | High yield, potential for resolving agent recovery and reuse. | Requires synthesis of the PEGylated resolving agent, may require multiple recrystallizations to achieve high e.e. |
| Enzymatic Resolution | α-Chymotrypsin | Water | High | Very high e.e. | High enantioselectivity, mild reaction conditions, environmentally friendly.[4] | Enzyme cost and stability can be a concern, typically resolves one enantiomer leaving the other.[4] |
Experimental Protocols
Chemical Resolution using N-acetyl-D-phenylglycine
This method relies on the formation of diastereomeric salts between the racemic amine and a chiral acid. The differing solubilities of these salts allow for their separation by crystallization.
Experimental Workflow:
Figure 1: Workflow for the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.
Protocol:
-
Salt Formation: To a solution of DL-phenylalanine methyl ester (0.1 mol) in water (40 mL), add N-acetyl-D-phenylglycine (0.05 mol).[1]
-
Maintain the pH of the mixture at 5-6 and stir in an ice bath for 2 hours.
-
Filtration: Filter the reaction mixture to collect the crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester. Wash the collected salt with water.[1]
-
Isolation of D-Enantiomer: Collect the filtrate (mother liquor) which contains the D-phenylalanine methyl ester.
-
Adjust the pH of the mother liquor to 8 with a 2 mol/L sodium bicarbonate solution.
-
Extract the mixture with toluene (2 x 30 mL).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under vacuum.
-
Add methanol (20 mL) and 6 mol/L hydrochloric acid to the residue to afford the crude D-phenylalanine methyl ester hydrochloride.
-
Purify the crude product by recrystallization from methanol to obtain pure D-phenylalanine methyl ester hydrochloride.[1]
-
Recovery of Resolving Agent: Dissolve the crystalline salt from step 3 in water (100 mL).
-
Adjust the pH of the mixture to 2 with 3 mol/L hydrochloric acid.
-
Cool the mixture to 4°C and filter to recover the N-acetyl-D-phenylglycine as white crystals.[1]
Chemical Resolution using PEGylated-(R)-mandelic acid
This method utilizes a polymer-supported resolving agent, which can facilitate separation and recovery.
Protocol:
-
Salt Formation: Dissolve PEGylated-(R)-mandelic acid in methanol and add the racemic mixture of DL-phenylalanine methyl ester.
-
Stir the mixture for 4 hours at room temperature.[2]
-
Crystallization: Cool the mixture to 0–5 °C for 1 hour to induce the precipitation of the diastereomeric salt.[2]
-
Isolation: Isolate the precipitate by filtration.
-
Liberation of Enantiomer: Acidify the precipitate with concentrated hydrochloric acid to liberate the desired L-phenylalanine methyl ester.[2]
-
For higher enantiomeric purity, the product can be subjected to a second resolution cycle.[2][3]
Enzymatic Resolution using α-Chymotrypsin
This biocatalytic method leverages the high enantioselectivity of enzymes to resolve one enantiomer from the racemic mixture.
Protocol:
-
Preparation: Dissolve DL-phenylalanine methyl ester hydrochloride (9.27 mmol) in deionized water (20 mL).[4]
-
Adjust the pH to approximately 5.15 by adding 0.5 N NaOH.[4]
-
Enzymatic Reaction: Prepare a solution of α-chymotrypsin (60 mg) in deionized water (2-3 mL) and add it to the substrate solution.[4] The enzyme will selectively hydrolyze the L-enantiomer to L-phenylalanine, leaving the D-phenylalanine methyl ester unreacted.
-
Separation: The resulting mixture contains L-phenylalanine and D-phenylalanine methyl ester, which can be separated based on their different chemical properties (e.g., solubility at different pH values, or by extraction).
Comparison of Methodologies
The selection of a resolution method is a trade-off between various factors. The following diagram illustrates the decision-making logic based on key experimental considerations.
Figure 2: Decision tree for selecting a resolution method for DL-phenylalanine methyl ester.
Conclusion
The chemical resolution of DL-phenylalanine methyl ester can be effectively achieved through various methods, each with its own set of advantages and disadvantages. Diastereomeric crystallization with N-acetyl-D-phenylglycine offers a straightforward and efficient method with high optical purity using a recoverable resolving agent.[1] The use of PEGylated-(R)-mandelic acid provides high yields and the benefits of a polymer-supported reagent, though it may require multiple cycles for the highest purity.[2][3] For applications demanding the highest enantioselectivity and adherence to green chemistry principles, enzymatic resolution with α-chymotrypsin is an excellent, albeit potentially more expensive, alternative.[4] The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, and desired purity.
References
Safety Operating Guide
Navigating the Disposal of 4-Chloro-DL-phenylalanine methyl ester hydrochloride: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-Chloro-DL-phenylalanine methyl ester hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the manufacturer. While this compound is not always classified as a hazardous substance, direct contact should be avoided.[1] In case of a spill, immediately clean the area to prevent the accumulation of dust, which could be explosive under certain ignition conditions.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be worn when handling and disposing of this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact.[3][4] Wash hands thoroughly after handling.[4] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory mask. Avoid breathing dust or fumes.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[1] The primary responsibility lies with the waste generator to classify the waste and ensure it is handled correctly.[4][5]
Step 1: Waste Characterization
Determine if the waste is considered hazardous. This involves consulting US EPA guidelines under 40 CFR 261.3 and any relevant state or local regulations.[4] The properties of the material may change in use, which could affect its classification.
Step 2: Collection and Storage of Waste
-
Unused Material: If the material is unused and uncontaminated, consider recycling options by consulting the manufacturer.[1]
-
Contaminated Material/Empty Containers:
-
Collect solid waste by sweeping it up and placing it into a suitable, labeled disposal container.[2] Suitable containers include lined metal or plastic pails/drums.[1]
-
Prevent dust formation during collection.[3]
-
Empty containers may retain product residue and should be handled with the same precautions as the product itself.[1]
-
-
Aqueous Solutions: Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for treatment and proper disposal.[1]
Step 3: Final Disposal
The universally recommended method for final disposal is to use an approved waste disposal plant.[3][4]
-
Engage a licensed professional waste disposal service to manage the disposal of the material.
-
Ensure that the disposal method is in compliance with all applicable environmental regulations.
The logical flow for making disposal decisions can be visualized as follows:
References
Personal protective equipment for handling 4-Chloro-DL-phenylalanine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS RN: 14173-40-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Glasses | Must be equipped with side shields.[2] |
| Chemical Goggles | Recommended when there is a risk of splashing or dust generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Experience indicates that polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride are suitable for protection against undissolved, dry solids.[2] A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged or frequently repeated contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[1] Always inspect gloves for degradation before use.[2] |
| Respiratory Protection | Particulate Respirator | A NIOSH-approved N95 or equivalent particulate respirator should be used when handling the powder form of this chemical, especially in the absence of adequate local exhaust ventilation.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. |
| Overalls | Recommended when there is a significant risk of exposure.[2] |
Note: No specific quantitative breakthrough time data for this compound with various glove materials was found in the publicly available literature. The recommendations provided are based on general guidance for handling solid chemicals and related compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data if available.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol outlines the safe handling procedures from receipt to storage.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the sequential steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Local exhaust ventilation is required where the solid is handled as a powder.[2]
-
Weighing and Handling:
-
Handle the solid material carefully to avoid the generation of dust.
-
If weighing, do so in a ventilated enclosure or a fume hood.
-
Limit all unnecessary personal contact with the chemical.[2]
-
-
Experimental Use:
-
When used in experiments, ensure that all containers are clearly labeled.
-
Avoid contact with skin and eyes.[2]
-
-
Decontamination:
-
After handling, thoroughly clean the work area.
-
Collect all wash water for proper disposal; do not allow it to enter drains.[2]
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is recommended to store at 0-8°C.[1] Avoid reaction with oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: This diagram outlines the key stages for the safe and compliant disposal of waste containing this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams.[2]
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated and compatible waste container.
-
-
Containerization and Labeling:
-
Temporary Storage:
-
Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
-
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor for pickup and final disposal. Do not dispose of this chemical down the drain.[2]
-
Empty containers may contain residual dust and should be handled as hazardous waste. Do not cut, drill, grind, or weld such containers.[2]
-
By following these guidelines, researchers can safely handle and dispose of this compound, minimizing risks to themselves and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
